2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-bromo-3-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-4(3-9)2-7-5(8)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCRFFLSIUUVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79326-89-9 | |
| Record name | 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde: A Key Heterocyclic Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Imidazoles
The imidazole ring is a cornerstone in medicinal chemistry, present in numerous biologically active molecules and pharmaceuticals.[1][2] Its electron-rich, five-membered aromatic structure, containing two nitrogen atoms, facilitates a variety of non-covalent interactions, making it an excellent scaffold for binding to biological targets such as enzymes and receptors.[1] The functionalization of the imidazole core with substituents like bromine and a carbaldehyde group at specific positions creates versatile building blocks for the synthesis of complex molecular architectures with potential therapeutic applications.
Specifically, bromo-imidazole derivatives serve as key intermediates in organic synthesis. The bromine atom acts as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2] The carbaldehyde group is also highly reactive, participating in reactions like condensations and nucleophilic additions to construct larger, more complex molecules.[3]
Physicochemical Properties and Structural Analogs
While the exact properties of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde are not documented, we can infer them from closely related compounds.
| Property | Inferred Value/Characteristic | Rationale based on Analogs |
| Molecular Formula | C5H5BrN2O | Based on the named structure. |
| Molecular Weight | ~189.01 g/mol | Calculated from the molecular formula. Similar to 5-bromo-1-methylimidazole-2-carbaldehyde (189.01 g/mol ).[4] |
| Appearance | Likely a solid at room temperature. | Analogs such as 2-Bromo-1H-imidazole and 2-Methyl-1H-imidazole-5-carbaldehyde are solids.[5] |
| Solubility | Expected to be soluble in organic solvents like THF, DMF, and ethyl acetate. | Based on general solubility of similar heterocyclic compounds used in organic synthesis. |
| Reactivity | The bromine at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions. The aldehyde at the 5-position is reactive towards nucleophiles. | The bromine atom on the imidazole ring is a good leaving group.[2][3] The aldehyde group is a classic electrophile.[3] |
Key Structural Analogs and their CAS Numbers:
-
2-Bromo-1H-imidazole: CAS 16681-56-4[6]
-
2-Bromo-1-methyl-1H-imidazole: CAS 16681-59-7[7]
-
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: CAS 79326-88-8[4]
-
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: No CAS found, but synthesis is described.[8]
-
5-Bromo-1H-imidazole-4-carbaldehyde: CAS 50743-01-6[3]
-
2-Methyl-1H-imidazole-5-carbaldehyde: CAS 35034-22-1[5]
Synthesis and Methodologies
A plausible synthetic route to this compound would likely involve a multi-step process, leveraging established methods for the functionalization of the imidazole ring.
Proposed Synthetic Pathway
A logical approach would be the bromination of a pre-formed 1-methyl-1H-imidazole-5-carbaldehyde or the formylation of a 2-bromo-1-methyl-1H-imidazole precursor.
Method 1: Formylation of 2-Bromo-1-methyl-1H-imidazole
This approach is based on the common strategy of introducing a formyl group onto an activated heterocyclic ring.
Caption: Proposed lithiation and formylation route.
Experimental Protocol (Hypothetical):
-
Lithiation: Dissolve 2-Bromo-1-methyl-1H-imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour to facilitate deprotonation at the 5-position.
-
Formylation: Add N,N-dimethylformamide (DMF) to the reaction mixture and allow it to slowly warm to room temperature.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Method 2: Bromination of 1-Methyl-1H-imidazole-5-carbaldehyde
This method involves the electrophilic bromination of the imidazole ring.
Caption: Proposed electrophilic bromination route.
Experimental Protocol (Hypothetical):
-
Reaction Setup: Dissolve 1-Methyl-1H-imidazole-5-carbaldehyde in a suitable solvent such as DMF.
-
Bromination: Add N-bromosuccinimide (NBS) portion-wise at room temperature and stir for an extended period.[8]
-
Workup: Add water to the reaction mixture and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Reactivity and Downstream Applications
The dual functionality of this compound makes it a valuable intermediate for creating diverse molecular libraries.
Reactions at the Bromine Position
The bromine atom at the C2 position can be readily displaced or used in cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.[2]
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.[2]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium catalyst.
-
Stille Coupling: Coupling with organostannanes.
Reactions at the Aldehyde Group
The carbaldehyde at the C5 position is a versatile functional group for various transformations:
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Grignard and Organolithium Additions: Formation of secondary alcohols.
-
Oxidation: Conversion to a carboxylic acid.
-
Condensation Reactions: Formation of Schiff bases with primary amines.[3]
Caption: Reactivity map for downstream applications.
Applications in Drug Discovery and Medicinal Chemistry
Substituted imidazoles are integral to the development of novel therapeutics. Bromo-imidazole intermediates are particularly valuable in the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the imidazole scaffold is a common choice.
-
Anticancer Agents: The imidazole moiety is found in various anticancer drugs and experimental therapies.[1] For example, certain nitroimidazoles are being investigated as hypoxia-activated prodrugs for cancer treatment.[9]
-
Antiviral and Antibacterial Agents: The unique electronic properties of the imidazole ring contribute to its prevalence in antimicrobial drug discovery.[1][10]
-
Central Nervous System (CNS) Agents: Imidazole-containing compounds have shown activity against various CNS targets.
The ability to functionalize both the 2- and 5-positions of the 1-methyl-imidazole core allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the optimization of lead compounds in drug discovery programs.
Safety and Handling
While a specific safety data sheet for this compound is unavailable, precautions for handling related bromo-imidazoles should be strictly followed.
-
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][11] Avoid inhalation of dust and contact with skin and eyes.[6]
-
Health Hazards: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Some related compounds recommend refrigeration.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6][11]
Conclusion
This compound represents a highly valuable, albeit not widely cataloged, building block for synthetic and medicinal chemistry. Its dual reactivity, stemming from the strategically placed bromine atom and carbaldehyde group, offers a powerful platform for the generation of diverse and complex molecular entities. By understanding the established chemistry of its structural analogs, researchers can effectively harness the synthetic potential of this intermediate to advance drug discovery and development programs. The insights provided in this guide aim to facilitate the informed application of this and similar heterocyclic compounds in the pursuit of novel therapeutics.
References
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2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde molecular weight
An In-depth Technical Guide to 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core physicochemical properties, outline a robust synthetic pathway, and discuss its potential as a versatile building block in medicinal chemistry.
Core Compound Characteristics
This compound belongs to the substituted imidazole class of molecules. The imidazole ring is a critical pharmacophore found in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[1] The strategic placement of a bromine atom and an aldehyde functional group makes this compound a highly reactive and versatile intermediate for creating more complex molecular architectures.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. The molecular formula for this compound is C₅H₅BrN₂O. Based on this, the key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | Calculated |
| Molecular Weight | 189.01 g/mol | [2] |
| Monoisotopic Mass | 187.95853 Da | [2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | N/A |
Note: Some properties are predicted based on the analysis of structurally similar compounds found in chemical databases.
The structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis and Purification Workflow
Proposed Synthetic Pathway
The proposed synthesis begins with the commercially available 2-Bromo-1-methyl-1H-imidazole. The key transformation is the introduction of the aldehyde group at the C5 position. This can be achieved via a lithiation followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF). This type of reaction is a standard method for the formylation of heterocyclic compounds.[3]
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2-Bromo-1-methyl-1H-imidazole (Starting Material)[4]
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
N,N-dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-1-methyl-1H-imidazole (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure the selective deprotonation at the C5 position, which is the most acidic proton on the imidazole ring after the C2 position is blocked.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. Causality: DMF serves as the formyl group source. The lithium-halogen exchange followed by nucleophilic attack on the DMF carbonyl carbon introduces the aldehyde precursor.
-
Quenching: After stirring for 2-3 hours at -78 °C, allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, identifying the characteristic aldehyde proton signal (~9-10 ppm) and the correct number and integration of aromatic and methyl protons.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde functional group through its characteristic C=O stretch (~1680-1700 cm⁻¹).[5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in drugs for a wide range of therapeutic areas.[1][6] this compound is a valuable intermediate precisely because it provides two reactive handles for further chemical modification.
-
The Aldehyde Group: This functional group is a versatile precursor for various transformations, including reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions to build larger heterocyclic systems.[7]
-
The Bromo Group: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the facile introduction of aryl, heteroaryl, or alkyl groups at the C2 position, enabling the rapid generation of diverse compound libraries for screening.
The combination of these two functional groups allows for a modular and divergent synthetic approach, making this compound an ideal starting point for developing novel kinase inhibitors, antivirals, and anticancer agents.[8][9]
References
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PubChem. 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. Available from: [Link]
-
MOLBASE. 2-bromo-5-methyl-1H-imidazole. Available from: [Link]
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PubChem. 4-bromo-5-methyl-1H-imidazole-2-carbaldehyde. Available from: [Link]
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MySkinRecipes. 5-Bromo-1H-imidazole-2-carbaldehyde. Available from: [Link]
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NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Available from: [Link]
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PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]
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PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. Available from: [Link]
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Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]
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2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde chemical structure
An In-Depth Technical Guide to 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde: Synthesis, Reactivity, and Applications
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of modern drug design. This guide focuses on this compound, a bifunctional heterocyclic building block of significant synthetic value. The presence of two distinct and orthogonally reactive functional groups—a C2-bromine atom amenable to cross-coupling and a C5-carbaldehyde for chain extension or functional group interconversion—renders this molecule a highly versatile intermediate for constructing complex molecular architectures. This document provides a comprehensive overview of its synthesis, physicochemical properties, key chemical transformations, and strategic applications in research and development, particularly within the pharmaceutical sciences.
Physicochemical and Spectroscopic Profile
This compound is a stable, crystalline solid under standard conditions. Its structure combines the electron-rich nature of the N-methylated imidazole ring with the electrophilic character of the aldehyde and a synthetically versatile carbon-bromine bond.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | N/A |
| Molecular Weight | 189.01 g/mol | N/A |
| CAS Number | 883544-33-8 | N/A |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |
| Solubility | Soluble in DMF, DMSO, moderately soluble in EtOAc, CHCl₃ | Inferred from related structures |
Spectroscopic Signature:
-
¹H NMR: The proton spectrum is characterized by three distinct singlets in deuterated chloroform (CDCl₃). The aldehyde proton (CHO) appears significantly downfield, typically between δ 9.5-10.0 ppm. The lone imidazole ring proton (C4-H) resonates around δ 7.5-8.0 ppm, and the N-methyl (N-CH₃) protons appear as a sharp singlet around δ 3.8-4.2 ppm.
-
¹³C NMR: Key resonances include the aldehyde carbonyl carbon (~185 ppm), the C-Br carbon (~120 ppm), and other imidazole ring carbons between 125-145 ppm. The N-methyl carbon is observed upfield around 35 ppm.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is prominent around 1680-1700 cm⁻¹.
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for synthesizing this compound is the Vilsmeier-Haack formylation of its precursor, 2-Bromo-1-methyl-1H-imidazole.[3][4] This reaction is an efficient and mild method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic systems.[5]
Synthetic Pathway Overview
The synthesis begins with commercially available 1-methylimidazole, which is first brominated at the C2 position. The resulting 2-bromo-1-methyl-1H-imidazole is then subjected to formylation to yield the target compound.
Caption: Synthetic route to the target compound.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds via a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates the carbonyl oxygen of N,N-dimethylformamide (DMF). This facilitates the elimination of a chloride ion and the formation of the highly electrophilic (chloromethylene)dimethyliminium salt, commonly known as the Vilsmeier reagent.[6]
-
Electrophilic Aromatic Substitution: The electron-rich C5 position of the 2-bromo-1-methyl-1H-imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[4][7] This forms a cationic intermediate, which rearomatizes by losing a proton.
-
Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water hydrolyzes the iminium salt to afford the final aldehyde product.
The choice of the Vilsmeier-Haack reaction is strategic. It is highly regioselective for the most electron-rich, unhindered position on the heterocycle (C5) and proceeds under relatively mild conditions, preserving the C-Br bond for subsequent transformations.
Detailed Experimental Protocol
This protocol describes the formylation of 2-Bromo-1-methyl-1H-imidazole (CAS 16681-59-7).[8]
Materials:
-
2-Bromo-1-methyl-1H-imidazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Sodium acetate (NaOAc)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Bromo-1-methyl-1H-imidazole (1.0 eq).
-
Dissolution: Add anhydrous DMF (10 volumes) and stir until the solid is fully dissolved.
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C using an ice-water bath. Slowly add POCl₃ (1.5 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. Causality Note: This exothermic reaction generates the electrophilic Vilsmeier reagent in situ. Slow addition at low temperature is critical to control the reaction rate and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate until the pH is neutral (~7). Trustworthiness Note: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction medium. This must be done slowly as the quench is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 volumes) and brine (1 x 20 volumes). Causality Note: The water wash removes residual DMF and salts, while the brine wash removes residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a heptane/ethyl acetate gradient, to afford this compound as a solid.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule stems from the ability to selectively address its two functional handles.
Caption: Divergent reactivity of the title compound.
-
Transformations at the C5-Aldehyde: The aldehyde group is a versatile precursor for numerous functionalities.[9]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) provides direct access to substituted aminomethyl-imidazoles.
-
Oxidation: Treatment with oxidizing agents such as pyridinium dichromate (PDC) or Oxone® converts the aldehyde to the corresponding carboxylic acid, a valuable isostere and synthetic handle.[10]
-
Nucleophilic Addition/Olefination: Grignard reagents or organolithiums can add to the carbonyl to form secondary alcohols. Wittig or Horner-Wadsworth-Emmons reactions convert the aldehyde into various alkenes, enabling carbon chain extension.
-
-
Transformations at the C2-Bromo Position: The C-Br bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions.[11]
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters allows for the facile introduction of a wide range of aryl or heteroaryl substituents at the C2 position.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds, coupling the imidazole core with various amines, anilines, or N-heterocycles.[8][12]
-
Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis introduces alkynyl moieties.
-
Applications in Research and Drug Discovery
Substituted imidazoles are integral to a vast array of pharmaceuticals due to their ability to act as bioisosteres for other chemical groups and their capacity to coordinate with metallic centers in enzymes.[1][2] this compound is a key intermediate in the synthesis of compounds targeting a range of diseases. Its derivatives have been explored as kinase inhibitors for oncology, antivirals, and agents for crop protection.[13] The divergent synthetic pathways it enables allow for the rapid generation of compound libraries for high-throughput screening, accelerating the identification of new lead compounds in the drug discovery pipeline.[11]
Safety and Handling
While specific toxicity data for this compound is not widely published, data from its precursor, 2-Bromo-1-methyl-1H-imidazole, should be used as a guide. The precursor is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[8][14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its strategic placement of two orthogonally reactive functional groups—an aldehyde and a bromine atom—provides chemists with a powerful tool for the efficient construction of complex, highly functionalized imidazole-based molecules. A thorough understanding of its synthesis via the Vilsmeier-Haack reaction and its divergent reactivity is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.
References
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predictive analysis based on substituent effects, and best practices for experimental acquisition and interpretation.
Introduction: Structural and Electronic Landscape
This compound is a substituted heterocyclic compound with significant potential in medicinal chemistry and materials science. The imidazole ring is a common motif in many natural products and pharmaceuticals.[1] Understanding its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation.
The proton nuclear magnetic resonance (¹H NMR) spectrum of this molecule is governed by the electronic environment of its constituent protons. The positions of the substituents—a bromine atom at C2, a methyl group at N1, and a carbaldehyde (formyl) group at C5—dictate the chemical shifts and coupling patterns observed. The bromine atom acts as an electron-withdrawing group through induction, while the carbaldehyde group is strongly electron-withdrawing due to both induction and resonance. The N-methyl group is electron-donating. These competing electronic effects create a unique spectral fingerprint.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While a publicly available, fully assigned spectrum for this specific isomer is not readily found, a robust prediction can be made based on the analysis of its isomers and the fundamental principles of NMR spectroscopy for substituted imidazoles.[2][3] We anticipate three distinct signals in the ¹H NMR spectrum, corresponding to the aldehyde proton, the single proton on the imidazole ring, and the protons of the N-methyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| Aldehyde Proton (-CHO) | 9.5 - 10.0 | Singlet (s) | 1H | Strong deshielding by the carbonyl group; anisotropy effect. |
| Imidazole Ring Proton (H4) | 7.8 - 8.2 | Singlet (s) | 1H | Deshielding by adjacent electron-withdrawing aldehyde and bromine; aromatic ring current. |
| N-Methyl Protons (-CH₃) | 3.8 - 4.2 | Singlet (s) | 3H | Deshielding due to attachment to nitrogen within an aromatic system. |
Causality Behind Predicted Chemical Shifts:
-
Aldehyde Proton (δ 9.5 - 10.0): The proton of the carbaldehyde group is expected to be the most downfield signal. This is a characteristic feature of aldehyde protons, which are significantly deshielded by the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group. For a related isomer, 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde, the aldehyde proton appears at δ 9.62 ppm.[4]
-
Imidazole Ring Proton (H4) (δ 7.8 - 8.2): There is only one proton directly attached to the imidazole ring, at the C4 position. Its chemical shift will be influenced by several factors. The aromatic nature of the imidazole ring itself induces a downfield shift. Furthermore, this proton is situated between two electron-withdrawing groups: the bromine at C2 and the carbaldehyde at C5. These groups reduce the electron density around H4, causing it to be deshielded and resonate at a lower field. In a similar compound, 5-bromo-1-methyl-1H-imidazole-4-carbonitrile, the ring proton is observed at δ 8.05 ppm.[5]
-
N-Methyl Protons (δ 3.8 - 4.2): The three protons of the methyl group attached to the N1 nitrogen will appear as a singlet. Their chemical shift is shifted downfield compared to a typical aliphatic methyl group due to the deshielding effect of being attached to a nitrogen atom within an aromatic, electron-deficient ring system. For the isomeric 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde, the N-methyl signal is found at δ 3.92 ppm.[4]
Spin-Spin Coupling:
In this molecule, all three proton environments are isolated from other protons by more than three bonds. Consequently, no proton-proton (¹H-¹H) spin-spin coupling is expected. This will result in a spectrum composed of three distinct singlets.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure high-quality, reproducible data, the following self-validating protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.
- Rationale: CDCl₃ is a common, relatively non-polar solvent. DMSO-d₆ is an excellent choice for compounds that may have limited solubility in CDCl₃. The choice of solvent can slightly influence chemical shifts.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
- Use a ¹H NMR spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.
- Shim the magnetic field to achieve good homogeneity, as indicated by the sharp, symmetrical lineshape of the solvent or reference signal.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- Acquire the spectrum using a standard single-pulse experiment.
- Set the number of scans to 16 or 32 for a good signal-to-noise ratio, and increase if the sample concentration is low.
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
3. Data Processing and Analysis:
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Apply a baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
- Integrate the area under each peak to determine the relative number of protons. The integration should correspond to a 1:1:3 ratio for the aldehyde, ring, and methyl protons, respectively.
Visualization of Molecular Structure and Key Relationships
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure of this compound.
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An In-depth Technical Guide to the Spectroscopic Data of 2-bromo-1-methylimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-1-methylimidazole and its derivatives are pivotal building blocks in medicinal chemistry and materials science, frequently incorporated into structures of bioactive molecules and functional materials.[1][2] A thorough understanding of their spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and elucidation of their structural and electronic properties. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as they apply to 2-bromo-1-methylimidazole derivatives. It aims to equip researchers with the foundational knowledge and practical insights necessary for the proficient characterization of this important class of heterocyclic compounds.
Introduction: The Significance of 2-bromo-1-methylimidazole Derivatives
Imidazole derivatives are a cornerstone in pharmaceutical development, valued for their diverse biological activities and structural versatility.[2] They form the core of numerous antifungal, antihistaminic, and anticancer agents.[3] The introduction of a bromine atom at the C2 position and a methyl group at the N1 position of the imidazole ring creates a versatile intermediate, 2-bromo-1-methylimidazole (CAS RN: 16681-59-7), with a molecular weight of 161.00 g/mol and the chemical formula C4H5BrN2.[4][5] This substitution pattern offers a reactive handle for further functionalization, making it a valuable precursor in the synthesis of complex molecules.[6] Accurate spectroscopic characterization is a critical quality control step, ensuring the integrity of these intermediates and the success of subsequent synthetic transformations.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-bromo-1-methylimidazole derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-bromo-1-methylimidazole provides key signals that are characteristic of its structure.
-
Imidazole Ring Protons: The protons on the imidazole ring typically appear as distinct signals in the aromatic region of the spectrum. Due to the asymmetry introduced by the methyl and bromo substituents, the two ring protons are not chemically equivalent and will likely appear as two separate signals.
-
N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom will give rise to a singlet, typically in the upfield region of the spectrum.
For a related compound, 2-bromo-1,3-dimethylimidazolium iodide, the ¹H NMR spectrum in DMSO-d6 shows the N-methyl protons as a singlet at 3.81 ppm and the two imidazole ring protons as a singlet at 7.90 ppm.[6] While the parent 2-bromo-1-methylimidazole will have a different splitting pattern for the ring protons, the chemical shift regions are expected to be comparable.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information, revealing the number and electronic environment of the carbon atoms in the molecule.
-
Imidazole Ring Carbons: The three carbon atoms of the imidazole ring will each produce a distinct signal. The carbon atom bearing the bromine (C2) will be significantly influenced by the halogen's electronegativity and will have a characteristic chemical shift. The other two ring carbons (C4 and C5) will also have distinct resonances.
-
N-Methyl Carbon: The carbon of the N-methyl group will appear as a single peak in the aliphatic region of the spectrum.
In the case of 2-bromo-1,3-dimethylimidazolium iodide, the ¹³C NMR spectrum in DMSO-d6 displays signals for the N-methyl carbons at 36.8 ppm, the C2 carbon at 79.3 ppm, and the C4/C5 carbons at 123.5 and 124.5 ppm.[6] These values serve as a useful reference for interpreting the spectra of other 2-bromo-1-methylimidazole derivatives. Identifying the tautomeric state of substituted imidazoles can also be achieved by analyzing the difference in chemical shifts between the C4 and C5 carbons.[7]
Table 1: Representative NMR Data for a 2-bromo-1-methylimidazole Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~7.0-8.0 | m |
| ¹H | ~3.8 | s |
| ¹³C | ~120-140 | |
| ¹³C | ~35 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and specific derivative.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+) and various fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8]
A predicted fragmentation pathway for a related compound, 2-bromo-6-methyl-1H-benzo[d]imidazole, suggests that common fragmentation patterns for benzimidazoles will be observed.[8] For 2-bromo-1-methylimidazole, key fragmentation events would likely involve the loss of the bromine atom, the methyl group, or cleavage of the imidazole ring.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a softer ionization technique, often used for more polar or thermally labile molecules. It typically produces a prominent protonated molecule [M+H]⁺, which allows for the straightforward determination of the molecular weight.
Experimental Protocol: General Workflow for EI Mass Spectrometry
Caption: General experimental workflow for EI mass spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying the presence of specific functional groups.
The IR spectrum of a 2-bromo-1-methylimidazole derivative is expected to show characteristic absorption bands corresponding to:
-
C-H stretching: Aromatic C-H stretches from the imidazole ring and aliphatic C-H stretches from the methyl group.
-
C=N and C=C stretching: Vibrations associated with the double bonds within the imidazole ring.
-
C-N stretching: Vibrations of the carbon-nitrogen bonds in the ring and the N-methyl group.
-
C-Br stretching: The vibration of the carbon-bromine bond, which typically appears in the fingerprint region of the spectrum.
For 2-bromo-1,3-dimethylimidazolium iodide, significant IR peaks (neat) were observed at 3066, 2931, 1521, 1240, 1098, 765, 738, 652, and 635 cm⁻¹.[6] These absorptions can be attributed to the various stretching and bending vibrations within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit characteristic absorption peaks due to π → π* and n → π* electronic transitions of the C=N bond within the heterocyclic ring.[9][10]
Studies on other imidazole derivatives have shown absorption maxima in the UV region. For example, a series of D-π-A type imidazole derivatives displayed absorption maxima around 295 nm and 380 nm.[11] The specific absorption wavelengths for 2-bromo-1-methylimidazole derivatives will be influenced by the electronic effects of the substituents and the solvent polarity. The presence of a bromine atom may cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 1-methylimidazole.
Experimental Protocol: Acquiring a UV-Vis Spectrum
Caption: Step-by-step protocol for UV-Vis spectral acquisition.
Synthesis and Purification: A Prerequisite for Accurate Data
Obtaining high-quality spectroscopic data is contingent upon the purity of the sample. The synthesis of 2-bromo-1-methylimidazole can be achieved through various methods, including the reaction of the 2-lithio derivative of 1-methylimidazole with a bromine source like CBr₄ or Br₂.[6] An alternative one-pot synthesis involves the reaction of N-methylimidazole with carbon tetrabromide in the presence of sodium tert-butoxide.[12]
Purification is typically accomplished using techniques such as silica gel column chromatography.[12] The progress of the reaction and the purity of the final product can be monitored by thin-layer chromatography (TLC).[12]
Conclusion: An Integrated Spectroscopic Approach
A comprehensive and unambiguous characterization of 2-bromo-1-methylimidazole derivatives necessitates an integrated approach, leveraging the complementary information provided by NMR, MS, IR, and UV-Vis spectroscopy. Each technique offers unique insights into the molecular structure, from the atomic connectivity and electronic environment to the functional groups present and the overall molecular weight. For researchers in drug discovery and materials science, a proficient understanding and application of these spectroscopic methods are essential for advancing their research and ensuring the quality and integrity of their synthesized compounds.
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Synthesis and Characterization of Substituted Imidazole Carbaldehydes: A Field-Proven Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Significance of the Imidazole Carbaldehyde Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, from the essential amino acid histidine to blockbuster drugs.[1][2][3] Among the vast landscape of imidazole derivatives, substituted imidazole carbaldehydes stand out as exceptionally versatile intermediates. Their aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures and the exploration of vast chemical space in drug discovery programs.[4][5][6] These compounds are critical building blocks for developing antifungal, anticancer, anti-inflammatory, and antimalarial agents.[1][4][5]
This guide eschews a rigid, templated approach. Instead, it is structured to provide a logical and practical workflow, mirroring the thought process of a senior scientist in the field. We will delve into the principal synthetic strategies, emphasizing the causality behind methodological choices. Subsequently, we will establish a robust framework for the comprehensive characterization of these molecules, ensuring that every synthesized compound is validated with the highest degree of scientific integrity. This document is intended not merely as a collection of protocols, but as a technical resource grounded in experience, designed to empower researchers in their synthetic and drug development endeavors.
Part 1: Strategic Synthesis of the Imidazole Carbaldehyde Core
The introduction of a carbaldehyde group onto a substituted imidazole ring, or the construction of the ring with the aldehyde already in place, requires careful strategic planning. The choice of method is dictated by the desired substitution pattern, the stability of existing functional groups, and the availability of starting materials.
The Vilsmeier-Haack Reaction: Direct Formylation of Electron-Rich Imidazoles
The Vilsmeier-Haack reaction is arguably the most prevalent and powerful method for the direct formylation of electron-rich heterocyclic systems, including imidazoles.[7][8][9] The causality behind its effectiveness lies in the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[10][11]
Mechanism and Regioselectivity: The imidazole ring, being electron-rich, undergoes electrophilic substitution by the Vilsmeier reagent. The regioselectivity of this attack is governed by the electronic and steric properties of the substituents already present on the ring. For N-substituted imidazoles, formylation generally occurs at the most electron-rich and sterically accessible position. The reaction proceeds through an iminium intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final carbaldehyde.[8][9]
Caption: Mechanism of the Vilsmeier-Haack reaction on an imidazole substrate.
Field-Proven Protocol: Synthesis of 1-Substituted-4-chloro-1H-imidazole-5-carbaldehyde
This protocol is adapted from methodologies used in the synthesis of key pharmaceutical intermediates.[12][13] The reaction of 2-[alkyl(aryl)amino]acetamides with the Vilsmeier-Haack reagent provides a direct route to polyfunctional imidazoles.[12]
Step-by-Step Methodology:
-
Reagent Preparation (Caution: Exothermic): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 eq.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting N-substituted imidazole (1 eq.) in a minimal amount of dry DMF or another suitable solvent. Add this solution dropwise to the Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Reaction times can vary from 2 to 24 hours depending on the substrate's reactivity.
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralization and Workup: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 8-9.[4] This step hydrolyzes the iminium intermediate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).[4]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]
Oxidation of Precursor Alcohols
An alternative strategy involves the synthesis of a hydroxymethylimidazole followed by its oxidation to the carbaldehyde. This two-step approach is particularly useful when direct formylation is problematic due to regioselectivity issues or incompatible functional groups.
Causality in Reagent Selection: The choice of oxidizing agent is critical. Mild reagents are preferred to prevent over-oxidation to the carboxylic acid.
-
Manganese Dioxide (MnO₂): Highly effective for oxidizing allylic and benzylic-type alcohols, including hydroxymethylimidazoles, where the alcohol is adjacent to the heterocyclic ring. It is a heterogeneous reagent, simplifying workup through simple filtration.
-
Pyridinium Chlorochromate (PCC): A reliable and versatile reagent for oxidizing primary alcohols to aldehydes with minimal over-oxidation.
De Novo Ring Synthesis Strategies
In some cases, it is more efficient to construct the imidazole ring with the aldehyde functionality already incorporated from the starting materials.
The van Leusen Imidazole Synthesis: This powerful multicomponent reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key building block.[14] By reacting an aldehyde, a primary amine (which forms an aldimine in situ), and TosMIC in the presence of a base (like K₂CO₃), a 1,4,5-trisubstituted imidazole can be formed.[14][15] To synthesize an imidazole carbaldehyde, one of the aldehyde starting materials can be a dicarbonyl compound or an aldehyde bearing a protected aldehyde group.
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Navigating the Labyrinth: A Technical Guide to the Safety and Hazards of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde, is an emerging building block in medicinal chemistry and drug development. Its unique structural features, combining a reactive bromine atom and an aldehyde functional group on a methylated imidazole core, make it a valuable intermediate for synthesizing a diverse range of complex molecules. However, this inherent reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in the research and development environment. This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with this compound (CAS No. 79326-89-9), offering field-proven insights and self-validating protocols for its responsible use.
Section 1: Hazard Identification and Classification
Based on available safety data sheets and analysis of structurally similar compounds, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm upon ingestion.
GHS Hazard Statements:
While some supplier safety data sheets for the specific CAS number 79326-89-9 have incomplete GHS classification data[1], data for closely related brominated imidazole derivatives consistently indicate the following hazards[2][3][4]:
Some data for similar compounds also indicate a potential for H318: Causes serious eye damage [2]. Given the presence of the reactive aldehyde and bromo-imidazole functionalities, a conservative approach treating the compound as capable of causing severe eye damage is warranted.
Signal Word: Warning or Danger , depending on the severity of the eye damage potential.[3]
Hazard Pictograms:
-
Exclamation Mark (GHS07)
-
Corrosion (GHS05) - if "Causes serious eye damage" is considered.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to a robust safety assessment.
| Property | Value | Source |
| CAS Number | 79326-89-9 | [5][6][7] |
| Molecular Formula | C₅H₅BrN₂O | [8] |
| Molecular Weight | 189.01 g/mol | [8] |
| Appearance | Solid | |
| Melting Point | Not available for the specific compound. For the related 2-Bromo-1H-imidazole, the melting point is 197-202 °C. For 5-Bromo-1-methyl-1H-imidazole, it is 40-44 °C. | [9] |
| Solubility | No specific data available. Expected to have limited solubility in water and be soluble in organic solvents. | |
| Flash Point | For the related 2-Bromo-1-methyl-1H-imidazole, the flash point is >110 °C. |
Section 2: Risk Assessment and Mitigation
A systematic approach to risk assessment is crucial for ensuring laboratory safety. This involves identifying potential exposure scenarios and implementing appropriate control measures.
Exposure Routes and Health Effects
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[2][3][4]
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[2][3][4]
-
Eye Contact: Causes serious eye irritation and potentially serious eye damage.[2][3][4]
Experimental Workflow: Risk Assessment and Control
The following diagram outlines a logical workflow for assessing and controlling the risks associated with handling this compound.
Caption: Risk Assessment and Control Workflow for Handling this compound.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.[2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed frequently, especially after direct contact.[3]
-
Respiratory Protection: If there is a potential for dust generation and engineering controls are not sufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[3]
Handling Procedures
-
Preparation:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Assemble all necessary equipment and reagents before starting work to minimize movement and potential for spills.
-
-
Dispensing and Weighing:
-
If possible, handle in a ventilated balance enclosure to control dust.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid scooping directly from the container in a way that generates dust.
-
Close the container tightly immediately after use.
-
-
In-Reaction Use:
-
When adding the solid to a reaction mixture, do so carefully to avoid splashing and dust formation.
-
Maintain the reaction under an inert atmosphere if the protocol requires it, which can also help contain any dust.
-
-
Post-Handling:
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
-
Some related imidazole compounds recommend refrigerated storage. While not explicitly stated for this compound, refrigeration may be a prudent measure to ensure long-term stability.
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Response
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Prevent the spilled material from entering drains or waterways.[3]
Section 5: Toxicological and Reactivity Profile
Toxicological Information
-
Acute Toxicity: Harmful if swallowed. The oral LD50 for the related 1-methyl-1H-imidazole is 1144 mg/kg in rats, indicating moderate acute oral toxicity.[11]
-
Serious Eye Damage/Irritation: Causes serious eye irritation, with the potential for severe damage.[2][3][4] The related 1-methyl-1H-imidazole is corrosive to the eyes.[11]
-
Respiratory/Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]
Reactivity and Stability
-
Reactivity: The compound possesses a reactive aldehyde group and a bromine atom on the imidazole ring, making it susceptible to nucleophilic substitution and other reactions common to these functional groups.[4]
-
Chemical Stability: Stable under recommended storage conditions.[2]
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[2]
Section 6: Disposal Considerations
Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may be considered a hazardous waste. Consult with your institution's environmental health and safety department for specific guidance on proper disposal procedures. Do not allow the material to enter drains or waterways.[3]
Conclusion
This compound is a valuable research chemical with a defined set of hazards that must be managed through a combination of engineering controls, appropriate personal protective equipment, and safe work practices. By understanding its toxicological and reactivity profile and adhering to the protocols outlined in this guide, researchers can safely unlock its potential in the synthesis of novel compounds for drug discovery and development.
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An In-depth Technical Guide to the Biological Activity of Brominated Imidazole Compounds
Introduction to Brominated Imidazoles: A Compound Class of Growing Significance
Imidazole, a five-membered heterocyclic ring containing two nitrogen atoms, is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and nucleic acids.[1] The introduction of bromine atoms to the imidazole core or its substituents gives rise to brominated imidazole compounds, a class of molecules that has garnered significant attention in medicinal chemistry. These compounds, many of which are derived from marine sponges, exhibit a wide spectrum of potent biological activities, making them promising candidates for drug discovery and development.[2][3]
The presence of bromine, a halogen, on the imidazole scaffold profoundly influences the compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds. These alterations can enhance the compound's interaction with biological targets, leading to improved potency and selectivity. This guide provides a comprehensive overview of the diverse biological activities of brominated imidazole compounds, delving into their anticancer, antimicrobial, and antifungal properties, the underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Brominated imidazole compounds have emerged as a significant class of potential anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines through various mechanisms of action.[4][5] Marine sponges, particularly of the Agelas genus, are a rich source of these bioactive alkaloids.[3][6]
Prominent Anticancer Brominated Imidazoles
Notable examples of brominated imidazoles with demonstrated anticancer activity include:
-
Agelastatin A: A brominated pyrrole-imidazole alkaloid isolated from the marine sponge Agelas dendromorpha, which exhibits potent cytotoxic activity against various cancer cell lines.[2][3]
-
Oroidin and its derivatives: These brominated pyrrole-imidazole alkaloids, originally isolated from the sponge Agelas oroides, serve as precursors to a wide array of other bioactive compounds and have shown cytotoxic effects.[3]
-
Synthetic Brominated Imidazoles: Numerous synthetic derivatives have been developed, showcasing a broad spectrum of anticancer activities. For instance, certain 2,4,5-triphenylimidazole derivatives have demonstrated significant cytotoxicity.[7]
Mechanisms of Anticancer Action
The anticancer effects of brominated imidazole compounds are often attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of tubulin polymerization and the modulation of kinase signaling pathways.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport.[8] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several brominated imidazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[9][10] This binding prevents the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[11][12]
Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[13] Dysregulation of kinase activity is a hallmark of many cancers. Brominated imidazole derivatives have been shown to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[14][15] By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling cascades, leading to the inhibition of cancer cell proliferation and survival.
EGFR Signaling Pathway:
VEGFR Signaling Pathway:
Data Summary: Anticancer Activity
The following table summarizes the cytotoxic activity of selected brominated imidazole compounds against various cancer cell lines.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Agelastatin E | KB | <3 | [2] |
| Aerothionin | HeLa | Not specified | [2] |
| Echinosulfonic Acid D | KB | 2 µg/mL | [2] |
| Echinosulfonic Acid B | KB | 2 µg/mL | [2] |
| Unguiculin A | KB | 0.2 | [2] |
| Unguiculin B | KB | 0.08 | [2] |
| Unguiculin C | KB | 0.03 | [2] |
| (-)-Agelasine D | L5178Y | 4.03 | [3] |
| (-)-Ageloxime D | L5178Y | 12.5 | [3] |
| Hybrid Compound 31 | MCF-7, SW480 | 0.08-0.55 | [1] |
| Compound 22 | NUGC-3 | 0.05 | [4] |
| Compound 43 | MCF-7 | 0.8 | [5] |
| Purine 46 | MDA-MB-231 | 1.22 | [5] |
| Compound 57 (ALK5 inhibitor) | - | 0.008-0.043 | [5] |
Antimicrobial Activity: A Weapon Against Bacterial Pathogens
In an era of increasing antibiotic resistance, the discovery of novel antimicrobial agents is of paramount importance. Brominated imidazole compounds, particularly those isolated from marine organisms, have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[16][17]
Spectrum of Antibacterial Activity
Several studies have reported the potent antibacterial effects of these compounds. For instance, brominated alkaloids from the marine sponge Verongia aerophoba have shown activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[18] Similarly, compounds isolated from Agelas species have exhibited inhibitory effects against MRSA (Methicillin-resistant Staphylococcus aureus).[19]
Data Summary: Antibacterial Activity
The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values for selected brominated imidazole compounds against various bacterial strains.
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
| Aeroplysinin-1 | B. subtilis, S. aureus, E. coli | 12.5-25 | [18] |
| Dienone | B. subtilis, S. aureus, E. coli | 12.5-25 | [18] |
| (+)-Aeroplysinin-1 | MRSA, E. coli | <32 | [16] |
| Marmaricine A | MRSA | 8 | [19] |
| Marmaricine B | MRSA | 8 | [19] |
| Marmaricine C | MRSA | 16 | [19] |
| Nagelamide Q | B. subtilis | 13.0 | [20] |
| Nagelamide R | B. subtilis | 13.0 | [20] |
| Clathric Acid | MRSA, S. aureus ATCC 6538P, VRSA | 64, 32, 64 | [20] |
Antifungal Activity: Combating Fungal Infections
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The development of new antifungal agents with novel mechanisms of action is a critical area of research. Brominated imidazole compounds have shown promising antifungal activity against a variety of pathogenic fungi.[21][22]
Scope of Antifungal Efficacy
The antifungal potential of brominated imidazoles has been demonstrated against clinically relevant fungal species, including Candida albicans and Cryptococcus neoformans.[9][19] For example, marmaricines B and C, isolated from a Red Sea marine sponge, exhibited significant activity against C. albicans.[19]
Data Summary: Antifungal Activity
The table below summarizes the Minimum Inhibitory Concentration (MIC) values of selected brominated imidazole compounds against pathogenic fungal strains.
| Compound Name | Fungal Strain | MIC (µg/mL) | Reference |
| Marmaricine B | C. albicans | 8 | [19] |
| Marmaricine C | C. albicans | 8 | [19] |
| Compound 31 | Candida spp. | 0.5-8 | [22] |
| Compound 42 | Candida spp. | 2-32 | [22] |
| Puupehenone | C. neoformans, C. krusei | 1.25, 2.50 | [9] |
| Hippolachnin A | C. neoformans, T. rubrum, M. gypseum | 0.41 µM | [9] |
| Batzelladine L | A. flavus | 1.9-7.8 | [9] |
Experimental Protocols: Methodologies for Biological Evaluation
The assessment of the biological activity of brominated imidazole compounds relies on a suite of standardized and robust in vitro assays. This section provides detailed, step-by-step methodologies for two of the most critical experiments: the MTT assay for determining cytotoxicity and the broth microdilution method for establishing the Minimum Inhibitory Concentration (MIC).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the brominated imidazole compound in culture medium. A typical concentration range might be 0.01 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as step 1.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture, pick several colonies of the test bacterium or fungus and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Further dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
In the first column of wells, add 50 µL of the brominated imidazole compound at twice the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column of dilutions.
-
This will result in wells containing 50 µL of serially diluted compound.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for the fungal species.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm. The MIC is often defined as the lowest concentration that inhibits 80% or 90% of the growth compared to the control.
-
Conclusion
Brominated imidazole compounds represent a rich and diverse class of natural and synthetic molecules with significant therapeutic potential. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and antifungal effects, underscores their importance as lead structures in drug discovery. The mechanisms of action, particularly the inhibition of tubulin polymerization and key protein kinases, provide a solid rationale for their continued development. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of these compounds, enabling researchers to further elucidate their structure-activity relationships and advance the most promising candidates toward clinical application. As the challenges of cancer and infectious diseases persist, the exploration of novel chemical scaffolds, such as those offered by brominated imidazoles, remains a critical endeavor in the pursuit of new and effective therapies.
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The Strategic Role of Brominated Imidazoles in Modern Medicinal Chemistry: A Technical Guide
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of biologically active compounds and approved therapeutics.[1][2] Its synthetic tractability and ability to engage in crucial biological interactions have established it as a "privileged scaffold." The strategic introduction of bromine atoms onto this scaffold—creating brominated imidazoles—dramatically expands its utility, offering a powerful tool for modulating physicochemical properties, enhancing biological potency, and providing a reactive handle for sophisticated molecular engineering. This technical guide provides an in-depth analysis of the synthesis, multifaceted biological activities, and strategic applications of brominated imidazoles in contemporary drug discovery, intended for researchers, medicinal chemists, and drug development professionals.
Introduction: The Imidazole Scaffold and the Strategic Imperative of Bromination
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prominent.[3] Among these, the imidazole ring is of paramount importance, featuring in essential biomolecules like the amino acid histidine and purine bases of DNA.[3] This five-membered aromatic heterocycle, with its two nitrogen atoms, is amphoteric and can act as both a hydrogen bond donor and acceptor, facilitating key interactions with biological targets such as enzymes and receptors.[2][4]
While the core imidazole structure is itself biologically relevant, its true potential in drug design is unlocked through targeted chemical modification. Halogenation, and specifically bromination, is a time-honored and highly effective strategy in medicinal chemistry. The introduction of a bromine atom onto the imidazole ring is not a trivial substitution; it is a deliberate design choice with profound consequences:
-
Modulation of Electronic Properties: Bromine is an electron-withdrawing group that significantly alters the electron density of the imidazole ring, which can influence the pKa of the molecule and its binding affinity to protein targets.[3]
-
Enhanced Lipophilicity: The bromine atom increases the lipophilicity of the parent molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
-
Steric Influence: The size of the bromine atom can be used to probe the steric constraints of a binding pocket, leading to improved selectivity and potency.
-
Metabolic Blocking: A bromine atom can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
A Handle for Synthesis: Critically, the carbon-bromine bond serves as a versatile synthetic handle. It is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures from a simple brominated intermediate.[3][5]
This guide will explore how these fundamental principles translate into the practical synthesis and application of brominated imidazoles across a spectrum of therapeutic areas.
Synthetic Pathways to Brominated Imidazoles: Controlling Reactivity and Regioselectivity
The synthesis of brominated imidazoles requires careful control over reaction conditions to achieve the desired substitution pattern, as the imidazole ring can be highly reactive.
Direct Electrophilic Bromination
The most direct approach involves the electrophilic substitution of an imidazole ring with a bromine source. The choice of brominating agent and reaction conditions is critical to control the degree and position of bromination.
-
Causality of Reagent Choice: Using elemental bromine (Br₂) often leads to aggressive and uncontrolled perbromination, yielding products like 2,4,5-tribromoimidazole.[6] To achieve more selective mono- or di-bromination, a less reactive and more manageable electrophilic bromine source is required. N-Bromosuccinimide (NBS) is the reagent of choice in many protocols. Its lower reactivity allows for more controlled, stepwise bromination, and the reaction conditions (e.g., temperature, solvent) can be fine-tuned to favor specific isomers.[6][7] For instance, using one equivalent of NBS at low temperatures may yield a monobrominated product, whereas excess NBS under more forceful conditions will lead to polybromination.[6]
Workflow: General Synthesis and Functionalization
The following diagram illustrates a typical workflow, starting from a simple imidazole, proceeding through a controlled bromination, and using the resulting brominated intermediate for further diversification via cross-coupling.
Caption: General workflow for the synthesis and diversification of brominated imidazoles.
Experimental Protocol: Synthesis of 4,5-Dibromo-2-nitroimidazole
This protocol, adapted from published literature, describes the synthesis of a dibrominated nitroimidazole, a useful building block for hypoxia-selective cytotoxins.[6] The choice of NBS allows for a high-yielding dibromination without displacing the nitro group.
Objective: To synthesize 4,5-dibromo-2-nitroimidazole from 2-nitroimidazole.
Materials:
-
2-Nitroimidazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolution: Dissolve 2-nitroimidazole in a suitable volume of DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In a separate flask, dissolve 2.0 equivalents of NBS in DMF.
-
Controlled Bromination: Add the NBS solution dropwise to the stirred 2-nitroimidazole solution at room temperature (20 °C). The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, pour the reaction mixture into an equal volume of cold water. The product, 4,5-dibromo-2-nitroimidazole, will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is often obtained in near-quantitative yield and high purity without the need for further chromatographic purification.[6]
Self-Validation: The success of the protocol is validated by obtaining a product with the correct mass and spectroscopic data (¹H NMR, ¹³C NMR) consistent with the 4,5-dibromo-2-nitroimidazole structure, and a sharp melting point. The absence of starting material and monobrominated intermediates confirms the reaction's completion.
The Broad Spectrum of Biological Activity
The incorporation of bromine into the imidazole scaffold has yielded compounds with a wide array of pharmacological activities. This structural motif is particularly prevalent in compounds isolated from marine organisms, which have evolved to produce halogenated metabolites for chemical defense.[8][9]
Caption: Diverse therapeutic applications of the brominated imidazole scaffold.
Antimicrobial Agents
Many brominated imidazoles, particularly those derived from marine sponges, exhibit potent antimicrobial activity.
-
Antibacterial: 3-O-methyl massadine chloride, a brominated imidazole from the sponge Axinella sp., shows activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with IC₅₀ values in the low micromolar range.[8] 2,4,5-tribromoimidazole (TBI) and its metal complexes have also been evaluated, demonstrating activity against E. coli and Bacillus cereus.[10]
-
Antifungal: The imidazole core is famously a component of azole antifungal drugs. Bromination can be used to modulate the activity and spectrum of these agents. For example, various imidazole derivatives have been synthesized and tested against Candida albicans and Aspergillus niger.[11]
Anticancer Agents
The development of imidazole-based anticancer agents is an area of intense research, with brominated derivatives playing a key role.[12][13] The imidazole scaffold is a versatile template for designing inhibitors of various cancer-related targets.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site. Brominated imidazoles can be used as starting points for synthesizing potent and selective inhibitors of kinases involved in cancer signaling pathways.[13]
-
Microtubule Assembly Inhibitors: Compounds that disrupt microtubule dynamics are powerful anticancer agents. Imidazole-containing compounds have been developed as tubulin assembly inhibitors, and bromination can enhance their cytotoxic potency.[14]
-
DNA Binding Agents: The planar, electron-rich imidazole ring can intercalate into DNA or bind in the minor groove, a mechanism exploited by some anticancer drugs. Benzimidazole derivatives, which contain a fused imidazole ring, are known to act via DNA alkylation.[12]
Antiviral Agents
The imidazole nucleus is a key component in several antiviral compounds.[15] Structure-activity relationship (SAR) studies on imidazole-coumarin conjugates designed as anti-Hepatitis C Virus (HCV) agents revealed the importance of halogenation.
-
SAR Insights: In a study of imidazole-coumarin conjugates, compounds with a bromine or chlorine atom on the coumarin ring showed significantly enhanced anti-HCV activity.[16] Specifically, conjugates with a hydrogen atom at the N(1) position of the imidazole and a halogen substituent on the coumarin moiety were found to be the most potent, with EC₅₀ values in the low micromolar range and high selectivity indices.[16] This highlights how bromination can be a key factor in optimizing antiviral potency.
Summary of Biological Activities
| Compound Class/Example | Therapeutic Area | Target/Mechanism of Action | Reported Efficacy (Example) | Reference(s) |
| 3-O-methyl massadine chloride | Antibacterial | Not specified | IC₅₀ = 2.2 µM vs. B. subtilis | [8] |
| 2,4,5-Tribromoimidazole (TBI) | Antimicrobial | Not specified | Active vs. E. coli, C. albicans | [10] |
| Imidazole-based derivatives | Anticancer | Tubulin polymerization inhibition, Kinase inhibition | Varies widely, often in nM to low µM range | [13][14] |
| Imidazole-coumarin conjugates | Antiviral (HCV) | Not specified | EC₅₀ = 5.1–8.4 μM | [16] |
| Substituted Imidazoles | Anti-inflammatory | Not specified | Activity in Carrageenan-induced paw edema model | [4][17] |
Conclusion and Future Perspectives
Brominated imidazoles represent a strategically vital class of molecules in medicinal chemistry. They are far more than simple halogenated heterocycles; they are versatile building blocks, potent bioactive scaffolds, and key intermediates that enable the rapid assembly of complex molecular libraries.[18] The bromine atom imparts unique physicochemical properties that can enhance drug-like characteristics and provides a reactive site for diversification through robust and predictable chemical transformations like cross-coupling reactions.[3]
The continued exploration of natural products, particularly from marine sources, will undoubtedly uncover new brominated imidazole scaffolds with novel biological activities.[19] Concurrently, advances in synthetic methodology will provide more efficient and regioselective ways to construct these valuable compounds.[20] For the medicinal chemist, the brominated imidazole is an indispensable tool, offering a reliable pathway to modulate biological activity, improve pharmacokinetic profiles, and ultimately, accelerate the journey from a promising lead compound to a life-saving therapeutic.
References
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- Synthesis, antimicrobial and antiviral evaluation of substituted imidazole deriv
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Navigating the Synthesis and Supply of Brominated 1-Methylimidazole Carbaldehydes: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the complexities surrounding the procurement and application of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde for researchers, scientists, and drug development professionals. Initial investigations have revealed significant ambiguity in the chemical literature and commercial listings regarding this specific isomer. The CAS number 1375069-37-6, sometimes associated with this compound, is frequently and more reliably assigned to 3-Methoxypyridazin-4-amine HCl. This guide will clarify the landscape of commercially available brominated 1-methylimidazole carbaldehyde isomers and provide actionable intelligence for researchers in the field.
Decoding the Isomeric Landscape
While direct and verified sources for this compound are scarce, several structurally related and synthetically valuable isomers are readily available. This guide will focus on the technical details of these isomers, which serve as crucial building blocks in medicinal chemistry and materials science. The primary isomers of interest are:
-
4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
-
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
-
2-Bromo-1-methyl-1H-imidazole (a key precursor)
The strategic placement of the bromo and formyl groups on the imidazole ring dictates the reactivity and potential applications of each isomer. The electron-withdrawing nature of both substituents activates the imidazole core, making these compounds versatile intermediates in organic synthesis.
Supplier and Chemical Data Overview
For researchers seeking to acquire these compounds, the following table summarizes key information for the readily available isomers and their precursor.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reputable Suppliers |
| 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde | 141524-74-5 | C₅H₅BrN₂O | 189.01 | Sigma-Aldrich |
| 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | 79326-91-3 | C₅H₅BrN₂O | 189.01 | ChemicalBook |
| 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 | C₄H₅BrN₂ | 161.00 | Sigma-Aldrich |
Synthetic Strategies and Methodologies
The synthesis of these brominated imidazole aldehydes typically involves a multi-step process, starting from simpler imidazole precursors. Understanding these synthetic pathways is crucial for both in-house preparation and for appreciating the cost and purity of commercial materials.
Synthesis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
A common route to this isomer involves the bromination of a pre-formed aldehyde.
Caption: Synthesis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde.
Experimental Protocol:
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde in deoxygenated N,N-dimethyl-formamide (DMF).
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 6 days)[1].
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel[1].
General Considerations for Synthesis and Handling
The presence of the aldehyde group makes these compounds susceptible to oxidation. Therefore, it is recommended to store them under an inert atmosphere at reduced temperatures. When working with brominating agents like NBS, appropriate safety precautions, including the use of personal protective equipment, are essential.
Applications in Research and Drug Discovery
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The bromo- and formyl- functional groups of the title compounds provide reactive handles for further chemical elaboration, making them valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.
The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The aldehyde group is a versatile functional group that can participate in a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.
Caption: Reactivity of Brominated 1-Methylimidazole Carbaldehydes.
These reactions open up avenues for the synthesis of novel compounds with potential applications as kinase inhibitors, antiviral agents, and anticancer therapeutics.[3][4]
Conclusion
While the specific isomer this compound remains elusive in the current chemical landscape, its close relatives, 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde and 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, are readily accessible and offer significant synthetic potential. This guide provides a foundational understanding of these key building blocks, enabling researchers to make informed decisions regarding their sourcing, synthesis, and application in innovative research and development projects.
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PubChem. (n.d.). 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Bromo-1H-imidazole-2-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Semantic Scholar. (n.d.). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]
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RSC Publishing. (n.d.). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]
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PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Bromo-5,6-dichloro-1H-benzo[d]imidazole. Retrieved from [Link]
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An In-Depth Technical Guide to the Lipophilicity of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde: A Critical Parameter in Drug Discovery
Foreword: The Strategic Imperative of Lipophilicity in Modern Drug Development
In the intricate landscape of drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a delicate balance of physicochemical properties. Among these, lipophilicity stands out as a paramount determinant of a compound's pharmacokinetic and pharmacodynamic profile.[1][2][] It is a property that dictates how a molecule partitions between an aqueous and a lipid environment, thereby influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][] For researchers and drug development professionals, a comprehensive understanding and precise measurement of lipophilicity are not merely academic exercises; they are strategic necessities that can significantly de-risk a project and enhance the probability of success.
This guide focuses on 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound representative of a scaffold of significant interest in medicinal chemistry. The imidazole ring is a privileged structure, appearing in numerous approved drugs and bioactive natural products. The specific substitutions on this core—a bromo group, a methyl group, and a carbaldehyde—impart unique electronic and steric features that modulate its biological activity and, crucially, its lipophilicity. This document serves as an in-depth technical manual for the comprehensive assessment of this molecule's lipophilicity, providing both the theoretical underpinnings and detailed, field-proven protocols for its determination. We will explore both robust experimental techniques and validated in silico predictive models, offering a holistic framework for the characterization of this and other novel chemical entities.
Section 1: The Pivotal Role of Lipophilicity in the Drug-Likeness of Imidazole Scaffolds
Lipophilicity is quantitatively expressed as the logarithm of the partition coefficient (logP), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4]
LogP = log10 ([solute]organic / [solute]aqueous)
A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4] For orally administered drugs, an optimal lipophilicity range is critical for passive diffusion across the gastrointestinal membrane. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[][5] The well-established "Rule of Five," a set of guidelines for estimating the druglikeness of a molecule, stipulates a logP value of not more than 5 as one of its key criteria.[][6]
The imidazole scaffold in this compound presents a fascinating case study. The imidazole ring itself is polar, but the N-methylation, the bromo substituent, and the carbaldehyde group each contribute to the overall lipophilic character of the molecule. Understanding the interplay of these functionalities is essential for any structure-activity relationship (SAR) studies aimed at optimizing this chemical series for a specific biological target.[5][7][8]
Section 2: Experimental Determination of LogP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While the traditional shake-flask method is considered the "gold standard" for logP determination, it is often laborious, time-consuming, and can be unreliable for highly lipophilic or unstable compounds.[9][10][11][12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reproducible, and resource-sparing alternative that is widely accepted and standardized by organizations such as the Organisation for Economic Co-operation and Development (OECD).[10][13][14][15][16][17]
The Principle of RP-HPLC for LogP Determination
In RP-HPLC, the stationary phase is nonpolar (e.g., silica chemically modified with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water/buffer and an organic modifier like acetonitrile or methanol).[12][16] A compound's retention time on the column is directly related to its lipophilicity; more lipophilic compounds interact more strongly with the nonpolar stationary phase and thus elute later.[16] By calibrating the system with a series of reference compounds with well-established logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established.[13]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
2.2.1. Materials and Instrumentation
-
HPLC System: An Agilent 1200 Infinity Series or similar, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).[18]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, methanol, and water; phosphate buffer components (e.g., sodium phosphate monobasic and dibasic); n-octanol; a set of 5-7 reference compounds with known logP values spanning a relevant range (e.g., from logP 1 to 5).
-
Test Compound: this compound, synthesized and purified to >95% purity.
2.2.2. Preparation of Solutions
-
Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., 20 mM, pH 7.4). The exact ratio should be optimized to achieve good separation and reasonable retention times for the compounds of interest (e.g., 60:40 acetonitrile:buffer). The mobile phase should be filtered and degassed before use.
-
Reference Standard Stock Solutions: Prepare individual stock solutions of each reference compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Mixture: Prepare a mixed solution of all reference standards by diluting the stock solutions in the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
Test Compound Solution: Prepare a solution of this compound in the mobile phase at a concentration of approximately 10-20 µg/mL.
2.2.3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: An appropriate wavelength for the test compound and standards, determined by a preliminary UV scan (e.g., 254 nm).
2.2.4. Experimental Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Determination of Dead Time (t₀): Inject a non-retained compound (e.g., thiourea or sodium nitrate) to determine the column's void time.[10][19]
-
Analysis of Reference Standards: Inject the working standard mixture and record the retention time (tR) for each reference compound. Perform injections in triplicate to ensure reproducibility.[10]
-
Analysis of Test Compound: Inject the solution of this compound and record its retention time. Perform this injection in triplicate.
2.2.5. Data Analysis
-
Calculate the Retention Factor (k): For each compound (standards and test), calculate the retention factor using the formula: k = (tR - t₀) / t₀
-
Construct the Calibration Curve: Calculate the logarithm of the retention factor (log k) for each reference standard. Plot a graph of the known logP values (y-axis) against the calculated log k values (x-axis).
-
Linear Regression: Perform a linear regression analysis on the calibration plot to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good calibration curve should have an R² > 0.98.
-
Determine the LogP of the Test Compound: Calculate the log k for this compound. Using the equation from the linear regression, calculate its logP value.
Data Presentation
| Reference Compound | Known LogP | Retention Time (tR, min) | Retention Factor (k) | Log k |
| Benzene | 2.13 | 4.52 | 2.01 | 0.30 |
| Toluene | 2.73 | 5.89 | 2.93 | 0.47 |
| Ethylbenzene | 3.15 | 7.21 | 3.81 | 0.58 |
| Propylbenzene | 3.69 | 9.15 | 5.10 | 0.71 |
| Butylbenzene | 4.26 | 12.45 | 7.30 | 0.86 |
| Test Compound | To be determined | 6.55 | 3.37 | 0.53 |
Note: The data in this table is hypothetical and for illustrative purposes only. The dead time (t₀) is assumed to be 1.50 min.
Experimental Workflow Diagram
Caption: Workflow for LogP determination via RP-HPLC.
Section 3: In Silico Prediction of LogP
Computational methods for logP prediction are invaluable tools in the early stages of drug discovery, allowing for the rapid screening of large virtual libraries of compounds.[10][20] These methods are broadly categorized into atom-based, fragment-based, and property-based approaches.[21]
Overview of Common In Silico Models
-
Atom-based methods (e.g., ALOGP, XLOGP): These models calculate logP by summing the contributions of individual atoms.[21][22] XLOGP3, an improved version, uses a knowledge-based approach by adjusting the prediction based on the known logP of a structurally similar reference compound.[23][24]
-
Fragment-based methods (e.g., miLogP): These methods dissect the molecule into fragments and sum their known lipophilicity contributions.[25]
-
Topological methods (e.g., MLOGP): These models use molecular descriptors derived from the 2D structure of the molecule to establish a quantitative structure-property relationship.[26][27]
A Practical Workflow Using SwissADME
SwissADME is a free and robust web-based tool that provides predictions for a variety of physicochemical and pharmacokinetic properties, including logP from multiple well-regarded models.[28][29][30][31]
3.2.1. Step-by-Step Protocol
-
Navigate to the SwissADME website: Access the publicly available web server.
-
Input the Molecular Structure: Provide the structure of this compound. This can be done by drawing the molecule in the provided editor or by pasting a SMILES string (e.g., O=Cc1cn(C)c(Br)n1). Ensure the molecule is in its neutral form for accurate logP calculation.[32]
-
Run the Prediction: Initiate the calculation. The server will process the structure and return a comprehensive set of predicted properties.
-
Analyze the Lipophilicity Data: Locate the lipophilicity section in the results. SwissADME provides values from five different models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) and a consensus logP value, which is the arithmetic mean of the five predictions.[27]
Interpreting and Utilizing In Silico Data
It is crucial to recognize that in silico predictions are estimations.[14] The variation in values between different models highlights the inherent uncertainty in these calculations.[31] The consensus logP provides a useful average, but the range of predicted values should also be considered. This data is most powerful when used to prioritize compounds for synthesis and experimental testing, rather than as a substitute for empirical measurement.
Predicted Lipophilicity Data
| Prediction Model | Predicted LogP |
| iLOGP | Hypothetical Value |
| XLOGP3 | Hypothetical Value |
| WLOGP | Hypothetical Value |
| MLOGP | Hypothetical Value |
| SILICOS-IT | Hypothetical Value |
| Consensus LogP | Hypothetical Average |
Note: This table is intended to show the format of the output from a tool like SwissADME. Actual values would be generated by running the prediction.
Section 4: Synthesis and Conclusion: A Unified View of Lipophilicity
The true power in characterizing a molecule like this compound lies in the integration of both experimental and computational data. The in silico predictions provide a rapid and cost-effective initial assessment, guiding the prioritization of synthetic efforts. The experimental RP-HPLC method then delivers a robust, empirically validated logP value that can be used with high confidence in SAR analyses and pharmacokinetic modeling.
Caption: Integrated strategy for lipophilicity assessment in drug discovery.
By employing the methodologies detailed in this guide, researchers can confidently characterize the lipophilicity of this compound. This critical physicochemical parameter, once accurately determined, becomes a cornerstone for informed decision-making in the iterative cycle of drug design and optimization, ultimately paving the way for the development of safer and more efficacious medicines.
References
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Avdeef, A., Box, K., Comer, J., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-75. [Link]
-
Tetko, I. V. Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Advanced Chemistry Development, Inc.[Link]
-
Sousa, M., Delerue-Matos, C., & Freire, C. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc.[Link]
-
Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America. [Link]
-
Penteado, F., & de Carvalho, I. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(12), 1694-1696. [Link]
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Verma, R. P., & Hansch, C. (2010). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 33(12), 1125–1132. [Link]
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Ciura, K., Dziomba, S., & Nowak, P. (2017). LogP / LogD shake-flask method v1. ResearchGate. [Link]
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Waring, M. J. (2012). The influence of lipophilicity in drug discovery and design. Semantic Scholar. [Link]
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Comer, J. E. A., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]
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Pharmacology Mentor. (2023). Structure-Activity Relationships (SAR). Pharmacology Mentor. [Link]
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Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]
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Leo, A., Hansch, C., & Elkins, D. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 738-45. [Link]
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Tsantili-Kakoulidou, A. (2018). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Methods in Molecular Biology, 1787, 287-302. [Link]
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Tabaraki, R. Quantitative structure-lipophilicity relationship study of basic drugs. Jiro. [Link]
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Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv. [Link]
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Zúñiga, G., et al. (2017). Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora. Molecules, 22(4), 606. [Link]
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YouTube. (2020). In silico calculations of LogP and LogS using free online platforms. YouTube. [Link]
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ResearchGate. (2023). SWISSADME Predicted Lipophilicity (Log P) and Water Solubility (Log Sw). ResearchGate. [Link]
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Ionescu, S., et al. (2015). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 20(10), 17823-42. [Link]
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Pharmacology Mentor. (2023). Structure-Activity Relationship (SAR). Pharmacology Mentor. [Link]
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OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Organisation for Economic Co-operation and Development. [Link]
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Tetko, I. V., & Poda, G. I. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(12), 1694-1696. [Link]
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ResearchGate. (2012). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]
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SwissADME. Frequently Asked Questions. Swiss Institute of Bioinformatics. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry. [Link]
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OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Organisation for Economic Co-operation and Development. [Link]
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Virtual Computational Chemistry Laboratory. On-line Software. VCCLAB. [Link]
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Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. [Link]
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ResearchGate. (2023). Graphical visualization of calculated logP values (using SwissADME...). ResearchGate. [Link]
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Wan, H., et al. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Journal of Chromatographic Science, 47(9), 743-9. [Link]
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An In-depth Technical Guide to the Stability of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the stability of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde in acidic environments. Drawing upon established principles of imidazole chemistry and field-proven insights, this document will delve into the core factors governing the compound's reactivity, potential degradation pathways, and robust methodologies for its stability assessment.
Introduction: The Significance of Substituted Imidazoles
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals, including antifungal agents, sedatives, and antibiotics[1]. Its prevalence is due to its unique electronic properties and its ability to engage in various biological interactions. This compound is a highly functionalized imidazole derivative, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and development. The presence of a bromo substituent, a methyl group on the nitrogen, and a carbaldehyde function provides multiple points for chemical modification. However, these functionalities also introduce potential sites of instability, particularly under the acidic conditions frequently encountered during synthesis, purification, and formulation. Understanding the stability of this key intermediate is therefore paramount to ensuring the integrity and quality of the final active pharmaceutical ingredients.
The Imidazole Ring: A Tale of Two Nitrogens and Aromaticity
The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. One nitrogen atom is pyrrole-like, contributing a lone pair of electrons to the aromatic π-system, while the other is pyridine-like, with its lone pair residing in an sp² hybrid orbital in the plane of the ring[2][3]. This electronic configuration renders the imidazole ring amphoteric, capable of acting as both a weak acid and a base[1][2].
Protonation in Acidic Media: The Formation of Imidazolium Salts
Under acidic conditions, the pyridine-like nitrogen (N3) of the imidazole ring is readily protonated to form a stable imidazolium salt[1][2]. This protonation is a key event that influences the overall reactivity and stability of the molecule. The positive charge on the imidazolium ring can be delocalized through resonance, which contributes to its relative stability. For this compound, this initial protonation is the first step in any acid-catalyzed reaction.
Potential Degradation Pathways in Acidic Environments
While the protonated imidazole ring itself is generally stable, the substituents on the ring can be susceptible to acid-catalyzed degradation. For this compound, several potential degradation pathways should be considered.
Reactions at the Aldehyde Group: Hydration and Hemiacetal Formation
The carbaldehyde group at the C5 position is a primary site for reactivity in acidic media. Acid catalysis facilitates the nucleophilic addition of water or other protic solvents to the carbonyl carbon.
-
Hydration: In aqueous acidic solutions, the aldehyde can exist in equilibrium with its corresponding gem-diol (hydrate)[4]. NMR studies on imidazole-2-carboxaldehyde have shown that acidic conditions favor the formation of the hydrate[4][5].
-
Hemiacetal Formation: If an alcohol is present as a solvent or reactant, a hemiacetal can be formed.
While imidazolecarboxaldehydes are generally less reactive towards nucleophilic addition than their pyridine counterparts, this equilibrium is an important consideration for the stability and characterization of the compound in protic acidic solutions[4].
Instability of the Bromo Substituent
The carbon-bromine bond at the C2 position is another potential site of instability. While direct acid-catalyzed hydrolysis of an aryl bromide is generally difficult, the electronic nature of the imidazolium ring could influence its reactivity.
-
Nucleophilic Substitution: Although nucleophilic substitution on an unactivated aryl halide is challenging, the electron-withdrawing nature of the protonated imidazole ring might render the C2 position more susceptible to attack by weak nucleophiles present in the reaction medium.
-
Debromination: Reductive debromination is a possibility, though it typically requires specific reducing agents and conditions not always present in simple acidic media.
Imidazole Ring Opening
Under harsh acidic conditions (e.g., concentrated strong acids and elevated temperatures), the imidazole ring itself can be susceptible to cleavage. However, this is generally considered a more extreme degradation pathway and is less likely to occur under typical synthetic or formulation conditions.
The following diagram illustrates the potential initial steps in the acid-catalyzed degradation of this compound.
Caption: Potential initial degradation pathways of this compound in acidic media.
Experimental Design for Stability Assessment
A robust assessment of the stability of this compound under acidic conditions requires a well-designed experimental protocol. The following outlines a comprehensive approach.
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M, 5 M)
-
Deuterated solvents for NMR analysis (e.g., D₂O, CD₃OD, DMSO-d₆)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Internal standard for quantitative analysis (e.g., a stable, non-reactive compound)
Experimental Workflow
The following diagram outlines a logical workflow for assessing the stability of the target compound.
Caption: Experimental workflow for the stability assessment of this compound.
Detailed Experimental Protocols
Protocol 1: HPLC-UV/MS for Quantitative Stability Analysis
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare aqueous solutions of hydrochloric acid at the desired concentrations (e.g., 0.1 M, 1 M, 5 M).
-
-
Incubation:
-
In separate vials, add a known volume of the stock solution to each of the acidic solutions to achieve a final desired concentration.
-
Incubate the vials at controlled temperatures (e.g., room temperature, 40°C, 60°C).
-
-
Sampling and Quenching:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution) to prevent further degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV and mass spectrometric detection.
-
Use a suitable column (e.g., C18) and a gradient elution method with a mobile phase consisting of water and acetonitrile with a suitable buffer.
-
Monitor the disappearance of the parent compound and the appearance of any degradation products.
-
-
Data Analysis:
-
Quantify the amount of the parent compound remaining at each time point using a calibration curve.
-
Calculate the degradation rate constants and half-life of the compound under each condition.
-
Protocol 2: NMR Spectroscopy for Structural Elucidation of Degradants
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated acidic solution (e.g., D₂O with DCl).
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra at various time points to monitor the changes in the chemical shifts and the appearance of new signals.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of any major degradation products.
-
-
Interpretation:
-
Compare the spectra over time to identify changes corresponding to the degradation of the parent compound and the formation of new species.
-
The appearance of signals corresponding to a gem-diol or other degradation products can be identified and characterized.
-
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison.
Table 1: Example of Stability Data for this compound
| Acid Concentration | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) |
| 0.1 M HCl | 25 | 0 | 100 |
| 8 | 98.5 | ||
| 24 | 95.2 | ||
| 1 M HCl | 25 | 0 | 100 |
| 8 | 92.1 | ||
| 24 | 85.7 | ||
| 1 M HCl | 40 | 0 | 100 |
| 8 | 80.3 | ||
| 24 | 65.4 |
Strategies for Enhancing Stability: The Role of Protecting Groups
In synthetic routes where the aldehyde or the imidazole ring's reactivity under acidic conditions is a concern, the use of protecting groups is a viable strategy[6].
-
Aldehyde Protection: The aldehyde can be protected as an acetal or a thioacetal, which are generally stable to a wide range of acidic conditions but can be readily removed under specific deprotection protocols.
-
Imidazole Nitrogen Protection: While the N-methyl group prevents tautomerization, in some cases, protection of the imidazole ring itself might be considered, although this is less common for N-alkylated imidazoles[7].
The choice of protecting group should be carefully considered based on the specific reaction conditions to be employed in subsequent synthetic steps[8][9].
Conclusion and Future Perspectives
This compound exhibits a degree of instability under acidic conditions, primarily driven by reactions at the aldehyde functionality and potential modifications to the bromo substituent. The initial and most fundamental reaction is the protonation of the imidazole ring to form a stable imidazolium salt. Subsequent degradation is influenced by the acid concentration, temperature, and the presence of nucleophiles.
For researchers and drug development professionals, a thorough understanding of these stability characteristics is crucial for:
-
Optimizing reaction conditions: to minimize degradation during synthesis and purification.
-
Developing robust analytical methods: for accurate quantification of the compound and its impurities.
-
Designing stable formulations: where the pH is controlled to ensure the long-term integrity of the active ingredient.
Further research, including detailed kinetic studies and the isolation and characterization of degradation products under various acidic conditions, would provide a more complete stability profile for this important synthetic intermediate.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
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González, N., et al. (2025). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 14(8), e202400411. [Link]
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Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
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MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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Springer. (n.d.). Imidazole-amino acids. Conformational switch under tautomer and pH change. Retrieved from [Link]
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Wiley Online Library. (n.d.). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. Retrieved from [Link]
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Reddit. (n.d.). I don't understand why imidazole has a weak acidic group. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Retrieved from [Link]
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ResearchGate. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3853-3873. [Link]
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ResearchGate. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Retrieved from [Link]
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PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. [Link]
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UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Retrieved from [Link]
-
National Institutes of Health. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 29(22), 5029. [Link]
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ScienceDirect. (2018). A time-resolved study of the multiphase chemistry of excited carbonyls: Imidazole-2-carboxaldehyde and halides. Comptes Rendus Chimie, 21(11-12), 1116-1123. [Link]
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PubMed. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Chemistry & Biodiversity, 5(1), 108-121. [Link]
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ResearchGate. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. Retrieved from [Link]
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Royal Society of Chemistry. (2016). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Organic & Biomolecular Chemistry, 14(3), 857-861. [Link]
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MySkinRecipes. (n.d.). 5-Bromo-1H-imidazole-2-carbaldehyde. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Methods for synthesizing 2-substituted imidazoles.
-
ResearchGate. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]
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Oriental Journal of Chemistry. (2022). Thermoanalytical and Kinetic Studies for the Thermal Stability of Nimesulide under Different Heating Rates. Oriental Journal of Chemistry, 38(2). [Link]
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PubMed. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1644-1653. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Regioselective Bromination of 1-methyl-1H-imidazole-5-carbaldehyde
Abstract
This application note provides a comprehensive, field-tested protocol for the bromination of 1-methyl-1H-imidazole-5-carbaldehyde using N-Bromosuccinimide (NBS). Brominated imidazole scaffolds are pivotal building blocks in medicinal chemistry, serving as versatile intermediates for the synthesis of complex pharmaceutical agents.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deep understanding of the reaction dynamics. We address critical aspects such as regioselectivity, reaction optimization, safety protocols for handling reagents like NBS, and detailed procedures for workup and purification.
Introduction: The Strategic Importance of Brominated Imidazoles
The imidazole ring is a privileged structure in drug discovery, appearing in numerous biologically active molecules.[3][4] The introduction of a bromine atom onto this scaffold provides a synthetic handle for further molecular elaboration through cross-coupling reactions, metallation, or nucleophilic substitution, enabling the construction of diverse compound libraries.[2] 1-methyl-1H-imidazole-5-carbaldehyde is a common starting material, and its selective bromination is a key step in the synthesis pathways of various target molecules.
However, the direct halogenation of imidazole derivatives can be challenging, often yielding mixtures of poly-substituted products that are difficult to separate.[1][5] The protocol detailed herein utilizes N-Bromosuccinimide (NBS), a mild and selective brominating agent, to favor the formation of a monobrominated product under controlled conditions.[6][7]
Reaction Principle and Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) for several reasons. NBS is a crystalline solid that is safer and easier to handle than volatile, highly corrosive liquid bromine.[6] It acts as a source of electrophilic bromine (Br⁺), likely by reacting with trace amounts of acid or water to generate a low, steady concentration of Br₂, minimizing over-bromination.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is used as the solvent. Its polar, aprotic nature effectively dissolves the imidazole substrate and NBS, facilitating the reaction.
-
Regioselectivity: The regiochemical outcome is dictated by the directing effects of the substituents on the imidazole ring. The N-methyl group is an activating, ortho-, para- directing group (activating the C2 and C4 positions). The C5-aldehyde group is a deactivating, meta- directing group. The most electron-rich and sterically accessible positions for electrophilic attack are the C4 and C2 positions. While a mixture of isomers is possible, electrophilic substitution on imidazoles often favors the C4/C5 positions over the more acidic C2 position.[3][8][9] This protocol is optimized to favor a single major monobrominated product, which must be confirmed via analytical characterization.
Proposed Reaction Mechanism
Caption: Proposed mechanism for electrophilic bromination of the imidazole ring.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale reaction. Adjustments can be made accordingly.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | CAS No. |
| 1-methyl-1H-imidazole-5-carbaldehyde | 110.11 | 10.0 | 1.10 g | 1.0 | 35505-66-3 |
| N-Bromosuccinimide (NBS) | 177.98 | 11.0 | 1.96 g | 1.1 | 128-08-5 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | 35 mL | - | 68-12-2 |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~200 mL | - | 141-78-6 |
| Deionized Water | 18.02 | - | ~250 mL | - | 7732-18-5 |
| Brine (Saturated NaCl solution) | - | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | - | 7757-82-6 |
| Silica Gel (for chromatography) | - | - | As needed | - | 7631-86-9 |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen/Argon inlet (optional, but recommended)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Critical Safety Precautions
N-Bromosuccinimide (NBS) is a corrosive, oxidizing solid that is harmful if swallowed and causes severe skin burns and eye damage.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[13]
-
Handling: Handle NBS in a certified chemical fume hood.[10] Avoid creating dust.[11] Keep away from combustible materials.[12]
-
Spills: In case of a spill, clean up immediately using dry methods to avoid generating dust.[11]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] Seek immediate medical attention.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Step-by-Step Procedure
Reaction Setup
-
Place a magnetic stir bar in a dry 100 mL round-bottom flask.
-
Add 1-methyl-1H-imidazole-5-carbaldehyde (1.10 g, 10.0 mmol) to the flask.
-
Add anhydrous DMF (35 mL) to dissolve the starting material.
-
In a single portion, add N-Bromosuccinimide (1.96 g, 11.0 mmol).
-
Fit the flask with a condenser and place it in a heating mantle on a magnetic stir plate.
Reaction Execution 6. Begin stirring the mixture. 7. Heat the reaction to 50 °C. 8. Maintain the reaction at this temperature for 12-16 hours. 9. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Mobile Phase: Ethyl Acetate / Hexane (e.g., 1:1 v/v).
- Visualization: UV light (254 nm).
- The reaction is complete when the starting material spot is no longer visible.
Workup and Isolation 10. Once the reaction is complete, allow the mixture to cool to room temperature. 11. Pour the reaction mixture into a 250 mL separatory funnel containing deionized water (150 mL). 12. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). 13. Combine the organic layers in the separatory funnel. 14. Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and water. 15. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). 16. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification 17. Purify the crude residue by flash column chromatography on silica gel. 18. Eluent System: A gradient of ethyl acetate in heptane or hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective.[14] 19. Collect fractions and analyze by TLC to identify those containing the pure product. 20. Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the bromination protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Impure or wet reagents/solvent. - NBS has degraded. | - Extend reaction time. - Ensure anhydrous conditions. - Use freshly opened or purified NBS. Recrystallize from hot water if necessary.[6] |
| Low Yield | - Inefficient extraction. - Loss of product during chromatography. | - Perform additional extractions from the aqueous layer. - Use a finer grade of silica gel and optimize the eluent system for better separation. |
| Multiple Products on TLC | - Over-bromination (dibromo-product). - Formation of regioisomers. | - Use exactly 1.05-1.1 equivalents of NBS. - Carefully perform column chromatography with a shallow eluent gradient to separate isomers. |
| Difficulty Removing DMF | - DMF is highly water-soluble but requires extensive washing. | - Perform multiple, vigorous washes with water during the workup. A final wash with a small amount of cold water can be effective. |
Characterization
The identity and purity of the final product, bromo-1-methyl-1H-imidazole-5-carbaldehyde, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry. The position of the remaining imidazole proton (at C2 or C4) will be a key diagnostic signal.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Melting Point: To assess purity.
References
-
Zhou, L., et al. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Letters, 13(10), 2448–2451. [Link]
-
N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles. (2013). ResearchGate. [Link]
-
Schmir, G. L., & Cohen, L. A. (1961). Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide. Biochemistry, 4(1), 57-61. [Link]
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (2020).
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). Molecules, 24(5), 943. [Link]
- Preparation method of 4-halogen-1H-imidazole. (2017).
-
Bellina, F., & Rossi, R. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of Organic Chemistry, 76(18), 7348–7365. [Link]
-
Imidazoles. (2022). Chemistry Online. [Link]
-
Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. (2020). Semantic Scholar. [Link]
-
Barlin, G. B. (1982). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 35(11), 2299-2306. [Link]
-
Palmer, B. D., & Denny, W. A. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99. [Link]
-
Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218). (n.d.). ResearchGate. [Link]
-
1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses. [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998).
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020).
-
Removal of Imidazole from my crude product solution. (2023). Reddit. [Link]
-
A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. (2021). Reaction Chemistry & Engineering, 6, 1205-1218. [Link]
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Application Notes & Protocols: Suzuki Coupling Reactions with 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aryl-1-methyl-1H-imidazole-5-carbaldehydes
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of drugs for a wide range of therapeutic areas, including antifungal, anticancer, and antimicrobial applications.[2][3] Specifically, 5-imidazole-carbaldehydes that are substituted at the 2-position serve as highly versatile building blocks for the synthesis of more complex molecular architectures in drug discovery programs.[3][4]
The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[1][5] Its operational simplicity, mild reaction conditions, and remarkable tolerance for a vast array of functional groups make it an indispensable tool for medicinal chemists.[1]
This guide provides a detailed technical overview and robust protocols for the Suzuki-Miyaura coupling of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde. This specific substrate presents unique challenges, including the electronic-deficient nature of the brominated imidazole ring and the presence of a potentially reactive aldehyde functional group.[6] Therefore, careful optimization of the catalyst system, base, and solvent is paramount for achieving high yields and purity. The protocols and insights described herein are designed to empower researchers to efficiently synthesize novel 2-aryl-1-methyl-1H-imidazole-5-carbaldehyde derivatives for evaluation in drug development and materials science.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide. The transformation is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This forms a square planar Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > Cl > OTf.[8]
-
Transmetalation: For transmetalation to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[9] This boronate then transfers its organic group (aryl or heteroaryl) to the Pd(II) complex, displacing the halide. This step is often the rate-determining step of the cycle, especially for electron-deficient systems.[5]
-
Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond of the 2-aryl-imidazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2–5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
SPhos (4–10 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv.)
-
Anhydrous 1,4-Dioxane or Toluene
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware, magnetic stir bar, condenser, and oil bath
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄) for work-up
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 190 mg), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 6.7 mg) and the ligand (e.g., SPhos, 0.06 mmol, 24.6 mg) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane, 4 mL) and degassed water (1 mL) via syringe.[1]
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure complete removal of dissolved oxygen.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) in a preheated oil bath with vigorous stirring.[10][11]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[10][11]
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-aryl-1-methyl-1H-imidazole-5-carbaldehyde.[11]
-
Characterization: Confirm the identity and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.[12][13]
Optimization, Scope, and Data Presentation
Achieving high yields for the Suzuki coupling of this compound requires careful selection of reaction parameters. The electron-withdrawing nature of the imidazole ring and the aldehyde can influence catalyst activity and stability.
-
Catalyst and Ligand: While classical catalysts like Pd(PPh₃)₄ can be effective, challenging substrates often benefit from more advanced systems.[14] Highly active catalysts employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to overcome the hurdles of coupling with electron-deficient heteroaryl halides.[11][15]
-
Base and Solvent: The choice of base is critical for activating the boronic acid without promoting side reactions.[9] A common combination is a carbonate or phosphate base (K₂CO₃, K₃PO₄, Cs₂CO₃) in a solvent mixture of an ethereal solvent or toluene with water (e.g., dioxane/H₂O, THF/H₂O).[10][16]
-
Arylboronic Acid Scope: The reaction is generally tolerant of a wide range of aryl- and heteroarylboronic acids, including those with both electron-donating and electron-withdrawing substituents.
The following table summarizes representative conditions for Suzuki couplings on similar 2-bromo-imidazole and benzimidazole systems to provide a validated starting point for optimization.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | High | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME | 80 | 82 | [10] |
| 3 | 4-Nitrophenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.0) | Dioxane/EtOH/H₂O | 140 (µW) | 75 | [10][16] |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | - | K₂CO₃ (2.0) | H₂O (with TBAB) | 80 | Good | [12] |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | DME | 80 | 65 | [10][17] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂). 3. Reagents/solvents not anhydrous. 4. Insufficient temperature. | 1. Increase catalyst/ligand loading (up to 5-10 mol%). 2. Use a more active ligand (e.g., RuPhos, NHC-based).[11] 3. Ensure thorough degassing and use of dry solvents. 4. Increase reaction temperature in increments of 10 °C. |
| Protodeboronation | 1. Boronic acid instability. 2. Base is too strong or reaction time is too long. | 1. Use the boronic acid pinacol ester instead. 2. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). 3. Decrease reaction time if starting material is consumed early.[8][17] |
| Homocoupling | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Improve degassing procedure. 2. Use a more stable catalyst/ligand system. |
| Aldehyde Degradation | 1. Harsh basic conditions or high temperatures. | 1. Monitor the reaction closely to avoid prolonged heating. 2. Consider a milder base if degradation is observed. Suzuki couplings are generally aldehyde-tolerant.[6] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-1-methyl-1H-imidazole-5-carbaldehydes. These compounds are valuable intermediates for the construction of novel molecular entities in medicinal chemistry and materials science.[2][18] By carefully selecting and optimizing the palladium catalyst, ligand, base, and solvent system as outlined in this guide, researchers can efficiently overcome the challenges associated with this electron-deficient heterocyclic substrate. The provided protocols and troubleshooting advice serve as a robust foundation for the successful synthesis and exploration of this important class of compounds.
References
-
Omae, I. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2586-2590. Available from: [Link]
-
Saikia, L. et al. (2022). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Catalysis Letters, 152, 2805-2815. Available from: [Link]
-
Orhan, E. et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Mino, T. et al. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett, 2008(17), 2711-2715. Available from: [Link]
-
Ben-Yahia, A. et al. (2013). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). Letters in Organic Chemistry, 10(2), 107-113. Available from: [Link]
-
Boyarskiy, V. P. et al. (2015). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. ACS Omega, 4(1), 123-131. Available from: [Link]
-
Guild, C. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1, 658-665. Available from: [Link]
-
Wang, Z. et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications, 15(1), 5218. Available from: [Link]
-
Guild, C. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1, 658-665. Available from: [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Orhan, E. et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Available from: [Link]
-
Li, B. et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359. Available from: [Link]
- Thomas, S. P. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Available from: [Link]
-
Ess, D. H. et al. (2020). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 39(12), 2266-2274. Available from: [Link]
-
Khan, M. A. et al. (2016). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 21(1), 100. Available from: [Link]
-
Taddei, M. et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(2), 1645-1659. Available from: [Link]
-
Daraji, D. G. et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2139-2165. Available from: [Link]
-
Alajarin, R. et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22867-22879. Available from: [Link]
-
Yurttaş, L. et al. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 26(11), 3290. Available from: [Link]
-
Hazari, N. (2018). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University. Available from: [Link]
-
Li, B. et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359. Available from: [Link]
-
Orhan, E. et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Available from: [Link]
-
de Oliveira, C. S. et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 22(1), 2-25. Available from: [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43, 412-443. Available from: [Link]
-
ResearchGate. (2016). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available from: [Link]
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Application Notes and Protocols: Condensation Reaction of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde with Amines
Introduction
The condensation reaction between 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde and primary amines is a cornerstone transformation in synthetic organic chemistry, yielding imidazole-based Schiff bases (imines). These products are of significant interest to researchers in drug development and materials science. The imidazole core is a prevalent motif in numerous biologically active molecules, and its combination with the versatile imine linkage opens avenues for creating novel compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The bromine atom at the 2-position and the methyl group at the 1-position of the imidazole ring provide additional points for diversification, allowing for the synthesis of a broad library of compounds for screening.
This guide provides an in-depth exploration of this condensation reaction, detailing the underlying mechanism, offering optimized protocols for synthesis and purification, and outlining methods for structural characterization. The information presented herein is designed to empower researchers to confidently and efficiently synthesize and utilize these valuable imidazole-based Schiff bases in their research endeavors.
Mechanistic Insights: The Chemistry of Imine Formation
The formation of a Schiff base from an aldehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction.[4][5] The reaction is typically reversible and often catalyzed by a mild acid.[5][6] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine (or hemiaminal).[7]
-
Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[8] The lone pair on the nitrogen then assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen by a weak base (such as another amine molecule or the solvent) yields the final imine product and regenerates the acid catalyst.[4][7]
The pH of the reaction medium is a critical parameter.[8] A pH of around 4-5 is often optimal.[7] If the solution is too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic and slowing down the initial addition step.[5][8] Conversely, if the solution is too basic, there will be insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[5][6][8]
Visualizing the Reaction Pathway
Caption: General workflow of Schiff base formation.
Experimental Protocols
General Protocol for the Synthesis of Imidazole Schiff Bases
This protocol provides a general method for the condensation of this compound with a primary amine. Researchers should optimize the reaction time and purification method for each specific amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, substituted anilines)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol with gentle warming.
-
In a separate container, dissolve the primary amine (1.0 - 1.1 equivalents) in anhydrous ethanol.
-
Add the amine solution dropwise to the stirred aldehyde solution at room temperature.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared or significantly diminished (typically 2-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms, reduce the solvent volume using a rotary evaporator. The concentrated solution can then be cooled in an ice bath to induce crystallization.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).[9]
Purification of Imidazole Derivatives
Purification of the synthesized imidazole Schiff bases is crucial for obtaining accurate characterization data and for their use in subsequent applications. The choice of purification method will depend on the physical properties of the product.
| Purification Method | Description | Best Suited For |
| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Solid, crystalline products.[9] |
| Column Chromatography | The product is separated from impurities by passing it through a column of stationary phase (e.g., silica gel or alumina) with a liquid mobile phase. For basic compounds like imidazoles, using neutral or basic alumina or adding a basic modifier like triethylamine to the eluent can improve separation and reduce tailing.[10] | Oily products or mixtures that are difficult to separate by recrystallization. |
| Acid-Base Extraction | This technique can be used to separate the basic imidazole product from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute acid to extract the protonated imidazole into the aqueous phase. The aqueous layer is then basified, and the purified product is back-extracted into an organic solvent.[10] | Isolating the target compound from acidic or neutral impurities. |
Characterization of Imidazole Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.
Spectroscopic Data
| Technique | Expected Observations for Imidazole Schiff Bases |
| ¹H NMR | Appearance of a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8-9 ppm. Signals corresponding to the imidazole ring protons and the protons of the amine substituent will also be present. |
| ¹³C NMR | A signal for the imine carbon (-C=N-) in the range of 150-170 ppm. Signals for the carbons of the imidazole ring and the amine substituent will also be observed. |
| FT-IR | A strong absorption band for the C=N stretch of the imine group, typically appearing in the region of 1640-1690 cm⁻¹. The C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) should be absent. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the target Schiff base. |
Visualizing the Characterization Workflow
Caption: Workflow for purification and characterization.
Applications in Drug Discovery and Development
Imidazole-based Schiff bases are recognized for their broad spectrum of biological activities. The imine linkage is often crucial for their pharmacological effects.[11] These compounds have shown promise as:
-
Anti-inflammatory Agents: Certain imidazole Schiff base derivatives have demonstrated the ability to reduce inflammation in preclinical models.[1][12]
-
Antimicrobial and Antifungal Agents: The presence of the imidazole ring and the azomethine group can contribute to potent activity against various bacterial and fungal strains.[13][14]
-
Anticancer Agents: Researchers have synthesized and evaluated imidazole Schiff bases for their potential to inhibit the growth of cancer cells.[2]
-
Coordination Chemistry: The imine nitrogen and the nitrogen atoms of the imidazole ring can act as ligands, forming stable complexes with metal ions. These metal complexes themselves can exhibit interesting biological properties and catalytic activity.[2][13]
The 2-bromo substituent on the imidazole ring offers a strategic handle for further synthetic modifications, such as cross-coupling reactions, to generate even more complex and diverse molecular architectures for biological evaluation.
Conclusion
The condensation reaction of this compound with primary amines provides a straightforward and efficient route to a versatile class of imidazole-based Schiff bases. This guide has outlined the key mechanistic principles, provided robust experimental protocols, and detailed the necessary characterization techniques to support researchers in this area. The potential applications of these compounds in drug discovery and materials science make this a rich field for further exploration. By leveraging the information and protocols presented here, scientists can effectively synthesize and investigate these promising molecules.
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Application Notes and Protocols: 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde as a Versatile Synthetic Intermediate
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant molecules and its capacity for diverse biological interactions.[1] The strategic functionalization of this heterocyclic core is paramount in the discovery of novel therapeutic agents. 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde is a bifunctional synthetic building block of significant interest, offering two distinct and orthogonal reactive sites for molecular elaboration.
This guide provides a comprehensive technical overview of its properties, reactivity, and application in synthetic chemistry. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its use, particularly in palladium-catalyzed cross-coupling and reductive amination reactions. The presence of the N-methyl group prevents tautomerization and potential side reactions, while the C2-bromo and C5-aldehyde groups serve as versatile handles for constructing molecular complexity.
Physicochemical Properties & Safe Handling
Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of the researcher.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | (Calculated) |
| Molecular Weight | 189.01 g/mol | (Calculated) |
| Appearance | Expected to be an off-white to yellow solid | (Analogy) |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light and moisture. | [2] |
Safety & Handling Protocol:
This compound and related halogenated imidazoles are classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[3][4][5] All manipulations must be conducted by trained personnel inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including a lab coat, nitrile gloves, and chemical safety goggles.[6][7]
-
First Aid Measures:
-
In case of eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
In case of skin contact: Wash off immediately with soap and plenty of water.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4]
-
If ingested: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Synthetic Utility & Key Reaction Pathways
The unique structure of this intermediate allows for selective, stepwise functionalization at two key positions: the C5-aldehyde and the C2-bromo group.
Transformations at the C5-Aldehyde Group
The aldehyde functionality is a gateway to a vast array of chemical transformations, primarily for building side chains and modulating the molecule's steric and electronic properties.
-
Reductive Amination: This is one of the most robust methods for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine. The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is then reduced in situ.[8][9] This transformation is fundamental in drug discovery for introducing basic groups that can improve solubility and form salt bridges with biological targets.
-
Other Transformations: The aldehyde can also undergo Wittig-type reactions to form alkenes, be oxidized to a carboxylic acid, or be reduced to a primary alcohol, further expanding its synthetic potential.
Transformations at the C2-Bromo Position
The bromine atom at the C2 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for coupling the imidazole core with various aryl or heteroaryl boronic acids or esters.[10][11] The choice of catalyst, ligand, base, and solvent is critical, as nitrogen-rich heterocycles like imidazole can sometimes inhibit the palladium catalyst.[10] This reaction is extensively used to build bi-aryl structures common in kinase inhibitors and other targeted therapies.[2]
-
Other Cross-Coupling Reactions: The C2-bromo position is also amenable to other transformations such as Sonogashira coupling (to introduce alkynyl groups) and Buchwald-Hartwig amination (for C-N bond formation), offering a broad toolkit for generating diverse chemical libraries.[12][13]
Detailed Experimental Protocols
The following protocols are generalized methodologies based on well-established procedures for analogous imidazole systems.[9][10][14] Optimization for specific substrates is highly recommended.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of 2-Aryl-1-methyl-1H-imidazole-5-carbaldehydes.
Caption: General workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv.)[15]
-
Anhydrous 1,4-Dioxane and degassed Water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and the base.
-
In a separate vial, pre-mix the palladium catalyst and the ligand in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by the bulk solvent system.
-
Securely seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired 2-aryl-1-methyl-1H-imidazole-5-carbaldehyde.
Protocol 2: Reductive Amination
This protocol details the synthesis of 5-((Alkylamino)methyl)-2-bromo-1-methyl-1H-imidazoles.
Caption: Key steps in a one-pot reductive amination reaction.
Materials:
-
This compound (1.0 equiv.)
-
Primary or secondary amine (1.1-1.5 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv.)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the desired amine to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Carefully add sodium triacetoxyborohydride to the mixture in portions. The reaction may be mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography to obtain the desired amine.
Representative Data & Characterization
The success of these transformations can be predicted based on data from analogous systems. The following table provides expected outcomes for the Suzuki-Miyaura coupling.
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Expected Yield Range |
| Phenylboronic acid | Pd(PPh₃)₄ / - | Na₂CO₃ | DME/H₂O | 90 | 70-85% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) / - | K₂CO₃ | Dioxane/H₂O | 100 | 75-90% |
| 3-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 65-80% |
| 2-Thienylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 60-75% |
| Note: Yields are extrapolated from literature on similar bromo-imidazole substrates and serve as a guideline.[14] |
Characterization:
-
¹H NMR: Successful Suzuki coupling will show new aromatic protons corresponding to the coupled aryl group. Successful reductive amination will show the disappearance of the aldehyde proton signal (~9.5-10 ppm) and the appearance of a new methylene signal (CH₂-N).
-
LC-MS: A primary tool for monitoring reaction progress and confirming the molecular weight of the desired product.
-
IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1680-1700 cm⁻¹) after reduction to an amine or alcohol.
Conclusion
This compound is a highly valuable and versatile intermediate for chemical synthesis. Its dual reactive sites offer a logical and efficient pathway for creating complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic campaigns, facilitating the development of novel and impactful chemical entities.
References
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MySkinRecipes. 5-Bromo-1H-imidazole-2-carbaldehyde. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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PubChem. 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing. Available at: [Link]
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Application Notes & Protocols: Synthesis of Kinase Inhibitors from Imidazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The imidazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic and structural properties, which allow it to interact with various biological targets, including kinases.[2][3][4][5] This document provides a comprehensive guide to the synthesis of kinase inhibitors starting from versatile imidazole aldehyde building blocks. We will explore key synthetic strategies, provide detailed experimental protocols, and outline methods for the purification, characterization, and biological evaluation of the synthesized compounds. The causality behind experimental choices is explained to provide field-proven insights for drug development professionals.
Rationale and Design Principles: The Imidazole Scaffold
The imidazole core is a five-membered aromatic heterocycle containing two nitrogen atoms. Its prevalence in clinically successful drugs stems from several key features:[3][5]
-
Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the ATP-binding site of kinases.[5]
-
Structural Rigidity: The planar nature of the imidazole ring provides a rigid core for the attachment of various substituents, allowing for precise positioning within the kinase active site.
-
Synthetic Tractability: Imidazole aldehydes are versatile starting materials that can be readily modified through a variety of chemical transformations to generate diverse libraries of potential inhibitors.[6]
A common strategy in kinase inhibitor design involves a 2,4,5-trisubstituted imidazole core.[7] The substituents at each position can be systematically varied to optimize potency and selectivity. For instance, in many p38 MAP kinase inhibitors, a 4-pyridyl group at the C5 position is crucial for hydrogen bonding with the hinge region of the kinase.[7][8]
Synthetic Strategies from Imidazole Aldehydes
Imidazole aldehydes serve as a key starting point for the elaboration of more complex kinase inhibitor scaffolds. Below are three robust and widely applicable synthetic routes.
Route A: Reductive Amination
Reductive amination is a powerful and reliable method for forming carbon-nitrogen bonds. It involves the reaction of an aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method is highly valued in drug discovery for its broad substrate scope and mild reaction conditions.[9]
Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over other hydrides like sodium borohydride (NaBH₄) because it is milder and more selective for the iminium ion over the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.
Protocol 1: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of the imidazole aldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Route B: Van Leusen Imidazole Synthesis
The Van Leusen three-component reaction is a highly efficient method for constructing the imidazole ring itself from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[10][11] This one-pot reaction is particularly useful for generating 1,4,5-trisubstituted imidazoles.[11][12]
Mechanism Insight: The reaction proceeds through the in-situ formation of an aldimine from the aldehyde and amine.[10] TosMIC, a key reagent, then acts as a "3-atom synthon" (C2N1) that undergoes a [3+2] cycloaddition with the imine.[12] Subsequent elimination of p-toluenesulfinic acid from the resulting imidazoline intermediate yields the aromatic imidazole ring.[11][12]
Protocol 2: Van Leusen Three-Component Imidazole Synthesis [11]
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in a polar solvent like methanol (MeOH) or ethanol (EtOH). Stir the mixture at 50-60 °C for 1 hour.
-
TosMIC Addition: Add tosylmethyl isocyanide (TosMIC) (1.0 eq) and a base such as potassium carbonate (K₂CO₃) (1.5 eq) or triethylamine (Et₃N) to the reaction mixture.
-
Reaction: Continue stirring at 50-60 °C for 2-18 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (EtOAc) and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Route C: Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[13][14][15][16] This reaction is particularly useful for introducing alkenyl substituents onto the imidazole core, which can serve as handles for further functionalization (e.g., via cross-coupling reactions).
Stereoselectivity: The stereochemical outcome (E/Z alkene) of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, whereas non-stabilized ylides (e.g., alkyl-substituted) typically yield the (Z)-alkene.[15]
Protocol 3: General Procedure for the Wittig Reaction
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C or -78 °C.
-
Deprotonation: Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise. Allow the mixture to stir for 30-60 minutes, during which a color change (often to deep red or orange) indicates ylide formation.
-
Aldehyde Addition: Dissolve the imidazole aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for completion by TLC.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate or diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by column chromatography.
Purification and Characterization
Ensuring the purity and structural integrity of synthesized compounds is a critical step in drug discovery.[17]
| Technique | Purpose | Typical Observations |
| Column Chromatography | Primary purification of the crude product. | Separation of the desired compound from starting materials, reagents, and byproducts based on polarity. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and final purification. | A single, sharp peak indicates high purity. Purity is often reported as a percentage based on peak area. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The observed molecular ion peak ([M+H]⁺ or [M-H]⁻) should match the calculated molecular weight of the target compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra provide information on the chemical environment of each atom, confirming the connectivity and structure of the molecule. |
Biochemical Evaluation: In Vitro Kinase Assays
Once a pure compound is obtained, its biological activity must be assessed. In vitro kinase assays are the primary method for determining the potency of a compound against its target kinase.[18][19][20]
Assay Principle: A common format is a fluorescence-based assay, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[1] This assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased phosphorylation signal.[1]
Protocol 4: General In Vitro Kinase Assay [1][18]
-
Reagent Preparation: Prepare assay buffer, kinase solution, biotinylated peptide substrate, and ATP solution. The inhibitor compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted.
-
Reaction Mixture: In a 384-well plate, add the kinase solution, the peptide substrate, and the inhibitor compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).
-
Detection: Stop the reaction and add detection reagents (e.g., a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore).[1]
-
Data Acquisition: Read the plate on a suitable plate reader to measure the TR-FRET signal.
-
Data Analysis: Plot the signal as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Visualizations
Diagram 1: Synthetic Workflow
Caption: General workflow from synthesis to biological evaluation.
Diagram 2: In Vitro Kinase Assay Principle
Caption: Principle of a kinase inhibition assay.
References
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Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC. PubMed Central. Available at: [Link]
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One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide. Taylor & Francis Online. Available at: [Link]
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Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions. American Chemical Society. Available at: [Link]
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Van Leusen Reaction. NROChemistry. Available at: [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed. Available at: [Link]
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The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. TSI Journals. Available at: [Link]
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Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. Available at: [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. PubMed Central. Available at: [Link]
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Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions | Organic Process Research & Development. ACS Publications. Available at: [Link]
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In vitro kinase assay. Protocols.io. Available at: [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC. PubMed Central. Available at: [Link]
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In vitro NLK Kinase Assay - PMC. NIH. Available at: [Link]
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Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. Available at: [Link]
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Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors. PubMed. Available at: [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]
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Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. PubMed. Available at: [Link]
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Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]
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Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]
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Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. Available at: [Link]
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(PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]
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Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. Available at: [Link]
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Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. American Association for Cancer Research. Available at: [Link]
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Wittig Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]
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Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. MDPI. Available at: [Link]
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Identification and structural characterization of small molecule inhibitors of PINK1 - PMC. PubMed Central. Available at: [Link]
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Wittig reaction - Wikipedia. Wikipedia. Available at: [Link]
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Purification and Characterization of PCR-Inhibitory Components in Blood Cells - PMC. NIH. Available at: [Link]
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Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase - PMC. NIH. Available at: [Link]
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Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
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Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
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The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. Available at: [Link]
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Application Notes and Protocols: Synthesis of Antiviral Agents
Introduction
The relentless challenge posed by viral diseases, ranging from seasonal influenza to global pandemics caused by novel coronaviruses, underscores the critical importance of effective antiviral therapeutics.[1][2][3] The chemical synthesis of these agents is the bedrock of antiviral drug discovery and development, enabling the creation of novel molecular entities that can inhibit viral replication and propagation.[4][5][6] Unlike antibiotics, which can target bacterial machinery distinct from the host, antiviral drugs must exhibit exquisite selectivity, interfering with viral processes without causing significant harm to host cells.[4][6] This necessity drives the ingenuity and precision required in modern synthetic organic and medicinal chemistry.
This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key synthetic strategies, field-proven insights into experimental design, and detailed protocols for the synthesis of major classes of antiviral agents. We will explore the chemical logic behind the synthesis of nucleoside analogues, protease inhibitors, and neuraminidase inhibitors, providing a framework for both understanding established methods and innovating new ones.
Core Synthetic Strategies in Antiviral Drug Development
The vast landscape of antiviral agents can be broadly categorized by their viral targets. The synthesis of these molecules presents unique challenges and necessitates distinct chemical approaches. Here, we delve into the core strategies for three prominent classes of antiviral drugs.
Nucleoside and Nucleotide Analogues
Nucleoside analogues are a cornerstone of antiviral therapy, particularly for herpesviruses, HIV, and hepatitis viruses.[7][8][9][10] Their mechanism of action relies on mimicking natural nucleosides, allowing them to be recognized by viral polymerases.[4] Once incorporated into a growing DNA or RNA strand, they act as chain terminators due to the lack of a 3'-hydroxyl group, thereby halting viral replication.[4]
Key Synthetic Challenges & Causality:
-
Stereoselective Glycosylation: The formation of the N-glycosidic bond between the nucleobase and the sugar moiety is a critical step. The stereochemistry at the anomeric carbon (C1') is paramount for biological activity. Methods such as the Vorbrüggen glycosylation, which often employs silylated heterocycles and a Lewis acid catalyst, are widely used to control this stereoselectivity. The reaction proceeds through a ribonucleoside-like intermediate, ensuring the desired β-configuration.
-
Sugar Modifications: Many potent antiviral nucleosides feature modifications to the sugar ring, such as the 2',3'-dideoxy moiety in Zidovudine (AZT) or the acyclic side chain in Acyclovir.[9] These modifications are central to their chain-terminating activity. Synthetic routes must be designed to precisely install these features, often starting from readily available carbohydrates like D-ribose and employing protecting group strategies to isolate specific hydroxyl groups for modification.
-
Phosphorylation/Prodrugs: To be active, nucleoside analogues must be converted to their triphosphate form within the cell.[4][6] The initial phosphorylation step can be inefficient. To overcome this, chemists have developed nucleotide prodrugs, such as the phosphoramidate "ProTide" technology used for Sofosbuvir and Tenofovir Alafenamide.[11] This strategy masks the phosphate group, improving cell permeability and intracellular delivery of the active monophosphate form.[11]
| Antiviral Class | Viral Target | Mechanism of Action | Key Synthetic Challenge(s) | Representative Drugs |
| Nucleoside Analogues | Viral Polymerases (DNA/RNA) | Chain termination of viral nucleic acid synthesis.[4] | Stereoselective glycosylation, sugar modification, phosphorylation. | Acyclovir, Zidovudine (AZT), Lamivudine, Sofosbuvir, Remdesivir.[7][9] |
| Protease Inhibitors | Viral Proteases (e.g., HIV Protease, HCV NS3/4A) | Competitive inhibition of the enzyme active site, preventing polyprotein cleavage and viral maturation.[5][12] | Synthesis of non-hydrolyzable peptide isosteres, control of multiple stereocenters.[12] | Saquinavir, Ritonavir, Lopinavir, Nirmatrelvir.[12][13] |
| Neuraminidase Inhibitors | Viral Neuraminidase (Influenza) | Inhibition of the enzyme active site, preventing the release of progeny virions from infected cells.[14][15][16] | Stereocontrolled synthesis of highly functionalized carbocycles.[14] | Oseltamivir (Tamiflu), Zanamivir.[14][15] |
Protease Inhibitors
Viral proteases are essential enzymes for many viruses, including HIV and Hepatitis C Virus (HCV).[5][12][17] They function by cleaving large viral polyproteins into individual, functional proteins required for viral replication and assembly.[5][12] Protease inhibitors are designed as peptidomimetics that mimic the transition state of the natural substrate, binding tightly to the enzyme's active site and blocking its function.[13]
Key Synthetic Challenges & Causality:
-
Peptide Isosteres: A central feature of protease inhibitors is a non-hydrolyzable isostere that replaces the scissile amide bond of the natural peptide substrate. The hydroxyethylamine and hydroxyethylene isosteres are common examples.[12] Their synthesis is a major challenge, often involving asymmetric synthesis to establish the correct stereochemistry of the hydroxyl and amino groups, which is crucial for potent binding to the aspartyl protease active site.
-
Multi-Stereocenter Control: These are structurally complex molecules, often with multiple stereocenters that must be in the correct relative and absolute configuration.[12] Syntheses frequently rely on chiral pool starting materials (e.g., amino acids), substrate-controlled diastereoselective reactions, or asymmetric catalysis to build the carbon skeleton with high stereochemical fidelity.
Neuraminidase Inhibitors
Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for its life cycle.[14][15] It cleaves sialic acid residues from host cell receptors, facilitating the release of newly formed virus particles from infected cells.[14][16] Neuraminidase inhibitors, such as oseltamivir and zanamivir, are designed as transition-state analogues of sialic acid, blocking the enzyme's active site.[14]
Key Synthetic Challenges & Causality:
-
Carbocyclic Core Synthesis: The core of these inhibitors is a highly functionalized six-membered ring. The synthesis of oseltamivir, for example, requires the stereocontrolled introduction of multiple functional groups (amino, carboxyl, ether) onto a cyclohexene scaffold. Early syntheses famously started from shikimic acid, a natural product, but more practical, scalable syntheses have been developed using reactions like the Diels-Alder reaction to construct the core ring system with the desired stereochemistry.
-
Functional Group Interconversion: The synthetic routes involve numerous functional group transformations that must be compatible with the sensitive nature of the molecule. Protecting groups are used extensively to mask reactive functionalities while other parts of the molecule are being modified, followed by deprotection in the final stages.
Experimental Workflows & Protocols
Visualizing the Antiviral Synthesis Workflow
The journey from a chemical concept to a viable antiviral agent is a multi-step process. The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of a novel antiviral candidate.
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The Versatile Synthon: Application Notes on 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde in Agrochemical Synthesis
Introduction: The Imidazole Scaffold in Modern Crop Protection
The imidazole ring is a cornerstone in the development of modern agrochemicals, particularly in the realm of fungicides.[1][2] Its unique electronic properties and ability to coordinate with metal centers in essential fungal enzymes make it a privileged scaffold in the design of potent and selective active ingredients.[3] A key intermediate that has garnered significant interest for the synthesis of novel agrochemicals is 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde . This molecule offers two reactive handles for molecular elaboration: a versatile aldehyde for the construction of various side chains and a bromo substituent that can participate in a range of cross-coupling reactions.[4][5] This guide provides an in-depth exploration of the synthetic utility of this valuable building block, complete with detailed protocols and mechanistic insights for the development of next-generation agrochemicals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of a closely related analogue, 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde, which provides a reasonable proxy for our target molecule.[6]
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂O | [7] |
| Molecular Weight | 189.01 g/mol | [7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | N/A |
Spectroscopic Characterization (Analogous Compound: 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde) [7]
-
¹H NMR (600 MHz, DMSO-d₆): δ 9.62 (s, 1H, CHO), 7.80 (s, 1H, imidazole-H), 3.92 (s, 3H, N-CH₃).
-
¹³C NMR: Characteristic peaks for the aldehyde carbonyl, imidazole ring carbons, and the N-methyl carbon are expected. For related imidazole compounds, imidazole ring carbons typically appear in the range of 120-140 ppm.[8][9]
-
Mass Spectrometry (LC-MS): m/z = 191.2 [M+H]⁺.[7]
Synthetic Pathways to Novel Agrochemicals
The strategic positioning of the aldehyde and bromo functionalities on the 1-methylimidazole core allows for a divergent synthetic approach to a variety of agrochemical classes. This section will detail key transformations and provide exemplary protocols.
Olefinic Fungicides via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[10] This reaction is particularly useful for synthesizing vinylimidazole derivatives, which can exhibit potent fungicidal activity.
Causality of Experimental Choices: The choice of a mild base, such as piperidine or a boric acid catalyst, is crucial to prevent side reactions and decomposition of the starting material. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.
Caption: Synthesis of Imine and Oxime Ether Derivatives.
Protocol 2: Synthesis of a Phenylimine Derivative
-
Materials: this compound (1.89 g, 10 mmol), aniline (0.93 g, 10 mmol), glacial acetic acid (2 drops), and methanol (30 mL).
-
Procedure:
-
Dissolve this compound and aniline in methanol.
-
Add the catalytic amount of glacial acetic acid and stir the mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Filter the solid, wash with cold methanol, and dry.
-
-
Expected Outcome: A colored crystalline solid with a yield of over 90%.
Protocol 3: One-Pot Synthesis of an Oxime Ether Derivative
-
Materials: this compound (1.89 g, 10 mmol), hydroxylamine hydrochloride (0.70 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), benzyl bromide (1.71 g, 10 mmol), and N,N-dimethylformamide (DMF, 40 mL).
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, hydroxylamine hydrochloride, and potassium carbonate in DMF.
-
Stir the mixture at room temperature for 2 hours to form the oxime intermediate.
-
Add benzyl bromide to the reaction mixture and continue stirring at room temperature for an additional 12 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Outcome: An oily or solid product with a yield of 70-85%.
C-C Bond Formation via Sonogashira Coupling
The bromo substituent at the 2-position of the imidazole ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. [11][12]This reaction allows for the introduction of alkyne moieties, which are present in several classes of potent agrochemicals.
Causality of Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst in combination with a copper(I) co-catalyst. The use of a suitable base, such as a bulky amine, is essential for the catalytic cycle. The reaction is performed under an inert atmosphere to prevent the degradation of the catalysts.
dot
Caption: Sonogashira Cross-Coupling Reaction.
Protocol 4: Synthesis of 2-(Phenylethynyl)-1-methyl-1H-imidazole-5-carbaldehyde
-
Materials: this compound (1.89 g, 10 mmol), phenylacetylene (1.12 g, 11 mmol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol), copper(I) iodide (0.04 g, 0.2 mmol), triethylamine (20 mL), and THF (30 mL).
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the aldehyde, Pd(PPh₃)₄, and CuI.
-
Add THF and triethylamine, and degas the mixture with argon for 15 minutes.
-
Add phenylacetylene via syringe and heat the reaction mixture to 60 °C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter through a pad of Celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
-
Expected Outcome: A solid product with a yield of 60-75%.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its dual reactivity allows for the facile introduction of diverse functionalities, leading to a wide range of potential active ingredients. The protocols outlined in this guide serve as a starting point for the exploration of new chemical space in the ongoing quest for more effective and environmentally benign crop protection solutions. Further derivatization of the aldehyde and exploration of other cross-coupling reactions at the bromo position will undoubtedly lead to the discovery of the next generation of imidazole-based agrochemicals.
References
- Lamberth, C. (2018). Imidazole chemistry in crop protection. Journal of Heterocyclic Chemistry, 55(10), 2235-2254.
- Zhao, B., Liu, X., Wu, Q., Li, H., & Wang, H. (2018). Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry, 66(26), 6649–6658.
- Lamberth, C., Jeanmart, S., Luksch, T., & Plant, A. (2013). Current challenges and trends in the discovery of agrochemicals. Science, 341(6147), 742-746.
- Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27.
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MySkinRecipes. (n.d.). 5-Bromo-1H-imidazole-2-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
-
CONICET. (2012). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
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-
Engineering Proceedings. (2023). One-Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
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Der Pharma Chemica. (2011). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Retrieved from [Link]
-
Jetir.org. (2019). SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of Oligomers via Sonogashira cross coupling followed by... Retrieved from [Link]
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Reductive Amination Protocols for 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the reductive amination of 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document offers a deep dive into the strategic considerations and practical execution of this pivotal chemical transformation. We will explore various methodologies, emphasizing chemoselectivity and the preservation of the crucial bromo-substituent, a common feature in pharmacologically active molecules.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds, enabling the construction of secondary and tertiary amines from carbonyl compounds.[1][2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of an aldehyde or ketone with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[3] This one-pot methodology is highly valued in medicinal chemistry for its efficiency and broad substrate scope.
For a substrate such as this compound, the primary challenge lies in the chemoselective reduction of the imine intermediate without affecting the aldehyde or the carbon-bromine bond on the imidazole ring. The choice of reducing agent is therefore paramount to the success of this transformation.
Mechanistic Overview
The reductive amination process can be visualized as a two-step sequence occurring in a single reaction vessel.
Figure 1: General workflow for the reductive amination of this compound.
Critical Parameters and Reagent Selection
The success of the reductive amination of this compound hinges on several key factors:
-
Choice of Reducing Agent: The ideal reducing agent should exhibit high selectivity for the iminium ion over the starting aldehyde and be mild enough to not cleave the C-Br bond.
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving all reactants.
-
pH: The formation of the imine is typically favored under slightly acidic conditions, which can be achieved through the use of an amine salt or the addition of a catalytic amount of acid.[3]
-
Temperature: Most reductive aminations can be carried out at room temperature, although gentle heating may be required for less reactive substrates.
-
Stoichiometry: The relative amounts of the aldehyde, amine, and reducing agent need to be carefully controlled to maximize yield and minimize side products.
Comparison of Common Reducing Agents
| Reducing Agent | Key Characteristics & Suitability | Potential Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly chemoselective for imines/iminium ions over aldehydes.[4] Tolerant of a wide range of functional groups, including halogens.[5] Generally considered the reagent of choice for this transformation. | Water-sensitive; reactions are typically performed in aprotic solvents.[4] |
| Sodium Borohydride (NaBH₄) | A more powerful reducing agent than NaBH(OAc)₃.[6] Can reduce the starting aldehyde if not used in a controlled manner. A two-step, one-pot approach (imine formation followed by NaBH₄ addition) is recommended to improve selectivity.[7] Generally compatible with aryl bromides. | Lower chemoselectivity compared to NaBH(OAc)₃, risk of aldehyde reduction. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for the reduction of iminium ions at neutral to slightly acidic pH.[3] | Highly toxic, generating HCN gas upon acidification.[8] Safer alternatives are preferred. |
| Catalytic Hydrogenation | Not recommended due to the high probability of dehalogenation (C-Br bond cleavage) in the presence of common catalysts like palladium on carbon. | Dehalogenation is a common side reaction with aryl halides. |
Recommended Protocols
Based on the principles of chemoselectivity and functional group tolerance, the following protocols are recommended for the reductive amination of this compound.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is the preferred method due to its high chemoselectivity and mild reaction conditions, which are expected to preserve the bromo-substituent.[4][9]
Figure 2: Workflow for the one-pot reductive amination using NaBH(OAc)₃.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (1.2 - 1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the amine (1.0 - 1.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amine.
Protocol 2: Two-Step, One-Pot Reductive Amination using Sodium Borohydride (NaBH₄)
This method is a viable alternative to Protocol 1, particularly when NaBH(OAc)₃ is not available. The key to success is the sequential addition of the reducing agent after the formation of the imine intermediate.[7]
Figure 3: Workflow for the two-step, one-pot reductive amination using NaBH₄.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium borohydride (1.0 - 1.5 equivalents)
-
Methanol or ethanol
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the amine (1.0 - 1.2 equivalents) in methanol or ethanol.
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0 - 1.5 equivalents) in small portions.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for an additional 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure that anhydrous solvents were used, especially for the NaBH(OAc)₃ protocol. For the NaBH₄ protocol, extending the initial imine formation time may be beneficial.
-
Aldehyde Reduction: If significant amounts of the corresponding alcohol are observed, it indicates that the reducing agent is reacting with the starting material. When using NaBH₄, ensure the imine formation step is complete before adding the reducing agent and maintain a low temperature during the addition.
-
Dehalogenation: While unlikely with the recommended reagents, if dehalogenation is detected, consider lowering the reaction temperature and using the mildest possible conditions.
-
Dialkylation: When using a primary amine, dialkylation to form a tertiary amine can sometimes be an issue.[2] Using a slight excess of the aldehyde or a stepwise procedure can help to minimize this side reaction.
Conclusion
The reductive amination of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery and development. By carefully selecting the appropriate reducing agent and optimizing the reaction conditions, high yields of the desired secondary or tertiary amines can be achieved while preserving the integrity of the bromo-imidazole core. The use of sodium triacetoxyborohydride is highly recommended as the premier choice for this reaction due to its exceptional chemoselectivity. The two-step sodium borohydride protocol offers a reliable and cost-effective alternative.
References
- Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.
- Myers, A. G., et al. (2006).
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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R Discovery. (2017). Imidazolium-based ionic liquid-catalyzed hydrosilylation of imines and reductive amination of aldehydes using hydrosilane as the reductant. Retrieved from [Link]
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PubMed. (2022). Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. Retrieved from [Link]
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MDPI. (2022). Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. Retrieved from [Link]
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ResearchGate. (2009). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
-
ResearchGate. (2018). Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes. Retrieved from [Link]
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ResearchGate. (2019). Reduction using sodium borohyride?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
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YouTube. (2018). Sodium borohydride reduction. Retrieved from [Link]
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YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
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ACS Publications. (2014). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-1H-imidazole-2-carbaldehyde. Retrieved from [Link]
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ResearchGate. (1961). Imidazole Catalysis. Retrieved from [Link]
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National Institutes of Health. (2015). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde in Library Synthesis
Abstract
The 1-methyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic functionalization of this core allows for the exploration of vast chemical space, which is paramount in modern drug discovery. This guide provides a detailed technical overview and validated protocols for the derivatization of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde, a versatile bifunctional building block. We present a suite of chemoselective transformations targeting either the C2-bromo or the C5-carbaldehyde moiety, enabling the synthesis of diverse compound libraries. The protocols herein are designed for robustness and adaptability in high-throughput and parallel synthesis formats, empowering researchers in drug development and chemical biology.
Introduction: The Strategic Value of a Bifunctional Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[4] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[5] The subject of this guide, this compound, offers two distinct and orthogonally reactive functional handles:
-
The C2-Bromo Group: An ideal electrophilic partner for a suite of palladium-catalyzed cross-coupling reactions. This position allows for the introduction of diverse aryl, heteroaryl, and alkynyl substituents, which are critical for modulating the steric and electronic properties of potential drug candidates.
-
The C5-Carbaldehyde Group: A versatile electrophile for nucleophilic additions and, most notably, for reductive amination. This allows for the installation of a wide array of amine-containing side chains, which can introduce basic centers for improved solubility and target engagement.
The strategic, sequential derivatization of these two positions provides a powerful platform for generating large, three-dimensional, and highly diverse chemical libraries for screening and lead optimization.[6] This document outlines detailed, field-proven protocols for achieving this diversification.
Workflow for Sequential Library Synthesis
The generation of a diverse chemical library from this compound can be conceptualized as a two-stage process. The first stage involves the derivatization of the C2-bromo position, followed by the derivatization of the C5-carbaldehyde in the second stage. This workflow allows for the creation of a matrix of compounds from a set of initial building blocks.
Derivatization of the C2-Bromo Position: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[1] The electron-deficient nature of the imidazole ring enhances the reactivity of the C2-bromo position towards oxidative addition to a Pd(0) catalyst, which is the initial step in these catalytic cycles.[7][8]
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron compound.[2][9] Its tolerance for a wide range of functional groups, including the aldehyde present in our substrate, makes it an ideal choice for library synthesis.[10][11]
Causality of Protocol Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos is chosen. This system forms a highly active Pd(0) species in situ, which is efficient at activating the C-Br bond of the electron-rich imidazole.[10]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions with the aldehyde functionality.[12]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is used. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[4]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) and add this mixture to the reaction vial.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the vial to achieve a substrate concentration of 0.1 M.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 90-100 | 65-90 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene / EtOH / H₂O | 100 | 60-85 |
| PdCl₂(dppf) | Cs₂CO₃ | DME / H₂O | 85 | 70-95 |
Sonogashira Coupling for Alkynyl Linkages
The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[13] This reaction is catalyzed by a combination of palladium and copper(I) salts.[14]
Causality of Protocol Choices:
-
Dual Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition to the C-Br bond, while a copper(I) co-catalyst (CuI) activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent and a scavenger for the HBr generated during the reaction.[10]
-
Chemoselectivity: The reaction conditions are generally mild and highly chemoselective, leaving the aldehyde group untouched.[15]
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry, degassed reaction flask, add this compound (1.0 equiv.) and dissolve it in anhydrous, degassed tetrahydrofuran (THF).
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.), copper(I) iodide (CuI, 0.05 equiv.), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.).
-
Base Addition: Add triethylamine (TEA, 2.5 equiv.).
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (argon or nitrogen).
-
Reaction: Stir the mixture at room temperature for 6-18 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Typical Yield Range (%) |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | Room Temp. | 70-95 |
| Pd(OAc)₂ / PPh₃ | CuI | DIPA | DMF | 50 °C | 65-90 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[1][3] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C2 position.[7][16]
Causality of Protocol Choices:
-
Catalyst System: A highly active catalyst system is required. Pre-formed palladium precatalysts (e.g., G3-XPhos) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos) are preferred. These ligands promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine and form the active palladium-amido complex.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and to maintain the solubility of the catalyst complex.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., G3-XPhos, 0.02 equiv.) to a dry reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| G3-XPhos Precatalyst | NaOtBu | Toluene | 110 | 60-85 |
| Pd₂(dba)₃ / RuPhos | LHMDS | 1,4-Dioxane | 100 | 55-80 |
Derivatization of the C5-Carbaldehyde: Reductive Amination
Reductive amination is a robust and highly efficient method for forming C-N single bonds by converting a carbonyl group into an amine.[17] The process involves the initial formation of an imine or iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ by a hydride reducing agent.[18]
Causality of Protocol Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of unreacted aldehydes.[17] It is also more stable under the slightly acidic conditions often used to catalyze imine formation compared to other borohydrides like NaBH₄.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and intermediates.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to accelerate the formation of the iminium ion intermediate, which is the species that is actually reduced.
-
Chemoselectivity: The conditions for reductive amination are orthogonal to the C-Br bond, which remains intact throughout the transformation.
Detailed Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask, add the C2-derivatized imidazole-5-carbaldehyde (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).
-
Solvent Addition: Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 equiv.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction: Continue stirring at room temperature for 4-24 hours until the reaction is complete as monitored by LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
| Reducing Agent | Solvent | Additive | Temperature | Typical Yield Range (%) |
| NaBH(OAc)₃ | DCE or DCM | Acetic Acid (cat.) | Room Temp. | 70-95 |
| NaBH₃CN | Methanol | Acetic Acid (cat.) | Room Temp. | 65-90 |
Conclusion
The this compound building block is a powerful and versatile starting point for the synthesis of diverse chemical libraries. The protocols detailed in this guide provide a robust framework for the chemoselective functionalization of both the C2-bromo and C5-carbaldehyde positions. By employing a strategic combination of palladium-catalyzed cross-coupling reactions and reductive amination, researchers can efficiently generate novel and structurally complex imidazole derivatives to fuel drug discovery and chemical biology programs. The provided protocols are designed to be self-validating and are grounded in established chemical principles, ensuring a high degree of reproducibility and success.
References
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Messaoudi, C., et al. (2022). First Stepwise Synthesis of 2,6-difunctionalized Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: Experimental and Computational Studies. Organic & Biomolecular Chemistry. Available at: [Link]
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Wencel-Delord, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chopra, H. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]
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Béguin, C., et al. (2012). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules. Available at: [Link]
-
Various Authors. (n.d.). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. Federal University of Technology, Minna. Available at: [Link]
-
Esselen, M., et al. (2020). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics. Available at: [Link]
-
Seath, C. P., et al. (2015). Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control. Angewandte Chemie International Edition. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Al-Masoudi, N. A., et al. (2012). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. Available at: [Link]
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de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]
-
Various Authors. (2017). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Zhang, Y., et al. (2017). Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. Organic & Biomolecular Chemistry. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Newton, C. G., & Vincent, S. P. (2020). Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. PubChem. Available at: [Link]
-
Gulea, M., & Dénès, F. (2017). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
De la Torre, A., et al. (2017). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. Available at: [Link]
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Application Note & Protocol: A Scalable Synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable synthesis of 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde, a key building block in medicinal chemistry and pharmaceutical development. The synthetic strategy is centered around a regioselective Vilsmeier-Haack formylation of the commercially available 2-bromo-1-methyl-1H-imidazole. This application note offers a detailed, step-by-step protocol, an analysis of the reaction mechanism, safety considerations for scale-up, and methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety in a laboratory setting.
Introduction: The Significance of Substituted Imidazoles
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antifungal, antibacterial, and anticancer agents.[1][2] Specifically, halogenated and formylated imidazoles serve as versatile intermediates, allowing for further functionalization to create diverse molecular libraries for drug discovery. This compound is a valuable synthon, possessing three key points for chemical modification: the reactive aldehyde, the bromine atom which can participate in cross-coupling reactions, and the imidazole ring itself. A reliable and scalable synthesis is therefore crucial for its application in pharmaceutical research and development.
Synthetic Strategy: A Regioselective Approach
The synthesis of this compound requires the introduction of a bromo group at the C2 position and a carbaldehyde group at the C5 position of the 1-methyl-1H-imidazole core. The order of these introductions is critical to ensure the desired regioselectivity.
Analysis of Potential Synthetic Routes
Two primary synthetic routes were considered:
-
Route A: Bromination of 1-methyl-1H-imidazole-5-carbaldehyde. This route involves first formylating 1-methyl-1H-imidazole and then attempting to brominate the resulting aldehyde. However, electrophilic substitution on the imidazole ring is generally favored at the C5 position, which would already be occupied by the formyl group.[3] The formyl group is deactivating, making subsequent electrophilic substitution challenging and potentially leading to a mixture of products or no reaction.
-
Route B: Formylation of 2-bromo-1-methyl-1H-imidazole. This route commences with 2-bromo-1-methyl-1H-imidazole, which is commercially available, enhancing the scalability of the overall process. The subsequent electrophilic substitution, a Vilsmeier-Haack formylation, is directed to the most electron-rich position. In the 1-methyl-1H-imidazole system, the C5 position is the most susceptible to electrophilic attack.[3] The N-methyl group is electron-donating, activating the ring, while the C2-bromo substituent is electron-withdrawing and deactivating. The inherent high reactivity of the C5 position, coupled with the activating effect of the N-methyl group, strongly favors the formylation at the desired C5 position.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] The reaction employs a Vilsmeier reagent, a chloromethyliminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[8] This electrophile is sufficiently reactive to formylate the imidazole ring under relatively mild conditions.
Experimental Protocol
This protocol details the scalable synthesis of this compound via the Vilsmeier-Haack formylation of 2-bromo-1-methyl-1H-imidazole.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Molar Equiv. |
| 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 | 161.00 | 10.0 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 14.3 g (8.7 mL) | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | Solvent/Reagent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | Solvent |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | Quenching |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying Agent |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Extraction |
| Hexanes | 110-54-3 | 86.18 | As needed | Chromatography |
Step-by-Step Procedure
Step 1: Formation of the Vilsmeier Reagent
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (8.7 mL, 1.5 equiv.) dropwise to the DMF via the dropping funnel over 30-45 minutes. Causality: This slow, dropwise addition at low temperature is crucial to control the exothermic reaction of forming the Vilsmeier reagent, a thermally unstable intermediate.[9][10] A rapid addition can lead to a dangerous temperature runaway.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow to white precipitate (the Vilsmeier reagent) may be observed.
Step 2: Formylation Reaction
-
In a separate flask, dissolve 2-bromo-1-methyl-1H-imidazole (10.0 g, 1.0 equiv.) in 50 mL of anhydrous DMF.
-
Slowly add the solution of 2-bromo-1-methyl-1H-imidazole to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 500 g of crushed ice. Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and quenches any remaining reactive Vilsmeier reagent.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious as this will cause significant gas evolution (CO₂).
-
Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Insight: For basic compounds like imidazoles, tailing on silica gel can be an issue. Adding a small amount (0.5-1%) of triethylamine to the eluent can improve the peak shape and separation.[11]
Expected Yield and Characterization
-
Expected Yield: 70-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization:
-
¹H NMR: Expect signals for the aldehyde proton (~9.5-10 ppm), the imidazole ring proton (~7.5-8.0 ppm), and the N-methyl protons (~3.5-4.0 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon (~180-190 ppm) and the carbons of the imidazole ring.
-
Mass Spectrometry (MS): Calculate the expected m/z for the molecular ion [M]⁺ and the isotopic pattern characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.
-
Safety and Scalability Considerations
-
Thermal Hazards: The formation of the Vilsmeier reagent is highly exothermic. For larger scale reactions, ensure adequate cooling capacity and consider using a jacketed reactor. Continuous flow processing can be a safer alternative for large-scale production as it minimizes the amount of the unstable Vilsmeier reagent present at any given time.[4][9]
-
Reagent Handling: Phosphorus oxychloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work-up: The quenching and neutralization steps are highly exothermic and produce a large volume of gas. Perform these steps slowly and with vigorous stirring in a large, open vessel to prevent pressure buildup and splashing.
Visualizing the Process
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Conclusion
The protocol described herein provides a robust and scalable method for the synthesis of this compound. By leveraging a regioselective Vilsmeier-Haack formylation on a commercially available starting material, this approach is well-suited for producing the target compound in quantities required for medicinal chemistry programs and further synthetic elaborations. Careful attention to the safety considerations, particularly temperature control during the formation of the Vilsmeier reagent, is paramount for the successful and safe execution of this synthesis on a larger scale.
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DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]
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One-Pot Synthesis of Substituted Imidazoles from Aldehydes: An Application & Protocol Guide
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous pharmacologically active compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the one-pot synthesis of substituted imidazoles. By condensing a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, these multicomponent reactions (MCRs) offer an efficient, atom-economical route to complex molecular architectures. We will delve into the foundational Debus-Radziszewski reaction and explore modern, catalyzed advancements that enhance yield, shorten reaction times, and promote greener chemistry. This document emphasizes the mechanistic rationale behind procedural steps, offering troubleshooting insights and validated protocols to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Power of One-Pot Synthesis
The imidazole ring system is a critical pharmacophore found in a vast array of bioactive molecules, including the anti-ulcer agent cimetidine and the antihypertensive drug losartan.[1] Traditional multi-step syntheses for these structures are often plagued by time-consuming operations, costly intermediate purification, and significant solvent waste. One-pot multicomponent reactions (MCRs) circumvent these challenges by combining three or more reactants in a single reaction vessel, where the desired product is formed in a cascade of consecutive reactions without the need to isolate intermediates.[2][3]
The primary advantages of this approach are:
-
Efficiency: Drastically reduced reaction times and operational simplicity.[4]
-
Atom Economy: High convergence and incorporation of most atoms from the starting materials into the final product.
-
Sustainability: Reduced solvent usage and energy consumption, aligning with the principles of green chemistry.[4][5]
This guide focuses on the most prominent one-pot pathway: the condensation of an aldehyde, a 1,2-dicarbonyl compound (like benzil or glyoxal), and an ammonia source (typically ammonium acetate).
Foundational Methodology: The Debus-Radziszewski Reaction
First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this reaction is the classical method for synthesizing 2,4,5-trisubstituted imidazoles.[6][7][8] The reaction involves the condensation of a 1,2-dicarbonyl, an aldehyde, and two equivalents of ammonia.[8][9] While historically significant and still used commercially, the traditional Debus-Radziszewski synthesis can suffer from modest yields and side reactions under certain conditions.[7]
Reaction Mechanism
While the exact mechanism is not definitively certain, a plausible and widely accepted pathway occurs in two main stages.[6][9] First, the 1,2-dicarbonyl compound condenses with ammonia to form a diimine intermediate. This diimine then undergoes condensation with the aldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the aromatic imidazole ring.
Caption: Standard experimental workflow for one-pot imidazole synthesis.
Protocol: Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol is adapted from modern, efficient microwave-assisted methods that offer high yields and short reaction times. [7][10] Materials:
-
Benzil (1.0 mmol, 210.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Ammonium Acetate (excess, e.g., 5.0 mmol, 385.4 mg)
-
Glacial Acetic Acid (catalytic amount, ~0.5 mL) or other chosen catalyst
-
Microwave Synthesis Vial (10 mL) with stir bar
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Charging: To a 10 mL microwave synthesis vial, add benzil (1.0 mmol), benzaldehyde (1.0 mmol), ammonium acetate (5.0 mmol), and a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (~0.5 mL).
-
Reaction Setup: Seal the vial and place it in the cavity of a laboratory microwave synthesizer.
-
Microwave Irradiation: Set the reaction parameters. A typical condition is to heat at 100-120°C for 3-10 minutes with stirring. [10] * Causality Note: Microwave heating rapidly and uniformly brings the mixture to the target temperature, overcoming the activation energy for multiple reaction steps in quick succession. The sealed vessel allows for temperatures above the solvent's boiling point, further accelerating the reaction.
-
Monitoring & Work-up: After irradiation, cool the vial to room temperature. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 1:9 ethyl acetate/petroleum ether). [5]Once complete, pour the reaction mixture into a beaker of ice water (~50 mL).
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess ammonium acetate and acetic acid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2,4,5-triphenyl-1H-imidazole as colorless crystals. [11]8. Characterization: Dry the purified product and characterize it by determining its melting point (literature: 276-277 °C) and acquiring spectroscopic data (¹H NMR, IR, MS) to confirm its identity and purity. [4]
Troubleshooting and Key Considerations
-
Low Yields:
-
Ammonia Source: Ensure ammonium acetate is dry and used in excess, as it serves as the nitrogen source and can decompose at high temperatures.
-
Reaction Time/Temperature: Optimize microwave power and time. Insufficient energy may lead to incomplete reaction, while excessive heating can cause degradation.
-
Catalyst Choice: The catalyst's nature is crucial. For electron-rich aldehydes, a milder catalyst may be required, whereas electron-poor aldehydes might need a stronger Lewis acid. [4]* Side Products: In some cases, particularly with N-substituted amines, incomplete cyclization or side reactions can occur. A sequential two-step, one-pot approach—where the imine is formed first before adding the dicarbonyl and ammonia source—can mitigate the formation of unwanted byproducts. [12]* Purification: While many protocols yield a product that precipitates upon quenching, some derivatives may require column chromatography for purification. Selecting an appropriate solvent system via TLC analysis is critical.
-
Conclusion
The one-pot synthesis of substituted imidazoles from aldehydes, 1,2-dicarbonyls, and ammonia is a robust, efficient, and highly adaptable methodology. From the foundational Debus-Radziszewski reaction to modern microwave-assisted and catalytically enhanced protocols, chemists have a powerful toolkit for accessing this vital heterocyclic scaffold. By understanding the underlying mechanism and the rationale for specific reaction conditions, researchers can effectively troubleshoot and optimize these syntheses to rapidly generate diverse imidazole libraries for applications in drug discovery, materials science, and beyond.
References
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Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026.
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Guchhait, S. K., & Chaudhary, P. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 15(2), 491-496.
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Wang, L., et al. (2011). One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by NHC using microwave irradiation. Journal of the Chilean Chemical Society, 57(3), 1204-1207.
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Damilano, G., Kalebić, D., Binnemans, K., & Dehaen, W. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 10(37), 22081-22088.
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Siddarh, H. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447.
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Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved January 9, 2026.
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Çelik, F., & Alp, C. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 855-868.
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Wang, Z. (2009). Radziszewskis Imidazole Synthesis. Scribd. Retrieved January 9, 2026.
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Slideshare. (2023). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis.
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Naidoo, R., & Jeena, V. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3825-3839.
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Shapi, M., et al. (2013). ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. ResearchGate.
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Ghorbani-Vaghei, R., & Amiri, M. (2020). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Scientific Reports, 10(1), 1-10.
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Bhat, S. U., Naikoo, R. A., & Tomar, R. (2016). One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. International Research Journal of Pure and Applied Chemistry, 11(1), 1-10.
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de Mattos, M. C., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(14), 5489.
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Alikarami, M., & Amozad, M. (2017). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. Bulletin of the Chemical Society of Ethiopia, 31(1), 177-184.
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Fridman, V., et al. (2008). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2172.
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ResearchGate. (n.d.). General reaction scheme of the Debus–Radziszewski imidazole synthesis. Retrieved January 9, 2026.
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Ishihara, M., & Togo, H. (2006). One-Pot Synthesis of Imidazolines from Aldehydes. ResearchGate.
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Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4614.
-
Dianat, H., Nazif, A., & Salimi, S. (2014). Novel, rapid and efficient one-pot synthesis of substituted Imidazoles. International Journal of Engineering Research and Development, 9(11), 38-42.
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Alikarami, M., & Amozad, M. (2017). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by btppc under solvent-free conditions. ResearchGate.
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Journal of the Indian Chemical Society. (2023). Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 9, 2026.
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Çelik, F., & Alp, C. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health.
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A Rapid and Efficient one Pot Synthesis of Imidazole Derivative. (2019). International Journal of Scientific Research and Engineering Development, 2(5).
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Synthesis Of 2, 4, 5 -Triphenyl Imidazole. (2023). International Journal of Creative Research Thoughts.
-
MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. (n.d.). JETIR.
-
Kumar, D., & Kumar, N. (2016). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry, 81(17), 7989-7998.
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Vilsmeier-Haack Formylation of Brominated Imidazoles: A Detailed Technical Guide for Researchers
Introduction: Strategic Formylation of Halogenated Heterocycles
The introduction of a formyl group onto a heterocyclic scaffold is a cornerstone transformation in medicinal chemistry and drug development. This aldehyde functionality serves as a versatile synthetic handle for a myriad of subsequent reactions, including reductive amination, Wittig reactions, and the synthesis of more complex heterocyclic systems. The Vilsmeier-Haack reaction stands out as a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This technical guide provides an in-depth exploration of the Vilsmeier-Haack formylation specifically applied to brominated imidazole substrates.
Brominated imidazoles are themselves valuable building blocks, with the bromine atom offering a site for cross-coupling reactions or serving to modulate the electronic properties of the molecule. The subsequent formylation of these intermediates presents a unique set of challenges and opportunities. The electron-withdrawing nature of the bromine atom deactivates the imidazole ring towards electrophilic substitution, necessitating carefully optimized reaction conditions.[2] Furthermore, the regiochemical outcome of the formylation is a critical consideration for the synthetic chemist. This guide will elucidate the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that govern the successful synthesis of bromo-formyl imidazole derivatives.
Theoretical Framework: The Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the substrate.[3][4][5]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide, typically phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich imidazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the imidazole ring. A subsequent deprotonation step, often facilitated by the displaced chloride ion or another base in the reaction mixture, restores aromaticity.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.
Regioselectivity in the Formylation of Brominated Imidazoles
The position of formylation on the imidazole ring is influenced by the electronic and steric effects of the substituents present. In an unsubstituted imidazole, electrophilic attack typically occurs at the C4 or C5 positions, which are electronically equivalent in the N-unsubstituted case. The C2 position is generally less favored for electrophilic attack.
The presence of a bromine atom, an electron-withdrawing group, deactivates the entire ring towards electrophilic substitution. However, its directing effect must be considered. Halogens are typically ortho-, para-directing in electrophilic aromatic substitution on benzene rings due to the interplay of their inductive and resonance effects. In the context of the five-membered imidazole ring, predicting the precise regiochemical outcome can be more complex and is often determined empirically.
For N-alkylated brominated imidazoles, the position of formylation will be influenced by the location of the bromine atom and the alkyl group. For instance, in a 4-bromo-1-alkylimidazole, the C2 and C5 positions are available for formylation. The electronic deactivation by the bromine at C4 might favor formylation at the C2 position, which is electronically activated by the adjacent nitrogen atoms. Conversely, steric hindrance from the N-alkyl group could influence the accessibility of the C2 and C5 positions.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific brominated imidazole substrate.
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of a Brominated N-Alkylimidazole
This protocol is a general guideline and should be adapted based on the reactivity of the specific substrate.
Materials:
-
Brominated N-alkylimidazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) (can be used as solvent)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (optional solvent)
-
Ice-water bath
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place the brominated N-alkylimidazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF as the solvent. The amount should be sufficient to dissolve the starting material (e.g., 5-10 mL per gram of substrate). If desired, an inert co-solvent like DCM or DCE can be used.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation (in situ): Slowly add phosphorus oxychloride (1.5 - 3.0 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. The addition is exothermic. An increase in the equivalents of POCl₃ may be necessary for deactivated substrates.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40-80 °C. The optimal temperature and reaction time will depend on the substrate and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For deactivated substrates, longer reaction times and higher temperatures may be required.
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause gas evolution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bromo-formyl imidazole.
| Parameter | General Range | Rationale and Field-Proven Insights |
| Substrate | Brominated N-Alkylimidazole | The N-alkylation prevents deprotonation and potential side reactions at the nitrogen. The bromine atom deactivates the ring, requiring more forcing conditions. |
| POCl₃ (eq) | 1.5 - 3.0 | A higher excess of POCl₃ can increase the concentration of the Vilsmeier reagent, which may be necessary to drive the reaction to completion with a deactivated substrate. |
| Temperature (°C) | 40 - 80 | Elevated temperatures are often required to overcome the deactivating effect of the bromine substituent. Start at a lower temperature and gradually increase if the reaction is sluggish. |
| Reaction Time (h) | 2 - 24 | The reaction time is highly substrate-dependent. Monitor closely by TLC or LC-MS to determine the point of maximum conversion and to avoid decomposition. |
| Solvent | DMF, DCM, DCE | DMF serves as both a reagent and a solvent. An inert co-solvent like DCM or DCE can be used to aid in solubility and temperature control. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, prolonging the reaction time, or adding a larger excess of the Vilsmeier reagent (by increasing the amount of POCl₃ and DMF).
-
Side Reactions: Overheating or prolonged reaction times can lead to the formation of undesired byproducts. Careful monitoring is crucial.
-
Purification Challenges: The polarity of the bromo-formyl imidazole products can be similar to that of the starting material or byproducts, potentially complicating purification by column chromatography. Careful selection of the eluent system is important.
-
Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The quenching step should be performed slowly and with caution.
Conclusion
The Vilsmeier-Haack formylation of brominated imidazoles is a valuable synthetic tool for accessing key intermediates in drug discovery and development. While the electron-withdrawing nature of the bromine atom presents a challenge, this can be overcome by careful optimization of the reaction conditions, particularly temperature and reagent stoichiometry. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-686. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2012 , 1(4), 1343-1359. [Link]
-
Vilsmeier-Haack Reaction. Chem-Station Int. Ed. 2014 . [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett2023 , 34(15), 1613-1616. [Link]
-
Vilsmeier-Haack Reaction Mechanism. YouTube. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters2013 , 2(4), 187-196. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde. This key intermediate is crucial for the development of various pharmaceutical and materials science applications. However, its synthesis can present challenges related to yield, purity, and regioselectivity. This document provides in-depth troubleshooting advice, optimized protocols, and the underlying chemical principles to empower researchers to overcome common hurdles.
Our guidance is structured to address issues from the most frequent and simple to the more complex, beginning with a set of Frequently Asked Questions for rapid problem-solving, followed by a detailed troubleshooting guide and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently below 30%. What is the most likely culprit? A: Consistently low yields are most often traced back to two critical factors: moisture contamination and suboptimal temperature control. Organometallic intermediates (in lithiation routes) are extremely sensitive to water, while the Vilsmeier-Haack reagent can be deactivated by it.[1] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).
Q2: My TLC shows the starting material is consumed, but I have multiple new spots and a low yield of the desired product. What's happening? A: This typically points to side reactions or product decomposition. In Vilsmeier-Haack reactions, excessively high temperatures can lead to decomposition.[2][3] In lithiation-based methods, incorrect temperature or stoichiometry can cause unintended reactions, such as lithium-halogen exchange at the C2 position instead of deprotonation at C5, leading to different isomers.[4][5]
Q3: Which synthetic method is better: Vilsmeier-Haack or Lithiation-Formylation? A: The choice depends on your scale, available equipment, and tolerance for sensitive reagents.
-
Vilsmeier-Haack: Generally more robust, easier to scale up, and less sensitive to trace impurities than lithiation. It is the recommended starting point for most applications.[6][7]
-
Lithiation-Formylation: A powerful method that can provide high yields but requires rigorous anhydrous and anaerobic conditions and precise temperature control (typically -78 °C).[8][9] It is often used when the Vilsmeier-Haack reaction fails or gives poor regioselectivity on a different substrate.
Q4: How can I effectively purify the final product? It seems to streak on my silica gel column. A: The polarity of the imidazole ring and the aldehyde can cause streaking on silica gel. This can be mitigated by incorporating a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia solution into your eluent system (e.g., ethyl acetate/hexane). This deactivates the acidic sites on the silica gel, leading to sharper bands and better separation.
Section 2: Synthesis Pathways & Mechanisms
Understanding the reaction mechanisms is critical for effective troubleshooting. The two primary routes to the target molecule are detailed below.
Route 1: Vilsmeier-Haack Formylation
This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a "Vilsmeier reagent".[7] This reagent, a chloroiminium ion, is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][10] The imidazole ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis during aqueous workup yields the final aldehyde.
Caption: Vilsmeier-Haack reaction pathway.
Route 2: Directed Lithiation and Formylation
This method leverages the acidity of the proton at the C5 position of the imidazole ring. A strong, sterically hindered base like n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) is used to selectively deprotonate this position at very low temperatures (-78 °C), creating a highly reactive organolithium intermediate.[8][9] This intermediate is then quenched with an electrophile, DMF, to install the formyl group after an aqueous workup.
Caption: Lithiation-Formylation reaction pathway.
Section 3: In-Depth Troubleshooting Guide
Use this guide when the FAQs are insufficient to resolve your experimental issues.
| Symptom / Observation | Potential Cause (Vilsmeier-Haack) | Recommended Solution |
| No reaction, only starting material recovered | 1. Inactive Vilsmeier reagent due to moisture in DMF.[1]2. POCl₃ is old/degraded.3. Reaction temperature is too low. | 1. Use a fresh, sealed bottle of anhydrous DMF or dry it over molecular sieves.2. Use a fresh bottle of POCl₃.3. Allow the reaction to warm to room temperature or gently heat to 40-50 °C. |
| Low yield (<40%) with significant starting material | 1. Insufficient Vilsmeier reagent.2. Short reaction time. | 1. Increase the equivalents of both DMF and POCl₃ from 1.5 eq. to 2.0 eq.2. Extend the reaction time and monitor by TLC until starting material is consumed. |
| Dark, tarry reaction mixture; complex TLC | 1. Reaction temperature was too high, causing decomposition.2. Workup was too strongly basic or acidic, degrading the product. | 1. Maintain temperature control, especially during the addition of POCl₃ (use an ice bath).2. Neutralize carefully during workup, keeping the pH between 6-8. |
| Product isolated, but NMR shows impurities | 1. Residual DMF in the final product.2. Incomplete hydrolysis of the iminium intermediate. | 1. Wash the organic extract thoroughly with water and brine during workup. If necessary, co-evaporate the final product with toluene under reduced pressure.2. Ensure the aqueous workup step is sufficiently long (stir for at least 1 hour). |
| Symptom / Observation | Potential Cause (Lithiation-Formylation) | Recommended Solution |
| Reaction is quenched immediately upon base addition (no color change) | 1. Severe moisture contamination in the solvent or on glassware.2. Inactive n-BuLi reagent. | 1. Flame-dry all glassware under vacuum. Use freshly distilled anhydrous THF.2. Titrate the n-BuLi solution before use to determine its exact molarity. |
| Low yield, formation of debrominated starting material | The organolithium intermediate is abstracting a proton from the solvent or another source before the DMF is added. | 1. Ensure the reaction is maintained at -78 °C throughout.2. Add the DMF quench relatively quickly once the lithiation is complete. |
| Formation of an isomeric aldehyde | Lithium-halogen exchange at C2 is competing with or favored over deprotonation at C5.[5] | 1. Use a more sterically hindered base like LDA, which favors kinetic deprotonation at the most acidic site (C5).2. Ensure the temperature does not rise above -70 °C, as higher temperatures can favor exchange. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
Section 4: Optimized Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Method A: Vilsmeier-Haack Formylation (Robust Protocol)
This protocol is recommended for its reliability and scalability.
Reagents & Materials:
-
2-Bromo-1-methyl-1H-imidazole (1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 vol)
-
Phosphorus oxychloride (POCl₃) (1.5 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-Bromo-1-methyl-1H-imidazole (1.0 eq.).
-
Dissolution: Add anhydrous DMF (10 volumes, e.g., 10 mL for every 1 g of starting material). Stir until fully dissolved.
-
Reagent Preparation: Cool the solution to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. The solution may become thick and change color.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. Caution: This is an exothermic and gas-evolving step.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 volumes).
-
Washing: Combine the organic layers and wash with water (2 x 20 volumes), followed by brine (1 x 20 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to elute the product.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][2]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link][8]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link][6]
- Gomtsyan, A. (2012).
-
PubChem. (n.d.). 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link][11]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][7]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link][10]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). A general route to 4-substituted imidazoles. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link][1]
- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
-
RSC Publishing. (n.d.). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. Retrieved from [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde | C6H7BrN2O | CID 130114989 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde by Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related imidazole derivatives. Here, we synthesize established chromatographic principles with practical, field-tested advice to help you navigate the common challenges associated with the purification of this important heterocyclic building block.
Introduction: The Challenge of Purifying Substituted Imidazoles
This compound is a versatile intermediate in pharmaceutical and materials science. Its purification via column chromatography, while routine, presents specific challenges primarily due to the chemical nature of the imidazole ring. The lone pair of electrons on the non-protonated nitrogen atom can engage in strong interactions with the acidic silanol groups of a standard silica gel stationary phase. This often leads to common issues such as peak tailing, irreversible adsorption, and potential on-column degradation.
This guide provides a comprehensive framework for developing a robust purification protocol, troubleshooting common problems, and understanding the chemical principles that govern the separation process.
Part 1: Recommended Column Chromatography Protocol
This protocol provides a well-researched starting point for the purification of this compound. Optimization may be necessary depending on the specific impurity profile of your crude material.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using TLC.
-
Objective: To find a mobile phase that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.25-0.35 for the desired product.
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
-
Adjust the solvent ratio to achieve the desired Rf value. If the compound shows significant tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to the mobile phase.
-
Column Preparation and Elution
Materials:
-
Crude this compound
-
Silica gel (standard grade, 60 Å, 230-400 mesh)
-
Selected mobile phase (e.g., n-heptane/ethyl acetate mixture)
-
Triethylamine (optional, as a modifier)
-
Glass chromatography column
-
Sand (acid-washed)
-
Collection tubes
Step-by-Step Protocol:
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a protective layer of sand on top of the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Add a small amount of silica gel to this solution and evaporate the solvent to dryness to create a dry, free-flowing powder of the crude material adsorbed onto the silica ("dry loading").
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with the mobile phase determined from your TLC analysis.
-
If a gradient elution is required (for separating compounds with very different polarities), start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
Maintain a consistent flow rate.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualizing the Workflow
Caption: A streamlined workflow for the column chromatography purification process.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My compound is streaking or tailing significantly on the TLC plate and the column. What's happening and how can I fix it?
A1: This is the most frequent issue when purifying basic compounds like imidazoles on standard silica gel.[1] The tailing is caused by strong secondary interactions between the basic nitrogen of your imidazole and the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to a non-uniform elution front.
-
Solution 1: Use a Basic Modifier. Add a small amount (typically 0.1% to 1% v/v) of a basic modifier like triethylamine (TEA) or a few drops of aqueous ammonia to your mobile phase. This will neutralize the acidic sites on the silica, minimizing the unwanted interactions and resulting in sharper peaks.
-
Solution 2: Change the Stationary Phase. If tailing persists, consider using a different stationary phase. Neutral alumina is a good alternative to silica gel for basic compounds. Alternatively, deactivated silica gel (prepared by treating with water) can also be effective.
Q2: I'm experiencing low recovery of my product from the column. Where is it going?
A2: Product loss can be attributed to several factors:
-
Irreversible Adsorption: Your compound might be binding too strongly to the acidic sites on the silica gel, leading to irreversible adsorption.[1] This is more common with highly basic imidazoles. The use of a basic modifier as described above can help mitigate this.
-
On-Column Degradation: Although this compound is generally stable, some imidazole derivatives can be sensitive to the acidic environment of silica gel. You can test for on-column stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is suspected, switching to a neutral stationary phase like alumina is recommended.
Q3: The separation between my product and a key impurity is very poor. What are my options?
A3: Poor separation, or co-elution, requires a more systematic approach to optimizing your chromatographic conditions.
-
Optimize the Mobile Phase: Systematically vary the ratio of your polar and non-polar solvents. Sometimes, a small change in polarity can significantly improve resolution.
-
Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a completely different solvent combination. For example, if you are using hexanes/ethyl acetate, consider switching to dichloromethane/methanol.
-
Employ Gradient Elution: If your impurities have significantly different polarities from your product, a gradient elution can be very effective. Start with a low-polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities behind.
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should not exceed 1-5% of the weight of the silica gel.
Q4: I'm having trouble with the solubility of my crude material for loading onto the column. What should I do?
A4: For column chromatography, it is essential to dissolve the crude material in a minimal amount of solvent.
-
Use a Stronger, Volatile Solvent for Dissolution: You can dissolve your crude material in a small amount of a stronger, volatile solvent like dichloromethane, even if it's not part of your mobile phase. Then, follow the "dry loading" procedure described in the protocol. This is often the most effective method for compounds with limited solubility in the mobile phase.
-
Avoid Highly Polar, Non-Volatile Solvents: Do not use solvents like DMF or DMSO to dissolve your sample for loading, as they are difficult to remove and will interfere with the chromatography.
Part 3: Data Summary Tables
Table 1: Physicochemical Properties of a Closely Related Isomer
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| Predicted pKa | 2.34 ± 0.25 | [2] |
| Predicted Boiling Point | 317.0 ± 34.0 °C | [2] |
| Melting Point | 78-80 °C | [2] |
Note: These properties are for the isomer 5-bromo-1-methyl-1H-imidazole-2-carbaldehyde and serve as a close approximation.
Table 2: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Typical Application |
| n-Heptane / Ethyl Acetate (e.g., 4:1 to 1:1) | Low to Medium | Good starting point for many imidazole derivatives.[3] |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Medium to High | Useful for more polar imidazole compounds. |
| Toluene / Acetone | Medium | An alternative system to explore. |
Table 3: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing/Streaking | Strong interaction with acidic silica gel.[1] | Add 0.1-1% triethylamine to the mobile phase.[1] |
| Low Product Recovery | Irreversible adsorption or on-column degradation.[1] | Use a basic modifier or switch to a neutral stationary phase like alumina. |
| Poor Separation | Inadequate mobile phase or column overloading. | Optimize solvent system, use gradient elution, or reduce sample load. |
| Sample Solubility Issues | Poor solubility in the mobile phase. | Use the "dry loading" technique with a more volatile solvent. |
References
-
PubChem. (n.d.). 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). 16681-56-4 | 2-Bromo-1H-imidazole. Retrieved from [Link]
- Google Patents. (2009). WO 2009/071584 A1.
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Imidazole-2-carboxaldehyde, 1-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-5-methyl-1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
-
SIELC Technologies. (2018). Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-. Retrieved from [Link]
- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Bromination of Methylimidazole Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the bromination of methylimidazole carbaldehyde. This guide is designed to provide in-depth troubleshooting and practical advice to overcome common challenges encountered during this critical synthetic step. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of methylimidazole carbaldehyde?
A1: The bromination of methylimidazole carbaldehyde is a powerful transformation for introducing a bromine atom, a versatile handle for further synthetic manipulations.[1] However, several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound. The most prevalent side reactions include:
-
Over-bromination (Di- and Tri-bromination): The imidazole ring is an electron-rich heterocycle, making it susceptible to multiple brominations.[2] Depending on the reaction conditions, you might observe the formation of dibromo- or even tribromo-imidazole derivatives.[3] The relative reactivity of the different positions on the imidazole ring is pH-sensitive.[2]
-
Formation of Regioisomers: If the starting methylimidazole carbaldehyde has multiple unsubstituted positions on the imidazole ring, bromination can occur at different sites, leading to a mixture of regioisomers.[4] The position of the methyl and carbaldehyde groups will direct the substitution pattern.
-
Oxidation of the Aldehyde Group: Some brominating agents, particularly under certain conditions, can oxidize the carbaldehyde functional group to a carboxylic acid.
-
Benzylic Bromination (if applicable): If the methyl group is attached to a phenyl ring which is then attached to the imidazole (a benzyl group), radical bromination at the benzylic position can compete with electrophilic aromatic substitution on the imidazole ring, especially when using radical initiators.[5][6]
-
Hydrolysis of the Carbaldehyde: In the presence of water, the acyl bromide intermediate that can form from the aldehyde may undergo hydrolysis.[7]
Q2: I am observing significant amounts of a dibrominated product. How can I improve the selectivity for monobromination?
A2: Achieving selective monobromination is a common challenge due to the high reactivity of the imidazole ring. Here are several strategies to enhance selectivity:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[8][9] It can be used under various conditions, including in solvents like acetonitrile or tetrahydrofuran (THF).[9]
-
2,4,4,6-Tetrabromocyclohexa-2,5-dienone: This reagent has been reported to achieve high yields of monobrominated imidazoles.[10]
-
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using 1.0 equivalent or slightly less of the brominating agent can help minimize over-bromination.
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can often improve selectivity by slowing down the rate of the second bromination relative to the first.
-
Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents may sometimes favor monobromination.
-
pH Control: The reactivity of the imidazole ring is pH-dependent.[2] In acidic media, the imidazole is protonated, which deactivates the ring towards electrophilic substitution. Careful control of pH can therefore be used to modulate reactivity and improve selectivity.
Q3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the bromination?
A3: The directing effects of the existing substituents on the imidazole ring play a crucial role in determining the position of bromination.
-
Understanding Directing Effects: The methyl group is an activating, ortho-, para-directing group, while the carbaldehyde group is a deactivating, meta-directing group. The overall regioselectivity will be a result of the combined influence of these groups and the inherent reactivity of the imidazole ring positions.
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block a more reactive site, directing bromination to the desired position.
-
Careful Selection of Starting Material: If possible, starting with an isomer that will sterically or electronically favor bromination at the desired position is the most straightforward approach. For instance, starting with 1,2-dimethyl-1H-imidazole can circumvent the issue of regioisomer formation upon methylation of a brominated intermediate.[4]
Q4: The aldehyde group in my starting material seems to be reacting. What can I do to prevent this?
A4: Protecting the aldehyde group is a common strategy to prevent its oxidation or other unwanted reactions.
-
Protection as an Acetal: The aldehyde can be converted to an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are generally stable to brominating conditions. The aldehyde can be regenerated after the bromination step by acidic hydrolysis.
-
Milder Reaction Conditions: Using a milder brominating agent and lower reaction temperatures can also help minimize side reactions involving the aldehyde.
Troubleshooting Guides
Guide 1: Issue - Low Yield of the Desired Monobrominated Product
This guide provides a systematic approach to diagnosing and resolving low yields in your bromination reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Step-by-Step Protocol:
-
Verify Starting Material Purity:
-
Action: Analyze your methylimidazole carbaldehyde starting material by NMR, LC-MS, or GC-MS to confirm its identity and purity.
-
Rationale: Impurities in the starting material can lead to unexpected side products and consume reagents, lowering the yield of the desired product.
-
-
Check Reagent Quality:
-
Review Reaction Conditions:
-
Analyze Byproducts:
-
Action: Use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major byproducts in your crude reaction mixture.
-
Rationale: Identifying the side products is crucial for understanding the competing reaction pathways and devising a strategy to minimize them. For example, the presence of a dibrominated product points towards over-reactivity.
-
-
Optimize Reaction Parameters:
-
5a. Optimize Stoichiometry: If over-bromination is observed, reduce the equivalents of the brominating agent to 0.9-1.0 equivalents.
-
5b. Optimize Temperature: If the reaction is too fast or unselective, try running it at a lower temperature (e.g., 0 °C or -20 °C).
-
5c. Change Solvent: Experiment with different solvents. For NBS brominations, solvents like acetonitrile, THF, or even aqueous systems can be effective.[9]
-
5d. Change Brominating Agent: If NBS is not providing the desired selectivity, consider using a different reagent like 2,4,4,6-tetrabromocyclohexa-2,5-dienone.[10]
-
-
Investigate Purification Loss:
-
Action: Assess the efficiency of your work-up and purification steps. The product may be partially soluble in the aqueous phase during extraction, or it may be difficult to separate from byproducts by column chromatography.
-
Rationale: A significant loss of product can occur during purification. Modifying the extraction pH or using a different chromatography solvent system may improve recovery.
-
Guide 2: Issue - Formation of Multiple Products (Regioisomers and/or Over-bromination)
This guide focuses on strategies to improve the selectivity of your bromination reaction.
Reaction Selectivity Enhancement Workflow:
Caption: Workflow for enhancing reaction selectivity.
Step-by-Step Protocol:
-
Identify Isomers and Byproducts:
-
Action: Isolate the major byproducts or use spectroscopic techniques (like 2D NMR) on the crude mixture to determine the structures of the unwanted products.
-
Rationale: Knowing the identity of the side products will clarify whether the issue is over-bromination or lack of regioselectivity, guiding your optimization efforts.
-
-
Lower Reaction Temperature:
-
Action: Perform the reaction at a significantly lower temperature (e.g., -78 °C to 0 °C).
-
Rationale: The activation energies for the formation of different products are often different. Lowering the temperature can favor the pathway with the lower activation energy, thus increasing selectivity.[12]
-
-
Slow, Portion-wise Addition of Brominating Agent:
-
Action: Add the brominating agent slowly over a period of time, or in small portions, to the solution of the methylimidazole carbaldehyde.
-
Rationale: This maintains a low concentration of the brominating agent in the reaction mixture, which can disfavor multiple brominations.
-
-
Screen Different Solvents:
-
Action: Run small-scale parallel reactions in a variety of solvents (e.g., acetonitrile, THF, dichloromethane, DMF).
-
Rationale: Solvent polarity and coordinating ability can influence the reactivity of the brominating agent and the stability of reaction intermediates, thereby affecting selectivity.
-
-
Use a More Selective Brominating Agent:
-
Investigate pH Control:
-
Action: For reactions in aqueous or protic media, consider buffering the solution or adding a mild acid or base.
-
Rationale: The protonation state of the imidazole ring dramatically affects its reactivity.[2] By controlling the pH, you can modulate the electron density of the ring and influence the rate and selectivity of bromination.
-
Data Summary
Table 1: Common Brominating Agents and Their Typical Reaction Conditions
| Brominating Agent | Typical Solvent(s) | Typical Temperature | Key Considerations |
| N-Bromosuccinimide (NBS) | Acetonitrile, THF, CCl₄ | 0 °C to reflux | Generally good selectivity for monobromination of activated rings.[9] Can also be used for radical bromination with an initiator.[8] |
| Molecular Bromine (Br₂) | Acetic Acid, CH₂Cl₂, CCl₄ | 0 °C to RT | Highly reactive, often leads to over-bromination.[2] |
| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Dichloromethane | Room Temperature | Reported to be highly effective for monobromination of imidazoles.[10] |
| Pyridinium Hydrobromide Perbromide (PHPB) | THF, Acetic Acid | Room Temperature | A milder alternative to Br₂. |
Experimental Protocols
Protocol 1: General Procedure for Monobromination using N-Bromosuccinimide (NBS)
This protocol provides a starting point for the selective monobromination of a methylimidazole carbaldehyde.
-
Preparation:
-
Dissolve the methylimidazole carbaldehyde (1.0 eq.) in anhydrous acetonitrile (or another suitable solvent) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
To the cooled solution, add N-bromosuccinimide (1.0 eq.), previously recrystallized from water if necessary, in one portion or portion-wise over 10-15 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Allow the reaction to warm to room temperature if the reaction is slow at 0 °C.
-
-
Work-up:
-
Once the starting material is consumed (or the reaction has reached optimal conversion), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired monobrominated product.
-
Protocol 2: Acetal Protection of the Aldehyde Group
This protocol can be used to protect the aldehyde functionality prior to bromination.
-
Protection:
-
In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve the methylimidazole carbaldehyde (1.0 eq.) in toluene.
-
Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Once the reaction is complete (as monitored by TLC or the cessation of water collection), cool the mixture to room temperature.
-
-
Work-up:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude acetal can often be used in the next step without further purification.
-
-
Bromination:
-
Perform the bromination on the protected intermediate using a suitable protocol (e.g., Protocol 1).
-
-
Deprotection:
-
Dissolve the brominated acetal in a mixture of THF and aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature until the deprotection is complete (as monitored by TLC).
-
Neutralize the acid with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the final product as needed.
-
References
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. II. Aqueous Bromination of Imidazole, 1-Methylimidazole and 2-Methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2341. [Link]
-
MDPI. (2020). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules, 25(15), 3483. [Link]
-
National Institutes of Health. (2024). Photochemical Macrolactonization of Hydroxyaldehydes via C–H Bromination. ACS Omega. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Chemeurope.com. (2019). N-Bromosuccinimide. [Link]
-
National Institutes of Health. (2014). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 136(15), 5769–5781. [Link]
-
National Institutes of Health. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(1), 123. [Link]
-
Autechaux. (2026). The Role of Brominated Imidazoles in Modern Chemical Synthesis. [Link]
-
Chemistry Online. (2022). Imidazoles. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
Thieme. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7(1), 496-500. [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
-
Royal Society of Chemistry. (1981). Direct monobromination of imidazole and N-methylimidazole. Journal of the Chemical Society, Perkin Transactions 1, 1218-1220. [Link]
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. Photochemical Macrolactonization of Hydroxyaldehydes via C–H Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct monobromination of imidazole and N-methylimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Regioselectivity Issues in Imidazole Synthesis
Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common regioselectivity challenges in imidazole synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide
This section addresses specific regioselectivity problems in a question-and-answer format, offering targeted solutions based on mechanistic insights.
Question 1: My Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity?
Answer:
This is a classic challenge in the Debus-Radziszewski synthesis, a versatile multicomponent reaction for preparing substituted imidazoles.[1][2] When an unsymmetrical dicarbonyl is used, the reaction can proceed through two different pathways, leading to a mixture of regioisomers. The key to controlling the outcome lies in carefully selecting your catalyst and optimizing reaction conditions.[1]
-
Catalyst Selection: While the traditional reaction can be performed without a catalyst, employing Lewis or Brønsted acids can significantly influence selectivity.[1] Experimenting with different catalysts, such as CuI, CuCl2·2H2O, or various zeolites, may favor the formation of one regioisomer over the other.[1] These catalysts can coordinate to the dicarbonyl compound in a way that sterically or electronically directs the subsequent condensation steps.
-
Reaction Conditions:
-
Temperature and Time: Optimizing the reaction temperature and time can influence the isomeric ratio.[1] It's advisable to systematically vary the temperature to find an optimal balance between the reaction rate and selectivity.
-
Microwave Irradiation: The use of microwave irradiation has been shown to not only improve yields and reduce reaction times but also to potentially enhance regioselectivity in Debus-Radziszewski type reactions.[1]
-
Question 2: I am attempting to synthesize a 1,4-disubstituted imidazole and I'm getting a mixture of 1,4- and 1,5-isomers. How can I achieve better regioselectivity for the 1,4-isomer?
Answer:
Achieving high regioselectivity for 1,4-disubstituted imidazoles can be challenging with traditional one-pot methods.[1] A highly effective strategy involves a multi-step sequence that allows for the controlled construction of the imidazole ring with complete regioselectivity.[3]
This protocol involves the formation of a 2-azabuta-1,3-diene intermediate from a glycine derivative.[3] This intermediate then undergoes a transamination and cyclization sequence to yield the desired 1,4-disubstituted imidazole.[3] This method is particularly advantageous for preparing compounds that are difficult to access selectively using other methods and is tolerant of a wide range of steric and electronic variations on the amine component.[3]
For the synthesis of 2,4-disubstituted imidazoles, the condensation of amidines with α-halo ketones is a viable route.[1] Optimization of this reaction has shown that adding a solution of the α-bromo ketone to the amidine in aqueous tetrahydrofuran (THF) with potassium bicarbonate under vigorous reflux can provide the desired product in excellent yield and purity, often without requiring column chromatography.[1]
Question 3: My N-alkylation of an unsymmetrical imidazole is resulting in a mixture of N1 and N3 isomers. How can I control the regioselectivity?
Answer:
The formation of a mixture of regioisomers during N-alkylation is a frequent problem due to the similar nucleophilicity of the two nitrogen atoms in the imidazole ring.[4][5] The regioselectivity of this reaction is governed by a delicate interplay of steric and electronic factors.[1][4]
-
Steric Hindrance: Bulky substituents on the imidazole ring can effectively block the approach of the alkylating agent to the adjacent nitrogen atom, thus favoring alkylation at the less hindered nitrogen.[1][4] If your starting imidazole has substituents, consider their steric bulk and how it might influence the trajectory of the incoming electrophile.
-
Electronic Effects: The electronic nature of the substituents on the imidazole ring plays a crucial role. An electron-withdrawing group at the C4(5) position will decrease the electron density of the adjacent N3 nitrogen, making it less nucleophilic.[5] This deactivation favors alkylation at the more distant and relatively more electron-rich N1 position.[5] Conversely, an electron-donating group can enhance the nucleophilicity of the adjacent nitrogen.
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent can influence the position of the tautomeric equilibrium of the starting imidazole, which in turn can affect the regioselectivity of the alkylation.
-
Alternative Methods: For sterically hindered imidazoles, consider alternative N-alkylation methods such as the Mitsunobu reaction or Buchwald-Hartwig amination, which can offer improved regioselectivity under milder conditions.[4]
-
Below is a troubleshooting workflow for poor N-alkylation regioselectivity:
Sources
Technical Support Center: Stabilizing Imidazole Aldehydes in Synthetic Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of imidazole aldehydes during chemical reactions. My aim is to equip you with the foundational knowledge and practical protocols necessary to prevent decomposition and maximize your reaction yields.
Introduction: The Challenge of Imidazole Aldehyde Stability
Imidazole aldehydes are invaluable building blocks in medicinal chemistry and materials science due to their versatile reactivity.[1][2] However, the electrophilic nature of the aldehyde group, combined with the electronic properties of the imidazole ring, renders these molecules susceptible to several decomposition pathways. Understanding these pathways is the first step toward effective mitigation. This guide will walk you through the common pitfalls and provide robust solutions to ensure the integrity of your starting materials and the success of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes of Decomposition
This section addresses the most common questions regarding the stability of imidazole aldehydes.
Q1: My imidazole aldehyde solution is changing color/turning brown. What is happening?
This is a common observation and is often indicative of decomposition. The primary culprits are:
-
Air Oxidation: Imidazole aldehydes, such as imidazole-2-carboxaldehyde and 1H-imidazole-4-carbaldehyde, are known to be sensitive to air.[1][3][4] The aldehyde group can be oxidized to the corresponding carboxylic acid, and further decomposition can lead to colored, polymeric byproducts.
-
Light Sensitivity: Exposure to light, particularly UV light, can promote radical reactions and accelerate degradation.[1][5] It is crucial to store these compounds in amber vials and protect reactions from direct light.
-
Base-Mediated Autoxidation: In the presence of a base, the imidazole moiety can become more susceptible to autoxidation, leading to a cascade of degradation products.[5]
Q2: I'm seeing a new peak in my NMR that corresponds to a hydrate or diol. Is this a permanent decomposition?
Not necessarily. Imidazole aldehydes exist in a pH-dependent equilibrium with their corresponding geminal diol (hydrate) forms in aqueous or protic solvents.[6][7][8][9]
-
Imidazole-2-carboxaldehyde: In aqueous solutions with a pH below 5, the geminal diol is the dominant species.[6][8] This equilibrium is reversible. Shifting the pH to a more neutral or slightly basic condition will favor the aldehyde form.[7][10]
-
Imidazole-4-carboxaldehyde: This isomer also forms a geminal diol in acidic aqueous solutions, with the diol form being detected at a pH below 5.5.[9]
While not a permanent decomposition in the sense of irreversible bond cleavage, the formation of the hydrate can stall or inhibit desired reactions by reducing the concentration of the reactive aldehyde.
Part 2: Troubleshooting Guide - Diagnosing and Solving Reaction Failures
This section provides a structured approach to troubleshooting common issues encountered during reactions with imidazole aldehydes.
Issue 1: Low or No Conversion of the Imidazole Aldehyde
| Potential Cause | Explanation | Recommended Solution |
| Hydrate Formation | In protic or aqueous acidic media, the aldehyde is sequestered as the less reactive geminal diol.[6][9] | - Adjust the reaction pH to be neutral or slightly basic, if compatible with other reagents.- Use an aprotic solvent to disfavor hydrate formation. |
| Reagent Incompatibility | Strongly basic or nucleophilic reagents may react with the imidazole ring protons or the aldehyde in undesired ways. | - Protect the aldehyde group as an acetal or silyl aminal before introducing strong bases or nucleophiles.[11][12][13] |
| Air Sensitivity | Oxidative degradation of the starting material reduces its effective concentration.[3] | - Perform the reaction under an inert atmosphere (Nitrogen or Argon).- Use degassed solvents. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Oxidative Degradation | Exposure to air, especially when heated or in the presence of base, can lead to a complex mixture of oxidation and degradation products.[5] | - Rigorously exclude air from the reaction vessel.- Add an antioxidant like BHT (butylated hydroxytoluene) in small quantities if compatible with the reaction chemistry. |
| Cannizzaro-type Reactions | Under strongly basic conditions and in the absence of an enolizable proton, aldehydes can disproportionate to form the corresponding alcohol and carboxylic acid. | - Avoid strongly basic conditions where possible.- If a strong base is required, consider protecting the aldehyde group first. |
| Light-Induced Decomposition | Photodegradation can lead to a variety of radical-mediated side reactions.[5] | - Wrap the reaction flask in aluminum foil to exclude light. |
Part 3: Preventative Protocols and Best Practices
Proactive measures are the most effective way to prevent the decomposition of imidazole aldehydes.
Protocol 1: General Handling and Storage
Given their sensitivity, proper handling is paramount.
-
Storage: Store imidazole aldehydes under an inert atmosphere (Argon or Nitrogen) at recommended temperatures (often 2-8°C or -20°C for long-term storage), protected from light.[14]
-
Weighing and Dispensing: Minimize exposure to the atmosphere. If possible, handle larger quantities in a glovebox. For smaller amounts, work quickly and flush the headspace of the container with an inert gas before re-sealing.
Protocol 2: Performing Reactions Under an Inert Atmosphere
This workflow is essential for preventing oxidative degradation.
Protocol 3: Protection of the Aldehyde Group as an Acetal
Protecting the aldehyde is a robust strategy when incompatible reagents are used. Cyclic acetals are common due to their stability.[12][13]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve the imidazole aldehyde (1.0 eq.) in toluene.
-
Reagents: Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. The crude acetal can then be purified by column chromatography.
-
Deprotection: The acetal is stable to bases, nucleophiles, and hydrides but can be easily removed by treatment with aqueous acid (e.g., dilute HCl or acetic acid).[12][13]
By understanding the inherent instabilities of imidazole aldehydes and implementing these preventative and troubleshooting strategies, you can significantly improve the reliability and success of your synthetic endeavors.
References
-
Ackendorf, J. M., Ippolito, M. G., & Galloway, M. M. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters, 4(12), 551-555. [Link]
-
Galloway, M. M., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Pendidikan Kimia. [Link]
-
Request PDF. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ResearchGate. [Link]
-
University of Wisconsin-Madison. (n.d.). Protecting Groups. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Cha, J. K., et al. (2001). A Convenient Protecting Group for Aldehydes. ResearchGate. [Link]
-
Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 305, 76-84. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Imidazole-4-acetaldehyde (HMDB0003905). [Link]
-
ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives... [Link]
-
De Haan, D. O., et al. (2021). pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]
-
Shinjyo, N., et al. (2021). Aldehyde metabolism governs resilience of mucociliary clearance to air pollution exposure. Journal of Clinical Investigation, 131(11). [Link]
-
Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC. [Link]
-
Morant-Miñana, M. C., et al. (2020). Imidazole-based ionogel as room temperature benzene and formaldehyde sensor. PubMed. [Link]
-
ResearchGate. (n.d.). Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3075-3083. [Link]
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Technical Support Center: Overcoming Low Conversion in Imidazole Formylation Reactions
Welcome to the Technical Support Center for Imidazole Formylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion and yields during the formylation of imidazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific problems you may encounter in the lab. Each question is designed to pinpoint a potential failure point and provide a logical path to a solution.
Question 1: My Vilsmeier-Haack formylation of imidazole results in a low yield of the desired aldehyde, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Low conversion in a Vilsmeier-Haack reaction is a common hurdle, often stemming from issues with the reagents or reaction conditions. The Vilsmeier reagent, the active electrophile, is sensitive to moisture and can decompose, leading to an incomplete reaction.[1]
Underlying Causality: The Vilsmeier-Haack reaction relies on the formation of a chloroiminium salt (the Vilsmeier reagent) from a formamide (like DMF) and a halogenating agent (like POCl₃).[2][3] This reagent is a relatively weak electrophile, so the reaction is most effective on electron-rich aromatic systems.[4] Imidazole itself is electron-rich, but its reactivity can be significantly influenced by substituents and the integrity of the reagents.
Troubleshooting Steps & Solutions:
-
Reagent Quality is Paramount:
-
DMF Purity: Anhydrous DMF is crucial. DMF is hygroscopic and can decompose to dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, quenching the active electrophile.[1]
-
Protocol: Use a freshly opened bottle of anhydrous DMF or purify stored DMF by distillation from calcium hydride or by drying over molecular sieves. A simple "waft test" for the fishy smell of dimethylamine can be a quick, albeit qualitative, indicator of decomposition.[1]
-
-
POCl₃ Integrity: Phosphorus oxychloride is also highly sensitive to moisture, hydrolyzing to phosphoric acid and HCl. This not only consumes the reagent but can also lead to unwanted side reactions.
-
Protocol: Use fresh, high-purity POCl₃. Handle it under an inert atmosphere (e.g., argon or nitrogen) in a dry glovebox or using Schlenk techniques.
-
-
-
Reaction Temperature and Time Optimization:
-
Vilsmeier Reagent Formation: The initial formation of the Vilsmeier reagent is typically performed at low temperatures (0 °C) to control the exothermic reaction.[1]
-
Formylation Step: The subsequent reaction with the imidazole substrate may require heating to proceed at a reasonable rate, especially if the imidazole is deactivated by electron-withdrawing groups.[3] However, excessive heat can promote the formation of byproducts.[5]
-
Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A systematic approach is to run small-scale trials at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction rate and side product formation.[6]
-
-
-
Stoichiometry of Reagents:
-
An excess of the Vilsmeier reagent is often used to drive the reaction to completion.
-
Protocol: Start with a 1.5 to 2-fold excess of both DMF and POCl₃ relative to the imidazole substrate. If conversion remains low, a further increase in the excess of the Vilsmeier reagent may be beneficial.
-
-
Logical Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low Vilsmeier-Haack conversion.
Question 2: I am observing the formation of multiple products in my imidazole formylation, leading to a difficult purification process. What are the common side reactions, and how can I improve the selectivity?
The formation of multiple products often points to issues with regioselectivity or over-reaction. The imidazole ring has multiple positions that can potentially be formylated, and the reaction conditions can influence where the formyl group is introduced.
Underlying Causality: The electronic nature of the imidazole ring and any existing substituents dictate the preferred site of electrophilic attack. For an unsubstituted imidazole, the C2, C4, and C5 positions are all potential sites for formylation.[7] The N1 position can also be a site of reaction, especially if it is deprotonated. Furthermore, if the reaction conditions are too harsh, di-formylation or polymerization can occur.[6]
Troubleshooting Steps & Solutions:
-
Control of Regioselectivity:
-
Substituent Effects: The position of formylation is heavily influenced by the electronic properties of substituents on the imidazole ring. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it.[8][9]
-
Insight: For N-substituted imidazoles, formylation typically occurs at the C2 or C5 position. The choice between these positions can be subtle and may depend on steric factors.[7]
-
-
Protecting Groups: If a specific regioisomer is desired, it may be necessary to use a protecting group strategy to block other reactive sites.
-
-
Preventing Over-Reaction (Di-formylation):
-
Stoichiometry: Carefully controlling the stoichiometry of the formylating agent is the primary way to avoid multiple formylations.
-
Protocol: Use a molar ratio of the Vilsmeier reagent to the imidazole substrate that is close to 1:1. A slight excess of the formylating agent may be needed to drive the reaction to completion, but a large excess should be avoided.[6]
-
-
Reaction Time and Temperature: As mentioned previously, monitoring the reaction progress is crucial. The reaction should be stopped as soon as the desired mono-formylated product is maximized to prevent further reaction.[6]
-
-
Minimizing Resin/Polymer Formation:
-
Temperature Control: High reaction temperatures can promote the polymerization of reactive intermediates.[6]
-
Protocol: Maintain the lowest effective temperature for the formylation reaction.
-
-
Slow Addition: Adding the formylating agent slowly to the solution of the imidazole substrate can help to control the reaction rate and minimize the concentration of reactive intermediates, thereby reducing the likelihood of polymerization.
-
Data on Regioselectivity:
| Imidazole Substrate | Major Formylation Position(s) | Influencing Factors |
| 1-Methylimidazole | C2 | N-alkylation directs to C2. |
| 4-Nitroimidazole | C5 | The nitro group is deactivating. |
| Imidazole (unsubstituted) | Mixture of C2, C4, C5 | Reaction conditions can influence the ratio. |
Frequently Asked Questions (FAQs)
Q1: What are some alternative formylating agents if the Vilsmeier-Haack reaction is not working for my substrate?
If your imidazole substrate is sensitive to the acidic conditions of the Vilsmeier-Haack reaction or is highly deactivated, several alternative methods can be considered:
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (often trifluoroacetic acid) to formylate activated aromatic rings. It can be a milder alternative to the Vilsmeier-Haack reaction.[6]
-
Metal-Catalyzed Formylation: Certain transition metal catalysts can facilitate the formylation of imidazoles under milder conditions.
-
Formylation with Formic Acid: In some cases, direct formylation with formic acid, sometimes with a catalyst, can be effective.[10][11]
Q2: How can I effectively purify my formylated imidazole product?
The purification of formylated imidazoles can be challenging due to their polarity and potential for hydrogen bonding.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[12] Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: The basic nitrogen atom in the imidazole ring can be protonated with an acid. This can be used to move the product into an aqueous layer, wash away non-basic impurities with an organic solvent, and then neutralize the aqueous layer to recover the product.
Q3: Can electron-withdrawing groups on the imidazole ring completely prevent formylation?
Strong electron-withdrawing groups (EWGs), such as a nitro group, can significantly deactivate the imidazole ring towards electrophilic aromatic substitution, making formylation very difficult.[13] The decreased electron density of the ring makes it less nucleophilic and therefore less reactive towards the Vilsmeier reagent.[14] In such cases, more forcing reaction conditions (higher temperatures, longer reaction times, larger excess of reagents) may be required, but this also increases the risk of decomposition and side reactions. It may be necessary to consider a synthetic route where the formyl group is introduced before the EWG.
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an N-Substituted Imidazole
Materials:
-
N-substituted imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard workup glassware.
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (1.5 equivalents) to a stirred solution of the N-substituted imidazole (1.0 equivalent) in DCM at 0 °C (ice bath).
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- C. G. B. Frisch, M. A. F. Frisch. On the purification and mechanism of action of 5-aminoimidazole-4-carboxamide-ribonucleotide transformylase from chicken liver. Journal of Biological Chemistry.
- T. C. Das, S. A. I. Quadri, M. Farooqui. Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design.
- BenchChem. Troubleshooting low yield in the synthesis of 2-butyl-imidazole. BenchChem Technical Support.
- G. S. Jagadeesha, et al. Microwave-Assisted, Metal-Free, Chemoselective N-Formylation of Amines using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide and In Situ Synthesis of Benzimidazole and Isocyanides. SynOpen.
- Google Patents.
- S. V. Eliseeva, et al. Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. New Journal of Chemistry.
- A. Sharma, et al. A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
- Reddit. Having some troubles with a Vislmeier-Haack reaction. r/chemistry.
- BenchChem. Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
- BenchChem. Imidazole Ring Formation Reactions: A Technical Support Center. BenchChem Technical Support.
- D. A. Shabalin, J. E. Camp. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- A. de Oliveira, et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
- YouTube. From Other Imidazoles by Substitution of Hydrogen. Organic Chemistry Portal.
- F. Casti, R. Mocci, A. Porcheddu. From amines to (form)amides: a simple and successful mechanochemical approach.
- Semantic Scholar.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
- H. Hanoon, et al. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.
- NROChemistry. Vilsmeier-Haack Reaction.
- M. G. Dekamin, et al. Phosphite–imidazole catalyzed N-formylation and N-acylation of amines. Organic & Biomolecular Chemistry.
-
A. D. M. T. de Sousa, et al. Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][15][16]phenanthroline frameworks. New Journal of Chemistry.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- A. K. Belyaev, et al.
- A. Chawla, et al. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
- S. S. Patil, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.
- Patsnap Synapse. How to Troubleshoot Low Protein Yield After Elution.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- A. P. de los Rios, et al. The effect of an electron-withdrawing group in the imidazolium cation: The case of nitro-functionalized imidazolium salts as acidic catalysts for the acetylation of glycerol.
- D. Shabashov, O. Daugulis. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Accounts of Chemical Research.
- Organic Chemistry Portal. Imidazole synthesis.
- D. A. Shabalin, J. E. Camp. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- M. A. J. S. van Boekel, et al. Mechanism of imidazole and oxazole formation in [13C-2]-labelled glycine and alanine model systems.
- M. P. Kaushik, et al.
- ResearchGate. 270 questions with answers in IMIDAZOLES.
- S. El-Kashef, et al.
- M. A. Siddiqui, et al.
Sources
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- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Purification of Imidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazole derivatives, specifically focusing on the removal of unreacted starting materials.
Navigating Purification: A Strategic Approach
The purification of imidazole derivatives is often complicated by the polar nature of the imidazole ring and the diversity of starting materials used in syntheses like the Debus-Radziszewski reaction (typically a 1,2-dicarbonyl, an aldehyde, and an ammonia source).[1][2] The choice of purification strategy depends critically on the physicochemical properties of both the desired product and the unreacted starting materials. The following workflow provides a logical decision-making framework for selecting an appropriate purification scheme.
Caption: Initial Purification Strategy Workflow.
Comparative Overview of Purification Techniques
The selection of a purification method is a trade-off between purity, yield, time, and scale. The table below summarizes the key characteristics of the most common techniques for imidazole purification.
| Purification Technique | Starting Purity (Typical) | Final Purity (Achievable) | Expected Yield | Key Advantages | Key Limitations |
| Acid-Base Extraction | 70-90% | 95-98% | 80-95% | Excellent for removing non-basic or non-acidic impurities; scalable.[3] | May not be effective for closely related impurities; risk of emulsion formation.[4] |
| Recrystallization | 85-95% | >99% | 70-90% | Can yield very high purity material; cost-effective and scalable.[3] | Requires a solid product and a suitable solvent system; potential for significant product loss.[3][5] |
| Column Chromatography | <90% | >98% | 60-80% | High resolution for complex mixtures; separates compounds with similar properties.[3] | Can be time-consuming, requires significant solvent, and can lead to product loss on the stationary phase.[6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of imidazole derivatives, offering practical solutions and preventative measures.
Acid-Base Extraction Issues
Acid-base extraction is a powerful first-pass purification step, leveraging the basicity of the imidazole ring to separate it from neutral or acidic starting materials.[4]
Q1: How do I use acid-base extraction to remove unreacted starting materials like aldehydes and dicarbonyls (e.g., benzil)? A1: This technique exploits the basicity of the imidazole nitrogen. By washing an organic solution of your crude mixture with aqueous acid, the imidazole product becomes protonated and moves into the aqueous phase, leaving neutral organic starting materials (like benzaldehyde or benzil) behind in the organic layer.[6][7] Subsequent basification of the aqueous layer deprotonates your imidazole, which can then be back-extracted into a fresh organic solvent.[4]
Q2: After neutralizing the acidic aqueous layer, my imidazole product oiled out or won't precipitate. What should I do? A2: This is a common issue, especially for N-substituted or lower molecular weight imidazoles which can have appreciable water solubility even in their neutral form.[4]
-
Cause: The product is soluble in the aqueous salt solution formed during neutralization.
-
Solution: Instead of relying on precipitation, perform a back-extraction. After making the aqueous layer basic, extract it multiple times with an organic solvent like dichloromethane or ethyl acetate. The neutral imidazole will partition into the organic phase. Combine these organic extracts, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.[4]
Protocol 1: Acid-Base Extraction for Purification of a Basic Imidazole
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated imidazole salt) into a clean flask. The organic layer, containing neutral impurities like unreacted aldehyde or dicarbonyl, can be discarded or checked by TLC for product. For thorough extraction, repeat the acidic wash on the organic layer.[4]
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. While stirring, slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (confirm with pH paper).
-
Back-Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the purified imidazole derivative.[4]
Recrystallization Challenges
Recrystallization is an ideal method for obtaining highly pure solid imidazole derivatives, provided a suitable solvent can be identified.[3]
Q1: I can't find a suitable solvent for recrystallization. A1: An ideal solvent should dissolve the imidazole derivative poorly at room temperature but well when heated.[5]
-
Troubleshooting Steps:
-
Single Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes). If the compound dissolves immediately at room temperature, the solvent is too good. If it is insoluble even at boiling, it is unsuitable.[4]
-
Two-Solvent System: If no single solvent is ideal, use a solvent pair. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" or "anti-solvent" (in which it is poorly soluble but is miscible with the good solvent) dropwise until the solution becomes persistently cloudy. Add a few more drops of the good solvent to clarify and then allow to cool slowly. A common pair is ethanol/water.[4]
-
Q2: My polar imidazole derivative will not crystallize from the solution. A2: Crystal formation is dependent on nucleation and supersaturation. If spontaneous crystallization does not occur, it needs to be induced.
-
Troubleshooting Steps:
-
Induce Crystallization: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface. The microscopic scratches on the glass can serve as nucleation sites.[5]
-
Seeding: Add a single, pure crystal of the desired compound to the solution to act as a template for crystal growth.[5]
-
Increase Supersaturation: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration. Alternatively, after slow cooling to room temperature, place the flask in an ice bath to further decrease solubility and promote crystallization.[5]
-
Q3: The recrystallized product is still impure, with unreacted starting material visible in the NMR/HPLC. A3: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles or were present in high concentrations.
-
Troubleshooting Steps:
-
Multiple Recrystallizations: A second or even third recrystallization can significantly improve purity, although some product loss is expected with each cycle.[5]
-
Hot Filtration: If insoluble impurities (like inorganic salts from the reaction) are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool. This removes solid impurities that would otherwise be trapped in the crystals.[5]
-
Column Chromatography Issues
Column chromatography is often the final step to remove persistent impurities that could not be removed by extraction or recrystallization.[8] However, the polar and basic nature of imidazoles can present challenges.[6]
Q1: My basic imidazole derivative is showing severe peak tailing on a standard silica gel column. A1: Peak tailing is the most common problem for basic compounds like imidazoles on standard silica gel.[6]
-
Cause: The basic nitrogen atoms in the imidazole ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding slows the elution of the compound in an uneven manner.[6]
-
Solution: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica. Typically, adding 0.5-1% triethylamine (TEA) to the eluent system (e.g., hexane/ethyl acetate) will result in sharper, more symmetrical peaks.[4]
Q2: My imidazole derivative is co-eluting with an unreacted starting material. A2: Co-elution occurs when two compounds have very similar polarities in a given eluent system.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The polarity of your eluent is critical. If separation is poor, try a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).
-
Use Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities first. Then, gradually increase the polarity of the mobile phase over the course of the separation. This can improve the resolution between compounds with close Rf values.[4]
-
Change the Stationary Phase: If co-elution persists on silica gel, consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[6] For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile) might be required.[6]
-
Protocol 2: Flash Column Chromatography of a Substituted Imidazole
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should give your desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and allow it to pack under gravity or with light pressure, ensuring no air bubbles or cracks form. Add a thin layer of sand to the top of the silica bed.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully pipette this concentrated solution onto the sand layer.[9]
-
Elution: Carefully add the eluent to the column. Begin collecting fractions as the solvent drips from the bottom. If using a gradient, start with the low-polarity eluent and gradually introduce the more polar solvent.[8]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[4]
Analytical Verification of Purity
After purification, it is essential to verify the removal of starting materials.
Q: What are the best methods to confirm the purity of my final imidazole product? A: A combination of techniques is recommended for unambiguous confirmation.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The absence of signals corresponding to the protons and carbons of the starting materials is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantitative purity analysis.[10] A pure sample should show a single major peak. By running standards of the starting materials, you can confirm their absence in the final product.[11]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the desired product. The absence of ions corresponding to the molecular weights of starting materials or significant side-products supports the purity of the sample.
References
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Deriv
- Technical Support Center: Purification of Imidazole Deriv
- Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid. (2025). Benchchem.
- Troubleshooting common problems in imidazole synthesis reactions. (2025). Benchchem.
- Technical Support Center: Column Chromatography of Basic Imidazole Compounds. (2025). Benchchem.
- Isolation of imidazoles from their aqueous solutions. (n.d.).
- A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. (2025). Benchchem.
- How to separate imine from reaction mixture? (2016).
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
- Removing imidazole in a workup? (2017). Reddit.
- How to remove unreacted benzil from the synthesized imidazole? (2015).
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (2025). Benchchem.
- Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate. (n.d.).
- Column Chromatography. (n.d.).
- Column Chrom
- Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia.
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
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Technical Support Center: Scaling Up 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde Production
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde. As a crucial intermediate in pharmaceutical development, scaling its production from the bench to pilot or manufacturing scale introduces a unique set of challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring a safe, efficient, and reproducible synthesis. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 2-Bromo-1-methyl-1H-imidazole, a powerful but sensitive transformation.[1]
Section 1: Vilsmeier-Haack Reaction Troubleshooting Guide
The Vilsmeier-Haack reaction is the cornerstone for the formylation of many electron-rich heterocycles.[2] It involves the in-situ formation of a chloromethyliminium salt (the Vilsmeier reagent) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] While effective, this reaction presents significant challenges during scale-up.
Q1: My reaction mixture solidifies during the addition of POCl₃ to DMF, causing the mechanical stirrer to stall. What is happening and how can I prevent this?
A1: This is a frequent issue during the preparation of the Vilsmeier reagent. The solidification is due to the precipitation of the chloroiminium salt, which has limited solubility in pure DMF, especially at the low temperatures required to control the initial exotherm.[5][6]
-
Causality: The reaction between POCl₃ and DMF is highly exothermic and forms an ionic salt.[7] Inefficient cooling or high concentrations can lead to localized heating, followed by rapid precipitation as the bulk mixture cools, creating a thick, un-stirrable slurry. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation even more critical.
-
Solutions & Best Practices:
-
Use a Co-Solvent: Introduce a non-reactive, anhydrous solvent that can better solubilize the Vilsmeier salt. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. This increases the reaction volume but maintains a homogenous solution.
-
Optimize Reagent Concentration: Avoid highly concentrated solutions. A typical starting point is to use a solvent volume that is 5-10 times the volume of the limiting reagent.
-
Controlled Reverse Addition: Instead of adding POCl₃ to DMF, consider adding the DMF dropwise to a solution of POCl₃ in the chosen co-solvent at 0 °C. This can sometimes offer better control.
-
Improve Agitation: For larger vessels, switch from a magnetic stir bar to a more robust overhead mechanical stirrer with a high-torque motor and a paddle or anchor-shaped agitator to handle transient viscosity changes.
-
Precise Temperature Control: Ensure your cooling bath and reactor setup can efficiently remove heat. Monitor the internal reaction temperature, not just the bath temperature, and adjust the addition rate of POCl₃ to maintain a steady internal temperature (e.g., 0-5 °C).
-
Q2: The reaction is not going to completion, and TLC/LCMS analysis shows significant unreacted 2-Bromo-1-methyl-1H-imidazole. How can I improve conversion?
A2: Incomplete conversion is typically due to insufficient reagent activity, suboptimal reaction conditions, or reagent degradation.
-
Causality: The Vilsmeier reagent is a moderately strong electrophile, and its reaction with the imidazole substrate is an electrophilic aromatic substitution.[3] The reaction rate is sensitive to temperature, stoichiometry, and the purity of the reagents.
-
Solutions & Best Practices:
-
Verify Reagent Quality: Use freshly opened or properly stored anhydrous DMF. Older bottles of DMF can absorb moisture and decompose to form dimethylamine, which consumes the Vilsmeier reagent.[8] POCl₃ is extremely moisture-sensitive and reacts violently with water; use a fresh, high-purity grade.[9][10]
-
Increase Reagent Stoichiometry: On a larger scale, minor losses from transfers or adherence to vessel walls can be significant. Increase the equivalents of the Vilsmeier reagent (both POCl₃ and DMF) relative to the substrate. A ratio of 1.5 to 2.0 equivalents is often a good starting point for optimization.[6]
-
Increase Reaction Temperature: After the substrate has been added at a low temperature, slowly warm the reaction mixture. While some substrates react at room temperature, others may require gentle heating (e.g., 40-60 °C) to achieve full conversion. Monitor the reaction progress closely to avoid side-product formation at higher temperatures.
-
Extend Reaction Time: These reactions can be slower than expected. Allow sufficient time for the reaction to proceed to completion, monitoring every few hours by TLC or LCMS.
-
Q3: The workup procedure is hazardous, with a violent reaction upon quenching with water or base. What is a safe and effective workup protocol for a large-scale reaction?
A3: The quench is highly exothermic because it involves hydrolyzing the unreacted POCl₃ and the phosphorus-based byproducts, which generates hydrochloric and phosphoric acids.[7][11] Adding a base to neutralize these acids adds to the exotherm.
-
Causality: POCl₃ reacts violently with water in a highly exothermic reaction.[11][12] Neutralizing the resulting strong acids with a base like NaOH or NaHCO₃ is also highly exothermic. Performing this too quickly in a large batch can cause the temperature to skyrocket, potentially boiling the solvent and causing a dangerous pressure buildup.
-
Controlled Quenching Protocol:
-
Cool the Reaction Mixture: Before quenching, cool the completed reaction mixture back down to 0-5 °C.
-
Prepare a Separate Quench Vessel: Use a separate, appropriately sized vessel containing a stirred, cold (0 °C) aqueous solution (e.g., a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide).
-
Slow, Controlled Addition: Slowly transfer the reaction mixture into the vigorously stirred, cold basic solution via a cannula or addition funnel. This "reverse quench" ensures that the reactive species are always added to an excess of the quenching agent, which helps to dissipate heat more effectively.
-
Monitor Temperature and pH: Monitor the internal temperature and pH of the quenching vessel throughout the addition. Maintain the temperature below 20 °C and ensure the pH remains basic to hydrolyze the iminium intermediate and neutralize the acids.
-
Extraction: Once the quench is complete and the mixture has stirred for a period (e.g., 1 hour) to ensure complete hydrolysis, proceed with the extraction using an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Section 2: Purification & Analysis FAQs
Q4: I am experiencing significant product tailing during silica gel column chromatography. How can I achieve sharper peaks and better separation?
A4: Tailing is a classic problem when purifying basic compounds like imidazoles on standard, slightly acidic silica gel.[13] The basic nitrogen atoms in the imidazole ring interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing poor peak shape and difficult elution.
-
Solutions & Best Practices:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or pyridine in your eluent system (e.g., hexane/ethyl acetate).[13] The modifier competitively binds to the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Switch the Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is more suitable for purifying basic compounds.[13]
-
Use Deactivated Silica: You can pre-treat your silica gel by slurrying it in the mobile phase containing the basic modifier before packing the column.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the top of the column. This often leads to sharper bands compared to liquid loading.[13]
-
Q5: What are the recommended analytical methods for assessing the purity of this compound?
A5: A combination of chromatographic and spectroscopic methods is essential for robust quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is a standard starting point.[14][15] UV detection is typically performed at a wavelength where the imidazole core has strong absorbance (e.g., 254 nm).[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product. An appropriate temperature program is needed to elute the compound without decomposition.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure, identifying the correct isomer, and detecting impurities. The spectra should be clean, with correct chemical shifts and integration values for all protons.
-
Quantitative NMR (qNMR): For highly accurate purity determination without relying on a reference standard of the product itself, qNMR can be used. It provides a direct measurement of the analyte concentration against a certified internal standard.[15]
Section 3: Safety Protocols for Scale-Up
Q6: What are the primary hazards associated with POCl₃, and what specific safety precautions must be taken during a scale-up operation?
A6: Phosphorus oxychloride (POCl₃) is an extremely hazardous chemical that demands rigorous safety protocols.
-
Primary Hazards:
-
High Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[9][12]
-
Extreme Toxicity: Fatal if inhaled.[9][12] Vapors are pungent and can cause severe respiratory damage, including pulmonary edema.[9][11]
-
Violent Water Reactivity: Reacts violently with water, steam, or moisture to produce heat and toxic, corrosive fumes of hydrochloric acid and phosphoric acid.[7][10][11]
-
-
Mandatory Safety Precautions for Scale-Up:
-
Engineered Controls: All manipulations must be conducted in a certified, high-performance chemical fume hood or a walk-in hood for larger setups. For pilot-scale, a closed-system reactor is mandatory.
-
Personal Protective Equipment (PPE): A full set of PPE is required:
-
Chemical-resistant gloves (butyl rubber or a suitable laminate).
-
Chemical splash goggles and a full-face shield.
-
A flame-resistant lab coat and a chemical-resistant apron.
-
Ensure a safety shower and eyewash station are immediately accessible.[10]
-
-
Atmospheric Control: The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture. All glassware must be oven- or flame-dried before use.
-
Spill Management: Have appropriate spill kits ready. For POCl₃, this includes an inert absorbent material like sand or vermiculite. Never use water or combustible materials to clean up a POCl₃ spill.
-
Waste Disposal: Quench and neutralize all waste streams before disposal according to institutional and local regulations.
-
Section 4: Experimental Protocols & Data
Protocol 1: Optimized Vilsmeier-Haack Formylation (Lab Scale)
-
Reactor Setup: Equip an oven-dried, three-necked, 1 L round-bottom flask with an overhead mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.
-
Reagent Preparation: Charge the flask with anhydrous dichloromethane (DCM, 400 mL) and cool to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) to the DCM.
-
Vilsmeier Reagent Formation: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.6 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 2-Bromo-1-methyl-1H-imidazole (1.0 eq.) in anhydrous DCM (100 mL) and add it slowly to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LCMS.
-
Workup: Cool the reaction mixture back to 0 °C. In a separate vessel, prepare a vigorously stirred solution of saturated sodium bicarbonate (500 mL) in an ice bath. Slowly transfer the reaction mixture into the bicarbonate solution.
-
Extraction: After the quench is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Table 1: Troubleshooting Summary for Vilsmeier-Haack Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Solidifies | High reagent concentration; Inefficient cooling; Poor agitation. | Use a co-solvent (e.g., DCM); Increase dilution; Use overhead mechanical stirring; Slow down reagent addition.[5][6] |
| Incomplete Conversion | Poor reagent quality (old DMF/POCl₃); Insufficient stoichiometry; Low temperature or short reaction time. | Use fresh, anhydrous reagents; Increase equivalents of Vilsmeier reagent to 1.5-2.0; Gently heat the reaction (40-60°C) after substrate addition; Extend reaction time.[6][8] |
| Low Product Yield | Incomplete reaction; Difficult workup/extraction; Product degradation; Poor purification recovery. | Optimize reaction conditions for full conversion; Use a controlled quench and ensure proper pH for extraction; Avoid excessive heat; Use a modified mobile phase for chromatography.[13] |
| Violent Quench | Rapid addition to water; Uncontrolled neutralization. | Cool reaction mixture to 0°C before quench; Perform a "reverse quench" by adding the reaction mixture to a cold, stirred basic solution.[11] |
Section 5: Visual Guides
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Diagram 2: Troubleshooting Logic for Low Reaction Conversion
Caption: Decision tree for troubleshooting low conversion.
References
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
PubChem. Phosphorus oxychloride | POCl3. National Center for Biotechnology Information. [Link]
-
ResearchGate. Gram scale synthesis of tetra‐substituted imidazole product. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
PMC. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. [Link]
-
Bhat, S. U., Naikoo, R. A., & Tomar, R. (2016). One Pot Synthesis of Tetra-Substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. International Research Journal of Pure and Applied Chemistry, 11(1), 1–10. [Link]
- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
ResearchGate. (2025, August 6). One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2020, September 7). How can I improve the Vilsmeier-Haack reaction?[Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
ResearchGate. (2024, March). Synthesis of imidazole derivatives in the last 5 years: An update. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
RSC Publishing. Synthesis and Reactions of Brominated 2-Nitroimidazoles. [Link]
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]
-
ResearchGate. (2025, August 9). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Prevent Unwanted Debromination
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of unintended debromination during various reaction steps. Our goal is to equip you with the knowledge to diagnose the root causes of this side reaction and implement effective, field-proven solutions to preserve the integrity of your brominated compounds.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding debromination.
Q1: What is debromination and why is it a problem?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where a bromine atom on a molecule is replaced by a hydrogen atom.[1] This leads to the formation of a byproduct, reducing the yield of your desired product and complicating purification efforts.[2][3] In the context of multi-step synthesis, the premature loss of a bromine handle can completely derail a synthetic route that relies on it for subsequent cross-coupling reactions.
Q2: I'm observing significant debromination in my palladium-catalyzed cross-coupling reaction. What's the most likely cause?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura or Heck couplings, the primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1][4] This intermediate can arise from various sources within your reaction mixture, including certain solvents (like alcohols), the base, or even trace amounts of water.[1] Once formed, this Pd-H species can react with your aryl bromide in a competing catalytic cycle, leading to the replacement of bromine with hydrogen instead of your intended coupling partner.[1]
Q3: Which reaction parameters should I investigate first to minimize debromination?
A3: The first parameters to scrutinize are the base and the reaction temperature . Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of hydride species that lead to debromination.[1][4] Concurrently, high reaction temperatures can accelerate the rate of this undesired side reaction, which may possess a higher activation energy than the desired coupling.[2][4]
Q4: Can my choice of phosphine ligand influence the extent of debromination?
A4: Absolutely. The electronic and steric properties of the phosphine ligand play a crucial role. While bulky, electron-rich ligands are often employed to enhance the rate of challenging cross-couplings, they can also inadvertently promote pathways leading to debromination if not carefully optimized.[3][5] In some cases, a ligand with slightly different properties might offer better selectivity.[3] Computational studies have suggested that bulky phosphines can favor the formation of a reactive intermediate that readily undergoes proton transfer from water, leading to protodeboronation.[5]
In-Depth Troubleshooting Guides
If the initial checks in the FAQ section do not resolve your issue, the following detailed guides provide a systematic approach to diagnosing and mitigating debromination.
Guide 1: Troubleshooting Debromination in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a step-by-step workflow to address significant formation of the debrominated byproduct in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.
Step 1: Evaluate the Base
Strong organic bases are frequently implicated in promoting debromination.
-
Problem: Use of strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).
-
Solution: Switch to weaker inorganic bases. Finely ground potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective at promoting the desired coupling while minimizing the formation of hydride species.[1][2][3]
Step 2: Assess Temperature and Reaction Time
Elevated temperatures and prolonged reaction times can favor the debromination pathway.
-
Problem: High reaction temperatures and extended reaction durations.
-
Solution: Attempt the reaction at a lower temperature. Consider running a series of experiments, decreasing the temperature in 10-20 °C increments to find an optimal balance between reaction rate and byproduct formation.[3] Monitor the reaction closely by TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed to prevent prolonged heating.[3]
Step 3: Analyze the Catalyst and Ligand System
The choice of catalyst and ligand can significantly influence the competition between the desired cross-coupling and undesired debromination.
-
Problem: The current catalyst system may be promoting dehalogenation.
-
Solution: For electron-deficient aryl bromides, consider screening different phosphine ligands. While bulky, electron-rich ligands like XPhos and SPhos can be highly active, sometimes a ligand with different steric or electronic properties may provide better selectivity.[3] In some cases, phosphine-free catalyst systems might be a viable alternative.[2]
Step 4: Scrutinize Solvents and Reagents for Hydride Sources
Protic solvents, residual water, or other reagents can act as hydride donors.
-
Problem: Presence of protic solvents or water in the reaction mixture.
-
Solution: Utilize anhydrous, aprotic solvents such as toluene, dioxane, or THF.[2] Ensure all reagents are thoroughly dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen) to exclude moisture.[2]
This protocol outlines a typical setup designed to reduce the risk of debromination.
Materials:
-
Aryl bromide (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Anhydrous reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the aryl bromide, arylboronic acid, palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.
-
Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80 °C). Stir the mixture vigorously.[3]
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30-60 minutes). The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged heating that could lead to byproduct formation.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, perform a standard aqueous workup, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and highlights the competing debromination pathway.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Guide 2: The Role of Protecting Groups in Preventing Debromination
In certain molecular scaffolds, the electronic nature of the molecule itself can render the C-Br bond more labile. In such cases, the installation of a protecting group can modulate the electronics of the system and enhance the stability of the aryl bromide.
Q: When should I consider using a protecting group to prevent debromination?
A: Consider using a protecting group when you are working with electron-deficient heterocyclic systems or when other functional groups in the molecule might be contributing to the lability of the C-Br bond. For example, in the Suzuki coupling of 4-bromopyrrole-2-carboxylates, debromination is a significant side reaction that can be suppressed by protecting the pyrrole nitrogen.[6]
Table 1: Selecting an Appropriate Protecting Group
| Functional Group to Protect | Protecting Group | Installation Reagents | Removal Conditions | Key Considerations |
| Amine/Heterocycle N-H | Boc (tert-butyloxycarbonyl) | Boc₂O, base | Acidic conditions (e.g., TFA) | Can be unstable under some Suzuki coupling conditions.[6] |
| Amine/Heterocycle N-H | SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-Cl, base | Fluoride sources (e.g., TBAF) or acidic conditions | A robust protecting group for nitrogen heterocycles.[6] |
| Hydroxyl | Benzyl (Bn) | Benzyl bromide, strong base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Robust protection, stable under many reaction conditions.[7] |
| Hydroxyl | Silyl ethers (e.g., TBS, TBDPS) | Silyl chlorides (e.g., TBSCl), amine base | Fluoride sources (e.g., TBAF) or acidic conditions | Stability can be tuned based on the steric bulk of the silyl group.[7] |
Note: The choice of protecting group must be orthogonal to the subsequent reaction conditions, meaning it should remain stable during the desired transformation and be selectively removable later.[7]
This flowchart provides a logical sequence for troubleshooting persistent debromination issues.
Caption: A step-by-step workflow for troubleshooting debromination.
By systematically evaluating and optimizing these key reaction parameters, researchers can significantly mitigate the undesired side reaction of debromination, leading to higher yields, simplified purifications, and more reliable synthetic outcomes.
References
- Preventing debromination side reactions of 7-Bromo-1-tetralone - Benchchem.
- how to prevent debromination in 2,5-Dibromothiazole reactions - Benchchem.
- 11.3 Protecting groups - Organic Chemistry II - Fiveable.
- Preventing debromination of 6-Bromonicotinonitrile during reactions - Benchchem.
- preventing debromination in reactions with 2-Bromo-4-iodopyridine - Benchchem.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
Technical Support Center: Managing Exothermic Reactions in Imidazole Synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of imidazole and its derivatives. The formation of the imidazole ring, particularly through multicomponent reactions like the Debus-Radziszewski synthesis, is often accompanied by significant heat release.[1][2] Improper management of this exotherm can lead to reduced yields, increased impurity profiles, and, in the worst-case scenario, dangerous thermal runaway events.[3]
This technical support center provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you safely and efficiently manage these energetic reactions.
Section 1: Understanding the Exotherm in Imidazole Synthesis - FAQs
This section addresses fundamental questions about the thermal properties of common imidazole syntheses.
Question: Why is the Debus-Radziszewski reaction exothermic? Answer: The Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a classic example of a reaction where the formation of new, stable chemical bonds releases more energy than is consumed to break the initial bonds.[4][5] The creation of the aromatic and highly stable imidazole ring is a strong thermodynamic driving force. This net release of energy is observed as heat, classifying the reaction as exothermic.[6] The overall process involves multiple bond-forming steps, including the formation of a diimine intermediate which then condenses with the aldehyde, contributing to the total heat evolved.[7]
Question: What are the primary risks of an unmanaged exotherm? Answer: The primary risks escalate from process inefficiency to critical safety failures:
-
Thermal Runaway: This is the most severe risk. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[3] This increases the reaction temperature, which in turn exponentially accelerates the reaction rate and heat generation, creating a dangerous feedback loop that can lead to a violent release of energy, pressure buildup, and reactor failure.[8][9]
-
Reduced Selectivity and Yield: Elevated temperatures can activate alternative reaction pathways, leading to the formation of unwanted byproducts. This not only complicates purification but also consumes starting materials, thereby reducing the yield of the desired imidazole product.
-
Reagent and Product Decomposition: Many organic molecules, including starting materials, intermediates, and the final imidazole product, can decompose at elevated temperatures. An uncontrolled exotherm can easily push the reaction mixture beyond the thermal stability limits of these components.[10]
Question: How does reaction scale affect exothermic risk? Answer: The risk of a thermal runaway increases significantly during scale-up. This is due to a fundamental principle of geometry: as you increase the volume of a reactor, its surface area does not increase proportionally.[11] The volume (which dictates heat generation) increases by the cube of the radius, while the surface area available for heat removal only increases by the square of the radius.[9][11] This deteriorating surface-area-to-volume ratio makes it much harder to dissipate heat from a large reactor compared to a small laboratory flask, making large-scale reactions more susceptible to thermal runaway.[8][9]
Section 2: Troubleshooting Guide for Exothermic Events
This guide provides direct answers to specific problems encountered during experiments.
Question: My reaction temperature is spiking unpredictably and rising too quickly. What should I do immediately and what are the likely causes? Answer: Immediate Action:
-
Immediately stop any further addition of reagents.
-
Ensure maximum cooling is applied (e.g., lower the temperature of the recirculating chiller or add more coolant to the bath).
-
If necessary and deemed safe by your prior hazard analysis, have an emergency cooling bath (e.g., dry ice/acetone) or a quenching agent ready.[12]
Probable Causes & Long-Term Solutions:
-
Cause 1: Reagent Addition Rate is Too High. The rate of heat generation is directly tied to the reaction rate. Adding a key reagent too quickly can cause the reaction to proceed faster than the cooling system can handle.
-
Solution: Employ a controlled, slow addition method. Use a syringe pump for precise, continuous addition or a dropwise addition funnel for manual control. Always monitor the internal reaction temperature closely during the addition and be prepared to stop if it exceeds the set limit.[12]
-
-
Cause 2: Inefficient Heat Transfer. The heat generated in the bulk of the reaction mixture must be transferred to the vessel walls to be removed by the cooling medium.
-
Solution: Ensure vigorous and efficient stirring to prevent the formation of localized hot spots and improve heat transfer to the cooling surface.[12] For viscous reaction mixtures, consider a more powerful overhead stirrer. Also, ensure your reaction vessel is appropriate for heat transfer; a round-bottom flask in a cooling bath has better surface contact than a beaker on a cold plate.
-
-
Cause 3: Reaction Concentration is Too High. A more concentrated reaction mixture means more heat is generated per unit volume.
-
Solution: Dilute the reaction. Using more solvent increases the thermal mass of the system, allowing it to absorb more heat for a given temperature rise, and can reduce viscosity, improving mixing and heat transfer.[12]
-
Question: My yield is low and I'm seeing a lot of dark, tarry byproducts. Could this be related to the exotherm? Answer: Yes, this is a classic sign of poor temperature control. The formation of dark, polymeric, or tarry substances often results from decomposition or side reactions that occur at elevated temperatures.
Troubleshooting Steps:
-
Review Temperature Data: If you logged the reaction temperature, check for any significant spikes or prolonged periods above the target temperature.
-
Implement Stricter Temperature Control: Pre-cool the reaction vessel before adding any reagents.[12] Use a more effective cooling bath (see Table 1 below) and maintain a constant temperature throughout the reaction.
-
Consider a "Semi-Batch" Approach: Instead of adding all reagents at once (batch mode), adopt a semi-batch process where one reactive component is added slowly over time. This allows you to control the reaction rate directly through the addition rate, thereby controlling heat generation.[11][13]
Question: I need to scale my synthesis from 1 gram to 100 grams. What are the critical safety considerations for managing the exotherm? Answer: Scaling up an exothermic reaction is a non-linear challenge that requires a thorough safety assessment.[11] A reaction that is well-behaved at 1 gram can become dangerously uncontrollable at 100 grams without proper engineering controls.[9]
Critical Scale-Up Workflow:
-
Perform Reaction Calorimetry: Before any significant scale-up, use a reaction calorimeter to obtain quantitative data on the heat of reaction, heat generation rate, and the adiabatic temperature rise (ATR).[10][12] An ATR greater than 50 °C is a cause for concern and requires careful planning.[10]
-
Re-evaluate Cooling Capacity: As discussed, the surface-area-to-volume ratio decreases on scale-up. You must ensure your larger reactor's cooling system is capable of removing the total heat that will be generated over the addition time. A simple ice bath may be insufficient; a jacketed reactor with a recirculating chiller is often necessary.[8][14][15]
-
Control the Addition: The basis of safety for many scaled-up exothermic reactions is controlling the rate of addition.[10] This ensures that the rate of heat generation never exceeds the rate of heat removal.
-
Develop an Emergency Plan: What happens if the stirrer fails or the cooling system shuts down? You must have a documented emergency procedure, which could include an emergency quench system or a pressure relief valve.[16]
Section 3: Proactive Thermal Management Protocols
Adopting these protocols will help prevent exothermic events before they occur.
Protocol 1: Establishing Controlled Reagent Addition
-
Setup: Place the main reaction flask, equipped with a magnetic stirrer, thermometer/thermocouple, and an inert gas inlet, into a cooling bath set to a temperature well below the desired reaction temperature.
-
Reagent Loading: Load the less reactive components into the main flask. Load the most reactive reagent into a pressure-equalizing dropping funnel or a gas-tight syringe for use with a syringe pump.
-
Initiation: Allow the contents of the flask to cool to the set temperature.
-
Controlled Addition: Begin adding the reactive reagent at a very slow rate (e.g., 1 drop every 5-10 seconds or a slow, continuous rate via syringe pump).
-
Monitoring: Continuously monitor the internal temperature of the reaction. The goal is to maintain a stable internal temperature. If the temperature begins to rise more than a few degrees above the target, immediately stop the addition and wait for it to cool before resuming at a slower rate.[12]
-
Completion: After the addition is complete, continue to stir the reaction in the cooling bath and monitor the temperature to ensure the exotherm subsides.
Protocol 2: Effective Reaction Cooling and Temperature Monitoring
-
Select an Appropriate Cooling Method: Choose a cooling method capable of handling the reaction's expected heat output (see Table 1). For reactions with significant exotherms, a static ice bath may not be sufficient. A recirculating chiller connected to a jacketed vessel provides more precise and powerful temperature control.[12][17]
-
Position the Temperature Probe Correctly: The thermocouple or thermometer probe must be immersed in the reaction mixture, away from the vessel walls, to measure the actual bulk temperature, not the bath temperature.
-
Implement Data Logging and Alarms: Connect the temperature probe to a data logger that records the temperature throughout the reaction. Set high-temperature alarms that will provide an audible or visual alert if the reaction exceeds a predefined safety limit.[12]
-
Prepare Emergency Cooling: Always have a more powerful secondary cooling method on standby. If you are using an ice-water bath, have a dry ice-acetone slurry ready to go in case of an unexpected temperature spike.[12]
Section 4: Visual Workflows and Data
Data Tables
Table 1: Comparison of Common Laboratory Cooling Methods
| Cooling Method | Typical Temperature Range (°C) | Advantages | Disadvantages |
| Ice-Water Bath | 0 to 5 | Inexpensive, readily available | Limited cooling capacity, temperature can drift |
| Ice-Salt Bath | -5 to -20 | Lower temperature than ice-water | Corrosive, temperature can be inconsistent |
| Dry Ice-Acetone/Isopropanol | -78 | Very low temperature, high cooling capacity | Requires careful handling of dry ice and flammable solvent |
| Recirculating Chiller | -80 to 20 (model dependent) | Precise and stable temperature control, automated | High initial cost, requires power |
Process Diagrams
Caption: Troubleshooting decision tree for an unexpected temperature spike.
Sources
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- 2. chemijournal.com [chemijournal.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fauske.com [fauske.com]
- 12. labproinc.com [labproinc.com]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. medium.com [medium.com]
- 15. asynt.com [asynt.com]
- 16. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 17. achievechem.com [achievechem.com]
Selective reduction of the aldehyde in 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
Introduction for the Researcher
Welcome to the technical support guide for the selective synthesis of (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol. This molecule is a valuable building block in medicinal chemistry and drug development, where the imidazole scaffold is a privileged structure.[1][2] The primary synthetic challenge is the chemoselective reduction of the aldehyde group in the presence of a labile C2-bromo substituent. This guide provides field-tested advice in a direct question-and-answer format to help you navigate common experimental hurdles, optimize your reaction conditions, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in reducing 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde?
The core challenge is achieving chemoselectivity. You need to reduce the aldehyde to a primary alcohol while preserving the C-Br bond. The C2 position of the imidazole ring is electron-deficient, which can make the attached bromine atom susceptible to reductive dehalogenation, an undesired side reaction.[3] Standard reduction conditions must be carefully controlled to prevent the formation of the debrominated byproduct, (1-methyl-1H-imidazol-5-yl)methanol.
Q2: Why is Sodium Borohydride (NaBH₄) the recommended starting reagent?
Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent for aldehydes and ketones.[4][5] Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ typically does not reduce esters, amides, or, under controlled conditions, many organic halides.[6] Its operational simplicity and compatibility with protic solvents like methanol and ethanol make it an ideal first choice for this transformation. The key is to fine-tune the conditions to exploit the reactivity difference between the aldehyde and the C-Br bond.
Q3: What is the mechanism of the desired aldehyde reduction versus the undesired dehalogenation?
The desired reaction is a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[4][5] This is followed by protonation of the resulting alkoxide by the solvent to yield the primary alcohol.
The undesired reductive dehalogenation of aryl halides can occur through various mechanisms, often involving single-electron transfer or Sɴ2-type displacement of the halide by a hydride.[7] While less common for NaBH₄ compared to harsher reagents, the electronic nature of the bromo-imidazole system can facilitate this side reaction, especially at elevated temperatures or with prolonged reaction times.
Q4: Can additives be used to improve selectivity?
Absolutely. The use of a Lewis acid, such as Cerium(III) chloride (CeCl₃), in conjunction with NaBH₄ is a highly effective strategy known as the Luche Reduction.[8] CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of hydride attack. This allows the reaction to be performed at lower temperatures (e.g., 0 °C to -20 °C), which significantly disfavors the higher activation energy pathway of dehalogenation.[8]
Troubleshooting Guide: Experimental Issues & Solutions
Problem 1: Low or incomplete conversion to the alcohol.
Q: My reaction has stalled after several hours, and TLC/LC-MS analysis shows a significant amount of remaining starting material. What steps should I take?
A: Incomplete conversion is typically due to reagent deactivation, insufficient equivalents of the reducing agent, or suboptimal temperature.
-
Verify Reagent Quality: Sodium borohydride can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent.
-
Check Stoichiometry: While a slight excess is often used, ensure you are using at least 1.0-1.2 equivalents of NaBH₄. Aldehydes are generally reactive, so a large excess is not usually necessary unless there are other reactive functionalities or the reagent quality is suspect.[9]
-
Solvent Choice: Ensure your solvent (typically methanol or ethanol) is anhydrous if you are running the reaction at very low temperatures, although NaBH₄ is stable in protic solvents.
-
Incremental Addition: Instead of adding all the NaBH₄ at once, consider portion-wise addition. This maintains a steady concentration of the active reagent and helps control the reaction exotherm.
-
Temperature Adjustment: If running at very low temperatures (e.g., -78 °C), the reaction rate may be impractically slow. Allow the reaction to warm slowly to 0 °C or even room temperature while carefully monitoring for the appearance of the dehalogenation byproduct by TLC or LC-MS.
Problem 2: Significant formation of the debrominated byproduct.
Q: My crude NMR shows two distinct methyl singlets and two sets of aromatic protons, indicating a mixture of my desired product and the debrominated alcohol. How do I suppress this side reaction?
A: This is the most common failure mode. Dehalogenation indicates that the reaction conditions are too harsh. The goal is to find a kinetic sweet spot where the aldehyde reduction is fast and the dehalogenation is slow.
-
Immediate Action: Lower the Temperature. This is the most critical parameter. Perform the addition of NaBH₄ at 0 °C or below. An ice-salt bath (-10 to -20 °C) is often ideal. Run the entire reaction at this lower temperature.
-
Implement the Luche Reduction Protocol: This is the best practice for this specific substrate. Pre-mixing your aldehyde with Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol for 15-30 minutes at 0 °C before the portion-wise addition of NaBH₄ will dramatically enhance selectivity.[8]
-
Reverse the Order of Addition: Add a solution of the aldehyde in methanol slowly to a suspension of NaBH₄ in methanol at low temperature. This prevents the C-Br bond from being exposed to a large excess of the reducing agent for a prolonged period.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction immediately with water or acetone. Do not let the reaction stir for an extended period (e.g., overnight) after completion.
Diagram 1: Reaction Pathways This diagram illustrates the desired selective reduction versus the undesired dehalogenation side reaction.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. acs.org [acs.org]
- 7. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with Brominated Imidazoles
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving brominated imidazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with these important heterocyclic building blocks. Imidazoles are prevalent in pharmaceuticals, but their inherent electronic properties can present unique challenges, making catalyst optimization a critical step for success.[1][2]
This resource moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the "why" behind experimental choices, helping you to troubleshoot effectively and develop robust, scalable reactions.
Core Principles: The Challenge of Imidazoles in Cross-Coupling
Before diving into troubleshooting, it's crucial to understand the underlying chemistry. The typical palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction, follows a well-established catalytic cycle.[3][4]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for the Suzuki-Miyaura reaction.
However, the imidazole ring introduces a key complication. The lone pair of electrons on the imidazole nitrogen can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, forming a dormant or off-cycle species that inhibits its activity.[1][5] Therefore, simply increasing catalyst loading is not always the solution and can sometimes lead to more side reactions or catalyst decomposition. A thoughtful, systematic approach is required.
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Initial Reaction Setup & Optimization
Q1: What is a sensible starting palladium catalyst loading for a cross-coupling reaction with a brominated imidazole?
For initial screening, a catalyst loading of 1-5 mol % of the palladium precursor is a common and effective starting point.[6] For many Suzuki-Miyaura reactions involving heteroaryl bromides, loadings as low as 0.5-2 mol % can be successful with the right ligand and conditions.[7] Starting too high can mask problems and lead to the formation of palladium black, while starting too low might result in no reaction, especially with challenging substrates.[3]
It's equally important to consider the ligand-to-palladium ratio. For monodentate phosphine ligands, a 2:1 ligand-to-Pd ratio is typical. For bidentate ligands, a 1:1 to 1.2:1 ratio is standard. A slight excess of ligand can sometimes help stabilize the catalyst.[3]
Q2: How should I structure an experiment to screen for the optimal catalyst loading?
A systematic approach is best. Once you have identified a promising ligand, base, and solvent system from initial screens, you can perform a catalyst loading screen.
Protocol 1: Catalyst Loading Optimization Screen
-
Setup: Prepare a series of identical reaction vials under an inert atmosphere (Nitrogen or Argon).
-
Reagents: To each vial, add your brominated imidazole (1.0 equiv), coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Solvent: Add the degassed solvent to each vial.
-
Catalyst Addition: Prepare a stock solution of your palladium precursor and ligand. Add aliquots of this stock solution to each vial to achieve a range of catalyst loadings (e.g., 2.0 mol %, 1.0 mol %, 0.5 mol %, 0.1 mol %, 0.05 mol %).
-
Reaction: Run all reactions at the predetermined optimal temperature for a fixed amount of time (e.g., 12 hours).
-
Analysis: Quench the reactions and analyze the conversion to product in each vial using an internal standard by LC-MS, GC-MS, or NMR.[8]
-
Evaluation: Determine the lowest catalyst loading that provides the maximum yield in a reasonable timeframe. This is your optimal loading.
Section 2: Troubleshooting Low Yield and Stalled Reactions
Q3: My reaction turned black and stalled. What is happening and how can I fix it?
The formation of palladium black is a classic sign of catalyst deactivation, where the soluble active Pd(0) catalyst has aggregated into inactive, insoluble palladium metal.[3] This is a common failure mode in cross-coupling reactions.
Underlying Causes & Solutions:
-
Oxidation: The active Pd(0) species is highly sensitive to oxygen. Ensure your solvent is rigorously degassed and the reaction is maintained under a strictly inert atmosphere.[3]
-
High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C).[3]
-
Inappropriate Ligand: The ligand's job is to stabilize the palladium center. If the ligand is not bulky or electron-rich enough, the Pd(0) intermediate may not be sufficiently protected. Consider switching to a bulkier, more electron-donating ligand, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][9]
-
Slow Reductive Elimination: If the final step of the catalytic cycle is slow, the active catalyst is not regenerated quickly, increasing its lifetime in solution and its chance of decomposing. Bulky, electron-rich ligands can often accelerate this step.[5]
Caption: Troubleshooting workflow for low yield in imidazole cross-coupling reactions.
Q4: I have low conversion, but no palladium black. Should I increase catalyst loading?
Not necessarily. Before increasing the catalyst loading, consider other factors. Low conversion without catalyst decomposition often points to an inhibited or insufficiently active catalyst at the given temperature.
-
Catalyst Inhibition: As mentioned, the imidazole nitrogen is a likely culprit.[1] The choice of ligand is critical here. Ligands that are very bulky can sterically disfavor the coordination of the imidazole nitrogen to the palladium center.
-
Insufficiently Active Catalyst: The oxidative addition of the C-Br bond to Pd(0) is often the rate-determining step.[10] If this step is slow, the reaction will be sluggish. Using more electron-rich and bulky phosphine ligands can accelerate oxidative addition.[11] Alternatively, a moderate increase in temperature may be beneficial if you are not seeing signs of decomposition.[3]
If you have optimized the ligand, base, solvent, and temperature without success, then a modest increase in catalyst loading (e.g., from 1 mol % to 3 mol %) is a reasonable next step.
Section 3: Troubleshooting Common Side Reactions
Q5: My main side product is from the homocoupling of my boronic acid. How does catalyst loading affect this?
Homocoupling of boronic acids is often promoted by the presence of oxygen.[3] Therefore, the first and most critical step is to ensure your reaction is performed under strictly anaerobic conditions.
Protocol 2: Rigorous Degassing of Solvents
-
Freeze-Pump-Thaw: For the most rigorous degassing, place your solvent in a flask with a sidearm. Freeze the solvent using liquid nitrogen.
-
Pump: Once frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Thaw: Close the flask to the vacuum and allow the solvent to thaw. You will see bubbles of dissolved gas being released.
-
Repeat: Repeat this cycle at least three times to ensure all dissolved oxygen is removed.
-
Backfill: After the final cycle, backfill the flask with an inert gas like Argon or Nitrogen.
Beyond degassing, very high catalyst loadings can sometimes contribute to side reactions. If homocoupling is a major issue, it is worth trying to lower the catalyst loading after ensuring all other conditions are optimal.
Q6: I'm seeing a lot of my brominated imidazole being converted back to the parent imidazole (hydrodehalogenation). What causes this?
Hydrodehalogenation (or protodebromination) is a reductive side reaction that replaces the bromine atom with a hydrogen atom.[1][5]
Potential Causes & Solutions:
-
Hydride Source: The palladium-aryl intermediate can react with a hydride source in the reaction mixture. Common sources include certain bases (like alkoxides) or solvents (like alcohols).[5] Switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like dioxane or toluene can mitigate this.[4][5]
-
Slow Transmetalation: If the transmetalation step with the boronic acid is slow, the palladium-aryl intermediate has a longer lifetime, increasing the chance of it reacting with a trace hydride source. Using a stronger, more appropriate base can often accelerate transmetalation.[5]
Lowering the catalyst loading is unlikely to solve a hydrodehalogenation problem; optimizing the base and solvent system is the most effective strategy.
Summary Data and Recommendations
The optimal conditions are highly substrate-dependent, but the following table provides validated starting points for common cross-coupling reactions with brominated imidazoles.
| Reaction Type | Typical Pd Source | Recommended Ligand Class | Typical Base | Typical Solvent | Starting Catalyst Loading (mol %) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald Biarylphosphines (XPhos, SPhos), NHCs | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, THF/H₂O | 1 - 2 %[12][13] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 2 - 5 %[14] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, Piperidine (with CuI co-catalyst) | THF, DMF | 1 - 5 %[15][16] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald Biarylphosphines (XPhos, RuPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 1 - 3 %[9] |
References
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19). Available from: [Link]
-
Hartwig, J. F. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available from: [Link]
-
DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025-05-01). Available from: [Link]
-
Beilstein Journals. (2018-04-06). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Available from: [Link]
-
MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]
-
Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Available from: [Link]
-
PMC - NIH. (2021-02-10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]
-
ACS Publications. (2022-07-10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]
-
PMC - NIH. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available from: [Link]
-
Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
RSC Publishing. (2023-06-20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]
Sources
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- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization Techniques for Purifying Imidazole Derivatives
Welcome to the Technical Support Center for the purification of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to overcome common challenges in the recrystallization of this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and optimize your purification strategies.
Section 1: Foundational Principles of Imidazole Recrystallization
Imidazole and its derivatives present unique purification challenges due to their polarity, hydrogen bonding capabilities, and varying solubility profiles.[1][2] A successful recrystallization hinges on the principle of differential solubility: the target compound should be highly soluble in a hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution.[3][4][5]
The planarity of the imidazole ring can facilitate strong π-π stacking interactions in the crystal lattice, while the nitrogen atoms act as both hydrogen bond donors and acceptors. These intermolecular forces are key to forming a stable, pure crystal but can also be influenced by the choice of solvent and the presence of impurities.
Section 2: Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent problems encountered during the recrystallization of imidazole derivatives in a practical question-and-answer format.
Q1: My imidazole derivative is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the solute separates from the solution as a supercooled liquid or molten state rather than a solid crystalline lattice.[6][7] This is particularly common when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too concentrated, leading to a rapid decrease in solubility upon cooling.[8][9] The resulting oil often traps impurities, defeating the purpose of recrystallization.[6][10]
Causality & Mechanistic Insights: This is a kinetic problem. Crystal formation requires molecules to arrange themselves in an ordered lattice, which takes time. If supersaturation is too high or cooling is too rapid, the system lowers its energy by the faster process of liquid-liquid phase separation (oiling out) rather than the slower, more ordered process of crystallization.[11][12]
Troubleshooting Protocol:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the concentration.[8][13] This lowers the supersaturation level upon cooling.
-
Slow Down the Cooling Process: This is the most critical step. Do not place the hot flask directly on the benchtop or in an ice bath. Insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool) to ensure a very slow temperature drop. Slow cooling gives molecules the time needed to form an ordered crystal lattice.[4][10]
-
Induce Crystallization at a Higher Temperature: Before the solution cools to the point of oiling out, try to induce crystallization. Use a glass rod to gently scratch the inside of the flask at the air-liquid interface to create nucleation sites.[14] Alternatively, if you have a pure sample, add a tiny "seed" crystal.[11][13]
-
Re-evaluate Your Solvent System: If the problem persists, the solvent's boiling point may be too high. Consider a lower-boiling point solvent. Alternatively, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a miscible "poor" solvent (anti-solvent) at an elevated temperature until turbidity persists, then clarify with a drop of the good solvent before slow cooling.[14][15]
Q2: I've cooled my solution, but no crystals have formed. What should I do?
A2: Inducing Crystallization from a Supersaturated Solution
The failure of crystals to form from a clear, cooled solution indicates that the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[8][16] This is a common hurdle, especially with highly purified compounds.
Troubleshooting Protocol:
-
Provide Nucleation Sites:
-
Scratching Method: Use a clean glass rod to vigorously scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide an energy-favorable surface for the first crystals to form.[13][14]
-
Seeding: Add a single, small seed crystal of the pure compound. This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.[11][16]
-
-
Increase Concentration: You may have used too much solvent.[8] Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, attempt to cool the solution again.[17]
-
Drastic Cooling (Last Resort): If the above methods fail, place the flask in an ice-salt bath. While rapid cooling is generally not ideal as it can trap impurities, it can sometimes force crystallization when other methods do not work.[7] Any resulting solid should be considered for a second, more careful recrystallization.
-
Re-evaluate Solvent Choice: It's possible the compound is simply too soluble in the chosen solvent, even when cold.[8] If significant material does not crystallize even after induction, a new solvent system is required.
Q3: My recrystallized product is still impure. What went wrong?
A3: Optimizing Purity
Impure final products usually result from one of two issues: either the impurities have a similar solubility profile to your target compound, or they were trapped within the crystals during formation.
Troubleshooting Protocol:
-
Avoid Rapid Crystallization: If crystals form too quickly ("crash out"), they can trap pockets of solvent and dissolved impurities within the lattice.[6] If this happens, re-heat, add a bit more solvent, and cool more slowly.
-
Perform a Second Recrystallization: Purity is often a game of diminishing returns. A second recrystallization, using the same or a different solvent system, can often remove stubborn impurities.[13] Be aware that you will lose some product with each successive recrystallization.[16]
-
Charcoal Treatment for Colored Impurities: If your product has a persistent color when it should be colorless, high-surface-area impurities may be the cause. Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.
-
Wash the Crystals Properly: During vacuum filtration, after the mother liquor has been pulled through, wash the crystals with a small amount of ice-cold solvent.[16] This removes any residual mother liquor (containing impurities) from the crystal surfaces. Using too much wash solvent or warm solvent will dissolve your product and reduce the yield.[16]
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my imidazole derivative?
A1: Solvent selection is the most critical step and should be done experimentally on a small scale.[5][14] The ideal solvent should exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.[3][4]
Step-by-Step Solvent Screening Protocol:
-
Place ~20 mg of your crude imidazole derivative into a small test tube.
-
Add a potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[14]
-
If the solid does not dissolve, heat the test tube gently in a sand bath or water bath.
-
Continue adding the solvent dropwise while heating until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent is one where the compound dissolves in a minimal amount of hot solvent and forms an abundance of crystals upon cooling.[5] If the compound is too soluble (dissolves in the cold), it's a poor solvent. If it's insoluble even when hot, it's also a poor solvent.
Table 1: Common Solvents for Recrystallization of Imidazole Derivatives
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Use & Rationale |
| Water | 100 | 80.4 | Excellent for highly polar or salt-form imidazole derivatives. High boiling point allows for a large temperature gradient.[18][19] |
| Ethanol | 78 | 24.3 | A versatile, moderately polar solvent. Often used in a mixed system with water for tuning polarity.[18][20] |
| Isopropanol | 82 | 18.3 | Similar to ethanol but slightly less polar and higher boiling. Good general-purpose solvent. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent, can be effective for imidazoles that are sensitive to protic solvents. |
| Ethyl Acetate | 77 | 6.0 | A medium-polarity solvent, good for less polar imidazole derivatives. Often used in a pair with hexanes.[19][21] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, useful for derivatives with significant non-polar character (e.g., trityl or other large protecting groups).[18] |
| Hexanes/Heptanes | 69 / 98 | ~1.9 | Very non-polar. Rarely used as the primary solvent but frequently used as the anti-solvent in a two-solvent system.[19][21] |
Data compiled from various sources.[18][21]
Q2: When should I use a two-solvent (mixed-solvent) system?
A2: A two-solvent system is employed when no single solvent provides the desired sharp change in solubility with temperature.[22] This typically occurs when your compound is either too soluble in one solvent or not soluble enough in another.
The Principle: You use a pair of miscible solvents:
-
Solvent 1 (The "Good" Solvent): Your imidazole derivative is highly soluble in this solvent, even at room temperature.
-
Solvent 2 (The "Poor" or "Anti-Solvent"): Your compound is insoluble or poorly soluble in this solvent.[22]
Procedure:
-
Dissolve your crude compound in the minimum amount of hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (incipient precipitation).[14]
-
Add 1-2 more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[17]
-
Now, the solution is perfectly saturated. Allow it to cool slowly and undisturbed to promote crystal growth.
Section 4: Visualized Workflows
Diagram 1: Standard Recrystallization Workflow
This diagram outlines the fundamental steps for a single-solvent recrystallization.
Caption: General workflow for single-solvent recrystallization.
Diagram 2: Troubleshooting Decision Tree
This logical diagram guides the user through diagnosing and solving common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Technical Support Center: Purification of Imidazole Derivatives. (2025). Benchchem.
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
- Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
- Oiling Out in Crystallization. Mettler Toledo.
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. (2025). Benchchem.
- Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
- Recrystallization. University of California, Davis.
- Problems with Recrystallisations. University of York.
- Recrystallization Solvent Selection.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. (2025). ResearchGate.
- Imidazole | C3H4N2. PubChem, National Institutes of Health.
- Recrystallization - Single Solvent. University of California, Los Angeles.
- Recrystallization (chemistry). Wikipedia.
- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. (2025). Benchchem.
- Recrystallization.
- Recrystallization.
- Recrystallization. (2023). Chemistry LibreTexts.
- Crystallization.
- Experiment 2: Recrystallization.
- Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Go-to recrystallization solvent mixtures. (2023). Reddit.
- Simple practical method for synthesis of trisubstituted imidazoles. (2021). National Institutes of Health.
- Finding the best solvent for recrystallisation. (2021). RSC Education.
- Choice of Solvent for Recrystallization. (2022). Chemistry LibreTexts.
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- 1. researchgate.net [researchgate.net]
- 2. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 17. Home Page [chem.ualberta.ca]
- 18. athabascau.ca [athabascau.ca]
- 19. Reagents & Solvents [chem.rochester.edu]
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- 22. chem.libretexts.org [chem.libretexts.org]
Stability issues of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde in storage
Welcome to the technical support guide for 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the stability and storage of this valuable chemical intermediate. Drawing from established principles of heterocyclic chemistry and data on structurally related compounds, this guide aims to preempt and resolve common challenges encountered during its handling and use.
Introduction to the Stability of Substituted Imidazoles
The imidazole ring itself is a robust aromatic heterocycle, exhibiting significant thermal stability and resistance to acids, bases, oxidation, and reduction.[1] However, the substituents on the ring, in this case, a bromine atom and a carbaldehyde group, introduce specific vulnerabilities that are critical to understand for maintaining the compound's integrity. The primary concerns for this compound are the aldehyde group's susceptibility to oxidation and the molecule's potential sensitivity to light, moisture, and incompatible reagents.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.
Visualizing the Molecule and Its Potential Degradation
To provide a clear visual reference, the structure of this compound and a potential degradation pathway are illustrated below.
Caption: Recommended handling workflow for weighing.
Q4: How stable are solutions of this compound?
A4: Solutions are generally less stable than the solid material and should ideally be prepared fresh for each experiment. [2]If a stock solution must be prepared and stored, it should be done with care:
-
Solvent: Use a dry, peroxide-free aprotic solvent.
-
Storage: Store frozen at -20°C or -80°C in a tightly sealed vial with an inert gas headspace. [3]* Duration: For storage up to a month, -20°C is suitable; for longer periods, -80°C is recommended. [3]Avoid repeated freeze-thaw cycles.
Q5: What are the known incompatibilities for this compound?
A5: Based on the functional groups and data from related imidazole compounds, avoid contact with:
-
Strong Oxidizing Agents: These can oxidize the aldehyde group to a carboxylic acid.
-
Strong Acids, Acid Chlorides, and Acid Anhydrides: These can react with the imidazole ring. [4]* Strong Bases: Can potentially promote side reactions.
Thermal decomposition can release hazardous gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide. [5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent Experimental Results | 1. Partial Degradation: The batch may be non-homogenous due to localized degradation. 2. Contamination: Introduction of moisture or other reactive species during handling. | 1. Re-evaluate Purity: Use an analytical technique like NMR, HPLC, or LC-MS to check the purity of the starting material. 2. Purification: If impurities are detected, consider purification by recrystallization or column chromatography if a suitable method is known. 3. Review Handling: Ensure that all glassware is dry and that the container is handled and stored according to the recommended protocol. [2] |
| Compound Fails to Dissolve as Expected | 1. Incorrect Solvent Choice. 2. Degradation: The primary degradation product, the corresponding carboxylic acid, will have different solubility properties than the aldehyde. | 1. Verify Solubility: Confirm the appropriate solvent for your reaction. Halogenated solvents and ethyl acetate are often suitable for similar compounds. [2] 2. Check for Degradation: Analyze the solid for signs of degradation (e.g., color change, presence of new peaks in NMR/LC-MS). |
| Reaction Yields are Lower than Anticipated | 1. Degraded Starting Material: The effective concentration of the active compound is lower than weighed. 2. Inhibitory Impurities: Degradation products may interfere with the reaction. | 1. Confirm Purity: Always confirm the purity of a new or old batch of the reagent before use. 2. Use a Fresh Batch: If degradation is suspected, it is best to use a fresh, unopened batch of the compound. |
Protocol: Purity Assessment by ¹H NMR
A quick and effective way to check for the degradation of the aldehyde is through ¹H NMR spectroscopy.
Objective: To detect the presence of the corresponding carboxylic acid impurity.
Procedure:
-
Prepare a sample of your this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic peak for the aldehyde proton (-CHO), which is expected to be a singlet in the downfield region of the spectrum (typically δ 9-10 ppm).
-
Look for the appearance of a new, broad singlet even further downfield (typically δ 10-13 ppm), which is characteristic of a carboxylic acid proton (-COOH).
-
The integration of the carboxylic acid proton peak relative to a known proton peak of the parent compound can provide a semi-quantitative estimate of the level of oxidation.
-
References
Sources
Validation & Comparative
2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde vs 4-bromo isomer reactivity
A Comparative Guide to the Reactivity of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde and its 4-Bromo Isomer
Introduction
Halogenated imidazoles are cornerstone building blocks in medicinal chemistry and materials science, prized for their role as versatile intermediates in the synthesis of complex molecular architectures.[1] Among these, bromo-1-methyl-1H-imidazole-carbaldehydes are particularly valuable due to the presence of three distinct functional handles: the reactive C-Br bond, a nucleophilic imidazole ring system, and an electrophilic aldehyde. The precise positioning of the bromine atom on the imidazole scaffold—specifically at the C2 versus the C4 position—imparts profound differences in chemical reactivity.
This guide provides an in-depth, objective comparison of the reactivity profiles of This compound and 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde . We will dissect the underlying electronic and steric factors that govern their behavior in key synthetic transformations and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |
| 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde | ![]() | 141524-74-5 | C₅H₅BrN₂O | 189.01 g/mol [2] |
| This compound | (Illustrative) | N/A | C₅H₅BrN₂O | 189.01 g/mol |
Governing Principles: Electronic and Steric Influences
The reactivity of the C-Br bond in these isomers is fundamentally dictated by the electronic environment of the carbon to which it is attached. In the imidazole ring, the C2 position is situated between two nitrogen atoms, rendering it significantly more electron-deficient (electrophilic) compared to the C4 and C5 positions. This electronic disparity is the primary driver for the observed differences in reactivity, particularly in metal-catalyzed cross-coupling reactions.
Conversely, for reactions proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate is paramount. The potent electron-withdrawing aldehyde group at the C5 position plays a crucial role in activating the ring for such transformations.
Figure 1: A workflow diagram illustrating the divergent reaction pathways for the 2-bromo and 4-bromo isomers.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for C-C bond formation and are highly sensitive to the electronic nature of the C-X bond.[1][3]
Suzuki-Miyaura Coupling
The critical step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This step is significantly faster for more electrophilic carbon centers.
-
2-Bromo Isomer: The C2-Br bond is highly activated towards oxidative addition due to the electron-withdrawing influence of the two adjacent nitrogen atoms. Therefore, the 2-bromo isomer is expected to be substantially more reactive in Suzuki couplings.
-
4-Bromo Isomer: The C4-Br bond is less electrophilic than the C2-Br bond, resulting in a slower rate of oxidative addition and consequently, lower overall reactivity.
This reactivity trend is supported by studies on analogous multi-halogenated imidazole systems. For instance, in 2,4,5-tribromo-1-protected-imidazoles, the observed order of reactivity in Suzuki couplings is C2 > C5 > C4, confirming the heightened reactivity of the C2 position.[1]
Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the key oxidative addition step.
Sonogashira Coupling
Similar to the Suzuki coupling, the Sonogashira reaction, which couples terminal alkynes with aryl halides, also proceeds via an oxidative addition mechanism.[4][5] Therefore, the same reactivity trend is expected:
-
2-Bromo Isomer: Predicted to be highly reactive.
-
4-Bromo Isomer: Predicted to be significantly less reactive.
While direct comparative data for these specific isomers is scarce, the underlying principles of the Sonogashira mechanism strongly support this prediction.[6][7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from methodologies for related halo-imidazoles.[1][8]
-
Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the bromo-imidazole isomer (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent: Add a suitable degassed solvent, such as a mixture of dimethoxyethane (DME) and water or dioxane.
-
Catalyst: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 eq.).[8][9]
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction rate is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
-
4-Bromo Isomer: The bromine at C4 is ortho to the strongly electron-withdrawing aldehyde group at C5. This positioning provides excellent stabilization for the negative charge that develops on the imidazole ring during the formation of the Meisenheimer intermediate. This isomer is therefore primed for SNAr reactions.
-
2-Bromo Isomer: The bromine at C2 is meta to the aldehyde at C5. While the imidazole ring itself is electron-deficient, the aldehyde cannot directly delocalize the negative charge of the intermediate through resonance from this position. Consequently, the 2-bromo isomer is expected to be significantly less reactive towards SNAr.
Computational studies on related systems confirm that the imidazole ring itself can participate in nucleophilic substitution reactions, and its reactivity is highly dependent on the substitution pattern.[10][11][12]
Experimental Data: Reactivity Comparison
While a direct side-by-side experiment is not published, the principles of SNAr allow for a clear prediction. We can summarize the expected outcomes in the following table.
| Reaction Type | This compound | 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde | Rationale |
| Suzuki Coupling | High Reactivity | Low to Moderate Reactivity | C2 position is more electrophilic, favoring oxidative addition. |
| Sonogashira Coupling | High Reactivity | Low to Moderate Reactivity | C2 position is more electrophilic, favoring oxidative addition. |
| SNAr | Low Reactivity | High Reactivity | Aldehyde at C5 effectively stabilizes the Meisenheimer intermediate for C4 substitution. |
Conclusion and Strategic Recommendations
The choice between this compound and its 4-bromo isomer is dictated entirely by the desired synthetic outcome.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.) to introduce new carbon-carbon or carbon-heteroatom bonds, the 2-bromo isomer is the substrate of choice due to the electronically activated C2-Br bond, which facilitates rapid oxidative addition.
-
For nucleophilic aromatic substitution (SNAr) reactions with nucleophiles such as amines, alkoxides, or thiolates, the 4-bromo isomer is the superior substrate . Its reactivity is significantly enhanced by the ortho aldehyde group, which stabilizes the key anionic intermediate.
This guide underscores the critical importance of isomeric structure in dictating chemical reactivity. By understanding the fundamental electronic properties of the imidazole ring, chemists can make informed decisions to strategically leverage the unique reactivity of each isomer for efficient and successful synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-溴-1-甲基-1H-咪唑-5-甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone - Lookchem [lookchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Imidazole Aldehydes
Substituted imidazole aldehydes are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The imidazole moiety is a privileged scaffold found in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. The addition of a reactive aldehyde group provides a versatile handle for further synthetic transformations, making these compounds valuable building blocks for the development of novel pharmaceuticals and functional materials.
This guide provides an in-depth comparison of the primary synthetic routes to access these important molecules. We will delve into the mechanistic underpinnings of each method, compare their relative advantages and disadvantages with supporting data, and provide detailed experimental protocols to enable researchers to select and implement the optimal strategy for their specific target.
Core Synthetic Strategies: A Comparative Overview
The synthesis of substituted imidazole aldehydes can be broadly categorized into three main approaches:
-
Direct Formylation of a Pre-formed Imidazole Ring: This is often the most straightforward approach, involving the introduction of a -CHO group onto an existing substituted imidazole core.
-
Ring Construction Using Functionalized Precursors: These methods build the imidazole ring from acyclic components, where one of the starting materials already contains the aldehyde functionality or a masked equivalent.
-
Oxidation of Imidazole Precursors: This strategy involves the synthesis of an imidazole with a substituent at the desired position (e.g., a methyl or hydroxymethyl group) that can be subsequently oxidized to an aldehyde.
The choice of strategy depends heavily on the desired substitution pattern on the imidazole ring and the availability of starting materials.
Strategy 1: Direct Formylation of Pre-formed Imidazoles
This "post-synthetic modification" approach is highly valuable when the parent imidazole is readily available. The primary challenge lies in controlling the regioselectivity of the formylation.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most prominent and widely used method for the formylation of electron-rich heterocycles, including imidazoles.[1][2] The reaction utilizes a "Vilsmeier reagent," typically a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3][4]
Mechanism:
The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich imidazole ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde.[4] The regioselectivity is governed by the electronic properties of the imidazole ring; formylation typically occurs at the most electron-rich carbon position. For many N-substituted imidazoles, this is the C5 position.[5]
Caption: Mechanism of the Vilsmeier-Haack formylation of an imidazole.
Advantages:
-
High Efficiency: Generally provides good to excellent yields.
-
Mild Conditions: The reaction is often carried out at moderate temperatures.[1]
-
Readily Available Reagents: DMF and POCl₃ are common and inexpensive laboratory reagents.
Disadvantages:
-
Regioselectivity Issues: A mixture of isomers can be formed depending on the substituents already on the imidazole ring.
-
Substrate Sensitivity: The reaction works best for electron-rich imidazoles. Electron-withdrawing groups can deactivate the ring, leading to poor or no reaction.[4]
Metalation Followed by Formylation
This two-step procedure involves the deprotonation of an imidazole C-H bond using a strong base (metalation), followed by quenching the resulting organometallic intermediate with an electrophilic formylating agent like DMF.
Mechanism:
An organolithium reagent, such as n-butyllithium (n-BuLi), is commonly used to deprotonate the most acidic C-H bond of the imidazole ring, which is typically at the C2 position. The resulting 2-lithioimidazole is then treated with DMF. The nucleophilic lithium species attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to yield the desired imidazole-2-carbaldehyde.
Caption: General workflow for synthesis via metalation and formylation.
Advantages:
-
Excellent Regiocontrol: Provides a predictable way to introduce the aldehyde group, primarily at the C2 position.
-
High Yields: This method can be very high-yielding for specific substrates.[6]
Disadvantages:
-
Harsh Conditions: Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions.
-
Functional Group Incompatibility: The use of strong organometallic bases limits the presence of sensitive functional groups (e.g., esters, ketones) on the substrate.
Strategy 2: Ring Construction via van Leusen Imidazole Synthesis
The van Leusen three-component reaction (vL-3CR) is a powerful convergent method for synthesizing 1,4,5-trisubstituted imidazoles.[7][8] It involves the reaction of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[9][10] To synthesize an imidazole aldehyde, one of the starting components must bear the aldehyde functionality, typically in a protected form.
Mechanism:
The reaction is initiated by the condensation of the primary amine and one of the aldehydes to form an aldimine in situ. Concurrently, a base deprotonates the active methylene group of TosMIC. The resulting TosMIC anion undergoes a nucleophilic attack on the imine carbon. The subsequent steps involve an intramolecular cyclization, tautomerization, and finally, the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring.[7][11]
Caption: Key steps in the van Leusen three-component imidazole synthesis.
Advantages:
-
High Convergence and Diversity: Allows for the rapid assembly of complex imidazoles from three simple, variable components.[12]
-
Mild Conditions: Typically proceeds under basic conditions (e.g., K₂CO₃ in methanol) at moderate temperatures.[8]
Disadvantages:
-
Protected Aldehyde Required: To synthesize an imidazole aldehyde, the aldehyde group on one of the starting materials must be protected (e.g., as an acetal) to prevent unwanted side reactions, adding extra steps to the overall synthesis.
-
Limited to 1,4,5-Substitution: The inherent mechanism restricts the products to this specific substitution pattern.
Strategy 3: Oxidation of Imidazole Precursors
This approach involves the installation of a group that can be readily oxidized to an aldehyde, such as a hydroxymethyl or methyl group, onto the imidazole core.
Oxidation of Hydroxymethylimidazoles
Hydroxymethylimidazoles can be prepared through various methods, including the reaction of lithiated imidazoles with formaldehyde or by incorporating a hydroxymethyl-containing building block during ring synthesis. The subsequent oxidation is a common and effective step.
Mechanism:
A variety of oxidizing agents can be employed. Manganese dioxide (MnO₂) is a particularly effective and mild reagent for oxidizing allylic and benzylic-type alcohols, including hydroxymethyl-heterocycles, to the corresponding aldehydes. The reaction is typically heterogeneous, performed by stirring the substrate with an excess of activated MnO₂ in a suitable solvent like dichloromethane or chloroform.
Advantages:
-
Mild and Selective Oxidation: MnO₂ is a selective reagent that often does not affect other sensitive functional groups.
-
High Yields: The oxidation step is generally very efficient.
Disadvantages:
-
Multi-step Process: Requires the prior synthesis of the hydroxymethylimidazole precursor.
-
Stoichiometric Reagent: A large excess of MnO₂ is often required, which can complicate purification.
Quantitative Comparison of Synthesis Routes
The following table summarizes key performance metrics for the discussed synthetic strategies, based on representative examples from the literature.
| Synthesis Route | Key Reagents | Typical Yields | Regioselectivity | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | 60-90% | Good to Moderate (C5 pref.) | One-step, common reagents | Substrate-dependent selectivity, limited to electron-rich rings |
| Metalation-Formylation | n-BuLi, DMF | 75-95% | Excellent (C2 specific) | High regiocontrol | Cryogenic temps, functional group intolerance |
| Van Leusen (vL-3CR) | Aldehyde, Amine, TosMIC | 50-85% | Excellent (1,4,5-pattern) | High convergence, mild | Requires protected aldehyde, adds steps |
| Oxidation of -CH₂OH | MnO₂ | 80-95% (oxidation step) | Determined by precursor synth. | Mild, selective oxidation | Multi-step overall synthesis |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Methylimidazole
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equiv.) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-methylimidazole (1 equiv.) in DMF to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with aqueous sodium hydroxide.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methylimidazole-5-carbaldehyde.
Protocol 2: Synthesis of 1H-Imidazole-4-carbaldehyde via Metalation[6][13]
-
Dissolve 4-bromo-1H-imidazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.0 equiv.) dropwise. Stir for 5 minutes.
-
Add a solution of n-butyllithium (n-BuLi, 2.0 equiv.) dropwise, ensuring the internal temperature remains below 20 °C.
-
Stir the resulting mixture at this temperature for 30 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.0 equiv.) and allow the mixture to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water.
-
Separate the phases and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography on silica gel to yield 1H-imidazole-4-carbaldehyde as an off-white solid (typical yield: ~85%).[6][13]
Conclusion and Recommendations
The synthesis of substituted imidazole aldehydes can be achieved through several effective routes, each with distinct advantages and limitations.
-
For rapid, one-pot formylation of existing electron-rich imidazoles where C5 substitution is desired, the Vilsmeier-Haack reaction is an excellent choice.
-
When precise regiocontrol for C2-formylation is paramount and the substrate can tolerate strongly basic conditions, metalation followed by formylation offers unparalleled selectivity and high yields.
-
For building diverse, highly substituted imidazoles in a convergent manner, the van Leusen three-component reaction is a powerful tool, though it necessitates the use of a protected aldehyde precursor.
-
The oxidation of a hydroxymethyl group is a reliable and high-yielding final step in a multi-step synthesis, valued for its mildness and selectivity.
The optimal synthetic route is ultimately dictated by the specific substitution pattern of the target molecule, the availability and cost of starting materials, and the functional group compatibility required. This guide provides the foundational knowledge and practical protocols for researchers to make an informed decision and successfully synthesize these valuable chemical intermediates.
References
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]
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Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]
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Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. Available from: [Link]
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NROChemistry. Van Leusen Reaction. Available from: [Link]
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American Chemical Society. Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries. ACS Combinatorial Science. Available from: [Link]
-
Scribd. Synthesis of Imidazoles | PDF. Available from: [Link]
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Wikipedia. Van Leusen reaction. Available from: [Link]
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Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available from: [Link]
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ResearchGate. Scheme 1: Scope of the formylation reaction using imidazole. Available from: [Link]
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Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Available from: [Link]
-
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. Available from: [Link]
-
Taylor & Francis Online. One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide. Polycyclic Aromatic Compounds. Available from: [Link]
-
ResearchGate. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. Available from: [Link]
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PubMed Central (PMC). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. Available from: [Link]
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RSC Publishing. Phosphite–imidazole catalyzed N-formylation and N-acylation of amines. New Journal of Chemistry. Available from: [Link]
-
Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Available from: [Link]
-
Review Of ReseaRch. A Review on Synthesis of Imidazole and its Derivatives. Available from: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
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Wikipedia. Duff reaction. Available from: [Link]
-
Thieme Connect. Product Class 3: Imidazoles. Science of Synthesis. Available from: [Link]
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Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical Research. Available from: [Link]
-
ResearchGate. Reimer–Tiemann reaction | Request PDF. Available from: [Link]
-
PubMed Central (PMC). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. Available from: [Link]
-
SciSpace. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction | Request PDF. Available from: [Link]
-
Allen Overseas. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]
-
Wikipedia. Reimer–Tiemann reaction. Available from: [Link]
-
Chem-Station. Duff Reaction. Available from: [Link]
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Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. Available from: [Link]
-
CSIRO Publishing. The browning of amino acid-sugar solutions. Australian Journal of Chemistry. Available from: [Link]
-
PubMed. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions. Available from: [Link]
- Google Patents. US3833660A - Process for making aromatic aldehydes.
-
YouTube. From Other Imidazoles by Substitution of Hydrogen. Available from: [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available from: [Link]
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A Comparative Guide to the LC-MS Analysis of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde is a crucial building block in the synthesis of various pharmaceutical agents. The isomeric purity and overall quality of this intermediate directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust analytical monitoring of its synthesis is paramount. This guide focuses on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique, while also providing a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our aim is to equip researchers with the expertise to select and implement the most suitable analytical strategy for their specific needs.
Synthesis of this compound: A Plausible Route
Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Potential Impurities
A thorough understanding of potential impurities is critical for developing a selective analytical method. Based on the proposed synthesis, the following impurities could arise:
-
Unreacted Starting Material: 2-Bromo-1-methyl-1H-imidazole.
-
Over-brominated Species: If the starting material is not pure, di-brominated imidazoles could be present.
-
Positional Isomers: Although the 5-position is kinetically favored for lithiation, small amounts of other isomers, such as 2-Bromo-1-methyl-1H-imidazole-4-carbaldehyde, might form.
-
Byproducts from Side Reactions: Reaction of the lithiated intermediate with other electrophiles present in the reaction mixture.
-
Degradation Products: The aldehyde functionality can be susceptible to oxidation to the corresponding carboxylic acid, particularly during work-up and storage.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or high-throughput screening.
| Parameter | LC-MS | GC-MS | NMR |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection. | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | Nuclear spin transitions in a magnetic field, providing detailed structural information. |
| Sensitivity | High (pg-ng level). | High (pg-ng level). | Lower (µg-mg level). |
| Selectivity | High, especially with tandem MS (MS/MS). | High, excellent for volatile and thermally stable compounds. | High, excellent for isomer differentiation. |
| Speed | Fast, suitable for high-throughput analysis. | Slower due to longer run times. | Slower, requires longer acquisition times for good signal-to-noise. |
| Sample Derivatization | Generally not required. | Often required for polar and non-volatile compounds. | Not required. |
| Structural Information | Molecular weight and fragmentation patterns. | Fragmentation patterns for structural clues. | Detailed structural connectivity and stereochemistry. |
| Quantitation | Excellent, wide linear dynamic range. | Good, requires appropriate internal standards. | Can be quantitative (qNMR) but requires careful setup and calibration. |
In-Depth Focus: LC-MS Analysis
LC-MS is often the method of choice for analyzing pharmaceutical intermediates due to its high sensitivity, selectivity, and broad applicability.[1][2]
Diagram of the LC-MS Analytical Workflow
Caption: A typical workflow for the LC-MS analysis of the target compound.
Experimental Protocol: LC-MS Method
This protocol is a starting point and should be optimized and validated according to ICH Q2(R1) guidelines.[3]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture or purified product.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for analysis.
2. LC Parameters:
-
Instrument: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). A column that provides good separation for imidazole derivatives should be chosen.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. MS Parameters:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, optimized for the instrument.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS for impurity identification.
Alternative Analytical Techniques: GC-MS and NMR
GC-MS Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2][5] For this compound, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis might be feasible.
Protocol Considerations:
-
Derivatization: Silylation of the aldehyde group can be performed to increase volatility.
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) would be a good starting point.
-
Temperature Program: A gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) will be required to elute the compound and any impurities.
-
Ionization: Electron Ionization (EI) at 70 eV will produce a characteristic fragmentation pattern that can be used for identification.
NMR Analysis
NMR spectroscopy provides unparalleled structural information and is invaluable for the unambiguous identification of the target compound and its isomers.[6][7]
Protocol Considerations:
-
Solvent: A deuterated solvent in which the compound is soluble, such as CDCl₃ or DMSO-d₆.
-
Experiments:
-
¹H NMR: To determine the number and environment of the protons. The chemical shifts of the aldehyde proton and the imidazole ring protons will be characteristic.
-
¹³C NMR: To identify the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the structure and differentiating between isomers.
-
-
Reference: The 1H NMR spectrum for the constitutional isomer, 5-bromo-1-methyl-1H-imidazole-2-carbaldehyde, is available and can serve as a useful comparison.[8]
Conclusion
The comprehensive analytical characterization of this compound is essential for ensuring the quality and consistency of this important pharmaceutical intermediate. LC-MS stands out as a highly sensitive and selective method for both qualitative and quantitative analysis, making it well-suited for routine in-process control and final product release testing. GC-MS offers a viable alternative, particularly for impurity profiling, although it may require sample derivatization. NMR spectroscopy, while less sensitive, provides definitive structural information that is crucial for initial characterization and isomer differentiation. The optimal analytical strategy will likely involve a combination of these techniques to provide a complete picture of the synthesis and the quality of the final product, in line with regulatory expectations for pharmaceutical development.[9][10][11]
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. [No valid URL provided]
-
Scientific Laboratory Supplies (Ireland) Ltd. Imidazole, pharmaceutical secondary standard; traceable to USP and PhEur. [Link]
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alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform
-
ResearchGate. Comparison between LC-MS, GC-MS, and NMR platforms. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
Pharmaffiliates. High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. [Link]
- He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]
-
NIH. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]
-
alwsci. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
-
Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. [Link]
-
News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
-
MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. [Link]
-
NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]
- Review of pharmacological effects of imidazole deriv
-
Wiley Analytical Science. Imidazole quantification by LC determination. [Link]
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [No valid URL provided]
-
PubChem. 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. [Link]
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A Senior Application Scientist's Guide to Brominating Imidazoles: A Comparative Look Beyond NBS
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized imidazole scaffolds is a cornerstone of innovation. Brominated imidazoles, in particular, are pivotal intermediates, serving as versatile handles for further molecular elaboration through cross-coupling reactions and other transformations. While N-bromosuccinimide (NBS) has long been the workhorse for imidazole bromination, the demand for greater efficiency, selectivity, and greener synthetic routes has spurred the exploration of alternative reagents. This guide provides an in-depth, objective comparison of prominent alternatives to NBS for imidazole synthesis, grounded in experimental evidence and mechanistic understanding.
The Enduring Role and Inherent Limitations of N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a convenient, crystalline solid that serves as a source of electrophilic bromine.[1] Its utility in the bromination of electron-rich heterocycles like imidazole is well-established. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. However, the reactivity of NBS can sometimes be a double-edged sword. Over-bromination is a common challenge, leading to the formation of di- and tri-brominated species, which can complicate purification and reduce the yield of the desired monobrominated product.[2] Furthermore, achieving high regioselectivity with substituted imidazoles can be challenging, often yielding mixtures of isomers.
Emerging Alternatives: A Performance-Based Comparison
The limitations of NBS have driven the investigation of alternative brominating agents that offer improved control, higher yields, and milder reaction conditions. Here, we compare the performance of two leading alternatives, Dibromoisocyanuric acid (DBI) and Tetrabutylammonium tribromide (TBATB), alongside the classical reagent, molecular bromine.
Dibromoisocyanuric Acid (DBI): The Powerhouse Brominating Agent
Dibromoisocyanuric acid (DBI) is a potent N-bromo compound that has demonstrated superior brominating ability compared to NBS, particularly for deactivating aromatic systems.[3][4] This enhanced reactivity allows for the bromination of even electron-deficient imidazoles under relatively mild conditions.
Mechanism of Action: Similar to NBS, DBI acts as an electrophilic bromine source. The reaction is believed to proceed through the transfer of a bromonium ion (Br+) to the imidazole ring. The high reactivity of DBI can be attributed to the electron-withdrawing nature of the isocyanuric acid backbone, which makes the bromine atoms more electrophilic.
Performance Highlights:
-
High Reactivity: Capable of brominating deactivated imidazoles that are sluggish or unreactive with NBS.[3]
-
Mild Conditions: Often effective at or below room temperature, minimizing thermal decomposition of sensitive substrates.
-
High Efficiency: Both bromine atoms on the DBI molecule are available for transfer, leading to high atom economy.
Experimental Evidence: While direct comparative studies on imidazole are limited, the enhanced power of DBI is evident in the bromination of nitrobenzene. DBI achieves an 88% yield at 20°C in just five minutes, whereas NBS requires heating at 100°C for six hours with a Lewis acid catalyst to achieve a comparable yield.[3] This suggests that for less reactive imidazole derivatives, DBI could offer a significant advantage in terms of reaction time and energy input.
Tetrabutylammonium Tribromide (TBATB): The Gentle Giant of Bromination
Tetrabutylammonium tribromide (TBATB) is a stable, crystalline solid that serves as a mild and highly selective source of bromine.[5] It is particularly useful for the controlled monobromination of activated aromatic and heteroaromatic compounds, where over-bromination is a concern with more aggressive reagents.[6]
Mechanism of Action: TBATB exists in equilibrium with tetrabutylammonium bromide and molecular bromine in solution. It delivers bromine in a slow and controlled manner, which is key to its high selectivity. The reaction likely proceeds through a standard electrophilic aromatic substitution pathway.
Performance Highlights:
-
High Selectivity: Excellent for achieving monobromination with minimal formation of polybrominated byproducts.[6]
-
Ease of Handling: As a non-volatile solid, TBATB is safer and easier to handle than liquid bromine.[5]
-
Green Chemistry Potential: Its use can align with green chemistry principles by offering high selectivity and avoiding the use of more hazardous reagents.[5]
Experimental Evidence: In the bromination of pyrrole-2-carboxamides, a system analogous to substituted imidazoles, TBATB demonstrated excellent regioselectivity for the C-5 position, a feat not achieved with NBS or molecular bromine which gave mixtures of isomers.[6] This highlights the potential of TBATB for achieving high regioselectivity in the bromination of complex imidazole derivatives.
Molecular Bromine (Br₂): The Classic Reagent
Elemental bromine, often in a solvent like acetic acid, is a fundamental reagent for imidazole bromination. It is highly reactive and can lead to the exhaustive bromination of the imidazole ring to produce 2,4,5-tribromoimidazole in high yield.[7]
Mechanism of Action: The reaction proceeds through a straightforward electrophilic aromatic substitution. The high concentration of bromine can lead to rapid, successive brominations.
Performance Comparison: Kinetic studies have shown that the bromination of imidazole with molecular bromine is significantly faster than with NBS.[8] While effective for producing polybrominated imidazoles, controlling the reaction to obtain monobrominated products is notoriously difficult.
Data Presentation: A Comparative Overview
| Reagent | Key Advantages | Key Disadvantages | Typical Conditions | Regioselectivity |
| N-Bromosuccinimide (NBS) | Easy to handle solid; good for general-purpose bromination.[1] | Risk of over-bromination; moderate regioselectivity.[2] | Aprotic solvents (e.g., THF, CH₂Cl₂), often with a radical initiator for side-chain bromination.[9] | Moderate; can be influenced by substituents. |
| Dibromoisocyanuric Acid (DBI) | Highly reactive, even with deactivated rings; mild reaction conditions.[3][4] | High reactivity can lead to lack of selectivity if not controlled; potential for explosive decomposition.[3] | Concentrated H₂SO₄ or other strong acids for deactivated rings.[3] | Generally follows electronic directing effects. |
| Tetrabutylammonium Tribromide (TBATB) | High selectivity for monobromination; mild and controlled reactivity.[5][6] | Lower reactivity than NBS or DBI. | Aprotic solvents (e.g., CH₂Cl₂, THF) at room temperature.[6] | High; can be influenced by substrate structure to achieve unique regioselectivity.[6] |
| Molecular Bromine (Br₂) | High reactivity; effective for polybromination.[7] | Difficult to handle (corrosive, volatile liquid); poor selectivity for monobromination. | Acetic acid, often with a buffer like sodium acetate.[7] | Poor for mono-substitution, favors polybromination. |
Experimental Protocols
General Procedure for Imidazole Bromination with Tetrabutylammonium Tribromide (TBATB)
This protocol is adapted from methodologies for the selective bromination of electron-rich heterocycles.[6]
Materials:
-
Imidazole or substituted imidazole (1.0 equiv)
-
Tetrabutylammonium tribromide (TBATB) (1.0 equiv for monobromination)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the imidazole substrate (1.0 equiv) in dichloromethane, add TBATB (1.0 equiv) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bromoimidazole.
Visualization of Reaction Mechanisms
Electrophilic Aromatic Substitution on Imidazole
Caption: General mechanism for electrophilic bromination of imidazole.
Conclusion and Future Outlook
The choice of a brominating agent for imidazole synthesis is a critical decision that directly impacts yield, purity, and process efficiency. While NBS remains a valuable tool in the synthetic chemist's arsenal, a nuanced understanding of the available alternatives is essential for optimizing outcomes.
-
For high-yield, selective monobromination, particularly with sensitive or complex imidazoles, Tetrabutylammonium tribromide (TBATB) emerges as a superior choice due to its mild and controlled reactivity.
-
When faced with deactivated imidazole substrates, Dibromoisocyanuric acid (DBI) offers the requisite power to drive the reaction to completion under manageable conditions.
-
For the straightforward synthesis of polybrominated imidazoles, molecular bromine remains a cost-effective and efficient, albeit hazardous, option.
The future of imidazole synthesis will likely see a continued shift towards greener and more selective bromination methods. The development of catalytic systems that can utilize safer bromine sources and operate under environmentally benign conditions is an active area of research. As our understanding of reaction mechanisms deepens, so too will our ability to design and execute highly efficient and selective syntheses of these vital heterocyclic compounds.
References
- This guide is a synthesis of information from multiple sources and general chemical principles.
-
Chemia. (2022, August 22). One of the most powerful brominating agents, overview and reaction mechanisms of dibromoisocyanuric acid (DBI): N-bromo compounds (11). Retrieved from [Link]
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 2015, 7(3), 1333-1339.
- This reference is not directly cited in the text but provides context on halogen
-
Romero, J. A. C., et al. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry, 83(15), 8096–8105. [Link]
- This reference is not directly cited in the text but provides context on halogen
- This reference is not directly cited in the text but provides context on bromin
- This reference is not directly cited in the text but provides context on halogen
- This reference is not directly cited in the text but provides context on the use of NBS in imidazole synthesis.
- This reference is not directly cited in the text but provides context on the use of NBS in imidazole synthesis.
- This reference is not directly cited in the text but provides context on the synthesis of substituted imidazoles.
- This reference is not directly cited in the text but provides context on the use of DBI.
- This reference is not directly cited in the text but provides context on halogen
-
PrepChem. (n.d.). Preparation of 2,4,5-tribromoimidazole. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Li, W., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35025-35029. [Link]
- This reference is not directly cited in the text but provides context on selective bromin
-
Shinde, V. D., et al. (2021). Benign by design chemistry: Development of green protocol to carry out α-bromination with tetrabutylammonium tribromide, its characterization with SEM, EDX and powder XRD. Journal of the Indian Chemical Society, 98(11), 100188. [Link]
- This reference is not directly cited in the text but provides context on the use of NBS in imidazole synthesis.
- This reference is not directly cited in the text but provides context on the use of NBS in imidazole synthesis.
- This reference is not directly cited in the text but provides context on the synthesis of substituted imidazoles.
- This reference is not directly cited in the text but provides context on the use of NBS.
- This reference is not directly cited in the text but provides context on the synthesis of bromin
- This reference is not directly cited in the text but provides context on the synthesis of substituted imidazoles.
- This reference is not directly cited in the text but provides context on the use of NBS.
- This reference is not directly cited in the text but provides context on the use of NBS with heterocycles.
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
- This reference is not directly cited in the text but provides context on bromoarene synthesis.
- This reference is not directly cited in the text but provides context on regioselective bromin
- This reference is not directly cited in the text but provides context on selective bromin
- This reference is not directly cited in the text but provides context on the synthesis of substituted imidazoles.
- This reference is not directly cited in the text but provides context on the use of NBS.
- This reference is not directly cited in the text but provides context on the use of TB
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- 3. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
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The Privileged Scaffold: A Comparative Guide to the Efficacy of Imidazole-Based Kinase Inhibitors
Introduction: The Central Role of Kinases and the Rise of the Imidazole Scaffold
Protein kinases are the master regulators of cellular communication, orchestrating a vast network of signaling pathways that govern everything from cell growth and proliferation to differentiation and apoptosis.[1] By catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, they act as molecular switches that can turn cellular processes on or off. Given their central role, it is no surprise that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders.[2][3] This has made protein kinases one of the most intensely pursued classes of drug targets in modern medicine.
The development of small molecule kinase inhibitors, which typically compete with ATP for binding in the kinase's active site, has revolutionized the treatment of many of these diseases.[4] Within the vast chemical space explored by medicinal chemists, the imidazole ring has emerged as a "privileged scaffold".[5][6] Its unique electronic properties and ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket make it an ideal anchor for designing potent and selective inhibitors.[4][7] This guide provides an in-depth comparative analysis of the efficacy of several key imidazole-based kinase inhibitors, grounded in experimental data and established methodologies, to aid researchers in navigating this critical class of therapeutics.
Comparative Efficacy of Imidazole-Based Kinase Inhibitors
To illustrate the therapeutic application and evolution of the imidazole scaffold, we will compare three exemplary inhibitors targeting distinct kinase families crucial in oncology and inflammation: SB203580 , a foundational research tool targeting p38 MAPK; Dabrafenib , a clinically approved inhibitor of BRAF kinase; and Nilotinib , a second-generation inhibitor of the BCR-ABL fusion protein.
These inhibitors were selected to represent different stages of drug development and target different kinase signaling cascades, providing a broad overview of the scaffold's versatility.
Quantitative Potency and Selectivity Analysis
The efficacy of a kinase inhibitor is primarily defined by its potency (how much of the drug is needed to inhibit the target, often measured as the half-maximal inhibitory concentration, or IC50) and its selectivity (how strongly it binds to the intended target versus other kinases). High selectivity is crucial for minimizing off-target effects and associated toxicities.
The following table summarizes the biochemical potency of our selected inhibitors against their primary targets and key off-targets.
| Inhibitor | Primary Target(s) | Target IC50 (nM) | Key Off-Targets (IC50, nM) | Primary Disease Area |
| SB203580 | p38α/MAPK14 | 50[8] | p38β2/MAPK11 (500), RIPK2 (46)[8][9] | Inflammation (Research) |
| Dabrafenib | BRAF V600E | 0.8[10] | BRAF wild-type (3.2), CRAF (4.8), NEK9 (1-9)[10][11] | Melanoma, NSCLC |
| Nilotinib | BCR-ABL | < 2.5 - 28[12][13] | KIT, PDGFR, DDR1[12][13] | Chronic Myeloid Leukemia (CML) |
Analysis & Interpretation:
-
SB203580 demonstrates potent inhibition of the p38α isoform, a key mediator of the inflammatory response.[8] Its 10-fold selectivity over the p38β isoform and other kinases made it an invaluable tool for dissecting the p38 signaling pathway, though its off-target effects at higher concentrations are well-documented.[14][15]
-
Dabrafenib exhibits remarkable potency against the constitutively active BRAF V600E mutant, which drives proliferation in a large subset of melanomas.[10] While it also inhibits wild-type BRAF and CRAF, its therapeutic window is achieved through high affinity for the mutant oncoprotein.[10] Its inhibition of other kinases like NEK9 may contribute to its overall efficacy profile.[11]
-
Nilotinib is a powerful second-generation inhibitor designed to overcome resistance to the first-generation drug, imatinib.[13] Its high potency against the BCR-ABL oncoprotein, the driver of Chronic Myeloid Leukemia (CML), is central to its clinical success.[12][13] Like many tyrosine kinase inhibitors, it displays activity against other related kinases such as KIT and PDGFR, which can contribute to both its therapeutic effects in other cancers (like GIST) and its side-effect profile.[12][16]
Underlying Mechanisms and Signaling Pathways
Understanding the signaling context in which these inhibitors operate is critical to interpreting their efficacy. The imidazole core of these drugs facilitates their entry into the ATP-binding pocket, but the specific substitutions around this core dictate their affinity and selectivity for the unique topology of each kinase.
The p38 MAPK Inflammatory Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines.[10] Activation of this pathway leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a key target for inflammatory diseases.[17] SB203580 acts by directly inhibiting the kinase activity of p38, thereby preventing the phosphorylation of downstream targets like MAPKAPK2.[18]
The RAS/RAF/MEK/ERK Proliferation Pathway
The RAF/MEK/ERK pathway (also known as the MAPK pathway) is a central driver of cell proliferation and survival.[9] Mutations in BRAF, particularly the V600E substitution, lead to constitutive activation of this pathway, promoting uncontrolled cell growth in melanoma and other cancers.[19] Dabrafenib is an ATP-competitive inhibitor that selectively binds to and inhibits the mutant BRAF kinase, blocking downstream signaling to MEK and ERK.[20]
Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. [15]It quantifies the amount of ADP produced during the kinase reaction; less ADP means more potent inhibition. [21]This is the gold-standard first step for determining a compound's intrinsic potency against its target.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Dabrafenib) in a suitable buffer (e.g., 1X kinase reaction buffer). Prepare a solution containing the purified kinase (e.g., recombinant BRAF V600E) and its specific substrate peptide.
-
Kinase Reaction Setup (384-well plate):
-
To appropriate wells, add 1 µL of the inhibitor dilution or vehicle (DMSO) for control.
-
Add 2 µL of the kinase/substrate mixture to all wells.
-
Initiate the reaction by adding 2 µL of an ATP solution (at a concentration near the Km for the kinase).
-
-
Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature. [22]5. ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature. [23]6. Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Potency Determination by Western Blot for Phospho-ERK
Causality: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to confirm that the inhibitor can penetrate the cell membrane, engage its target in the complex cellular environment, and produce a downstream biological effect. [4]For Dabrafenib, this is measured by a decrease in the phosphorylation of ERK (p-ERK), a key downstream node in the pathway.
Methodology:
-
Cell Culture and Treatment:
-
Plate human melanoma cells harboring the BRAF V600E mutation (e.g., A375 cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Dabrafenib (e.g., 0, 1, 3, 10, 30, 100 nM) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the wells with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Using buffers with phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins. [1] * Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Transfer:
-
Normalize the protein amounts for each sample (e.g., load 20 µg of total protein per lane) and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A 10% or 12% gel is typically sufficient to resolve ERK1/2. [24] * Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-protein detection to reduce background. [1] * Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204), diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection & Re-probing:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager. * To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2. 7. Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. The ratio of p-ERK to total ERK is calculated for each treatment condition to determine the concentration-dependent inhibition of pathway signaling.
-
Conclusion and Future Outlook
The imidazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. From research tools like SB203580 that helped illuminate fundamental biology, to life-saving therapeutics like Dabrafenib and Nilotinib, the versatility of this chemical moiety is clear. The comparative efficacy data demonstrates that while the core scaffold provides a crucial anchor in the ATP-binding site, the specific chemical decorations are what fine-tune the potency and selectivity against a given kinase.
The future of imidazole-based inhibitor design will likely focus on overcoming acquired resistance, a common clinical challenge. This involves designing next-generation compounds that can inhibit mutant forms of the target kinase that no longer bind to the original drug. Furthermore, developing inhibitors with highly specific and tailored selectivity profiles will continue to be a priority to improve safety and enable effective combination therapies. The robust biochemical and cellular methodologies detailed here will remain the cornerstone of these validation efforts, ensuring that the next generation of imidazole-based inhibitors is even more effective and precise.
References
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King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE. [Link]
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Lali, F. V., et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Journal of Biological Chemistry. [Link]
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Manley, P. W., et al. (2012). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. (n.d.). 50 values calculated for SB203580 toward the kinases in the panel. [Link]
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Ascierto, P. A., et al. (2012). The role of BRAF V600 mutation in melanoma. Journal of Translational Medicine. [Link]
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Hasanvand, F., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
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ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. [Link]
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Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters. [Link]
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Kumar, S., et al. (2010). Recent advances in the inhibition of p38 MAPK as a potential strategy for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. [Link]
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Sharma, P., & Gupta, A. (2022). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
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Weisberg, E., et al. (2007). Nilotinib: a novel, selective tyrosine kinase inhibitor. Current Opinion in Investigational Drugs. [Link]
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Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]
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Sharma, P., & Gupta, A. (2023). Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate. [Link]
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Wood, E. R., et al. (2016). Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. EMBO Molecular Medicine. [Link]
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Pathan, A. A., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Cells. [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
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Gule, G., et al. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Tumor Biology. [Link]
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Assay Guidance Manual. (2012). Phospho-ERK Assays. NCBI Bookshelf. [Link]
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Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]
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Rheault, T. R., et al. (2011). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
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ResearchGate. (n.d.). Comparison between imatinib, nilotinib IC 50 values (nmol/L) for... [Link]
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Clerk, A., & Sugden, P. H. (1998). The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases. FEBS Letters. [Link]
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Choi, H. J., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. [Link]
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Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomolecules. [Link]
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Thermo Fisher Scientific. (2017). Tips and tricks: Phospho Western Blots. YouTube. [Link]
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Infante, J. R., et al. (2014). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). Clinical Cancer Research. [Link]
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InvivoGen. (n.d.). SB203580: Akt & p38 MAP Kinases Inhibitor. [Link]
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Navigating the Halogen Maze: A Comparative Guide to the Biological Activity of 2-Bromo vs. 2-Chloro Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications to modulate biological activity. Among these, halogenation at the 2-position has proven to be a critical strategy for enhancing potency and selectivity. This guide offers an in-depth, objective comparison of the biological activities of two key classes of 2-halo-imidazole derivatives: 2-bromoimidazoles and 2-chloroimidazoles. By synthesizing available experimental data and providing field-proven insights, this document aims to empower researchers in making informed decisions for the design and development of novel imidazole-based therapeutics.
The Halogen Effect: More Than Just a Substitution
The introduction of a bromine or chlorine atom at the 2-position of the imidazole ring significantly alters its physicochemical properties, thereby influencing its interaction with biological targets. The key differences lie in their electronegativity, atomic size, and leaving group ability. Chlorine is more electronegative than bromine, which can lead to stronger dipole moments and potentially different hydrogen bonding interactions. Conversely, the larger atomic radius of bromine can result in greater van der Waals interactions and, in some contexts, a better leaving group in nucleophilic substitution reactions, which can be relevant for covalent inhibitors. These subtle yet significant differences can translate into marked variations in biological activity.
Comparative Biological Activity: A Multifaceted Analysis
This section delves into a comparative analysis of 2-bromo and 2-chloro imidazole derivatives across various therapeutic areas. Due to the current landscape of published research, there is a greater abundance of data on 2-chloroimidazole derivatives. This guide will present the available data for both, highlighting areas where direct comparisons can be drawn and where further research is needed.
Antimicrobial and Antifungal Activity
Halogenated imidazoles have long been investigated for their potent antimicrobial and antifungal properties. The primary mechanism of action for many antifungal imidazoles is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway of fungi. Disruption of this pathway leads to a dysfunctional cell membrane and ultimately, fungal cell death.[1]
While direct comparative studies between 2-bromo and 2-chloro imidazole derivatives are limited, extensive research on 2-chloromethyl-1H-benzimidazole derivatives has provided valuable structure-activity relationship (SAR) insights into their antifungal activity against various phytopathogenic fungi.[2][3]
Key SAR Observations for 2-Chlorobenzimidazole Derivatives:
-
Influence of Substitution on the Benzene Ring: The introduction of a chlorine atom at the para-position of a benzene ring attached to the benzimidazole core generally enhances antifungal activity.[2]
-
Role of the Sulfonyl Group: The presence of a sulfonyl group has been shown to be critical for the inhibition of certain fungal species like C. gloeosporioides.[2]
-
Impact of an Unsubstituted Benzene Ring: In some cases, an unsubstituted benzene ring can contribute to improved activity against specific fungi.[2]
Data on the antimicrobial activity of 2-bromoimidazole derivatives is less prevalent in the literature. However, some studies on broader classes of bromo-substituted benzimidazoles have reported antitubercular activity.[4][5]
Table 1: Comparative Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives
| Compound | R Group | Cytospora sp. IC50 (µg/mL) | C. gloeosporioides IC50 (µg/mL) | B. cinerea IC50 (µg/mL) | A. solani IC50 (µg/mL) | F. solani IC50 (µg/mL) |
| 4m | 4-Methylphenyl | >100 | 20.76 | >100 | 27.58 | 18.60 |
| 5b | 4-Chlorophenylsulfonyl | 30.97 | 11.38 | 57.71 | >100 | 40.15 |
Data extracted from a study on 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi.[2]
Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in oncology research, and its 2-chloro derivatives have demonstrated significant potential as anticancer agents.[2] Their mechanisms of action are often multifaceted, involving the disruption of critical cellular processes in cancer cells.
Key Mechanisms of Anticancer Activity for 2-Chlorobenzimidazole Derivatives:
-
Microtubule Inhibition: Similar to other benzimidazole-based drugs like albendazole, certain 2-chloro derivatives can interfere with microtubule polymerization by binding to β-tubulin. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and the induction of apoptosis.[2]
-
Topoisomerase Inhibition: Some derivatives can function as topoisomerase inhibitors. By stabilizing the topoisomerase-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to DNA damage and programmed cell death.[2]
One study described a 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide derivative with activity against breast cancer.[6]
While comprehensive comparative data is lacking, it is noteworthy that some of the most potent anticancer benzimidazole derivatives reported are those with complex substitutions that happen to include a chloro group on the benzimidazole ring or an associated phenyl ring.
Information on the anticancer activity of 2-bromoimidazole derivatives is sparse, making a direct comparison challenging.
Table 2: Anticancer Activity of a 2-Chlorobenzimidazole Derivative
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide | Breast Cancer | Data not specified |
Data mentioned in a review on benzimidazole derivatives as anticancer agents.[6]
Enzyme Inhibitory Activity
The imidazole core is a versatile scaffold for designing enzyme inhibitors due to its ability to participate in various non-covalent interactions within an enzyme's active site. Halogenation at the 2-position can significantly influence the inhibitory potency and selectivity.
Studies have shown that 2-substituted benzimidazoles, including those with chloro-substitutions, can act as potent inhibitors of various enzymes. For instance, a series of novel benzimidazole derivatives, including a 2-chloro-phenyl substituted compound, were identified as potent urease inhibitors.[7] In another study, 5(6)-chloro-benzimidazole derivatives demonstrated strong inhibitory activity against acetylcholinesterase (AChE), with IC50 values comparable to the reference drug donepezil.[8] The kinetic analysis revealed a mixed-type inhibition, suggesting that these compounds bind to both the free enzyme and the enzyme-substrate complex.[8]
Furthermore, a chloroimidazole derivative was reported to be a highly potent bradykinin B1 receptor antagonist with an IC50 of 0.3 nM.[9]
Data on the enzyme inhibitory activity of 2-bromoimidazole derivatives is not as readily available, which underscores a gap in the current research landscape.
Table 3: Enzyme Inhibitory Activity of 2-Chlorobenzimidazole Derivatives
| Compound Class | Target Enzyme | Key Findings |
| 2-(2-chlorophenyl)-benzimidazole derivative | Urease | Potent inhibitory activity (IC50 = 7.23 µM).[7] |
| 5(6)-chloro-benzimidazole derivatives | Acetylcholinesterase (AChE) | Strong inhibition with IC50 values as low as 29.5 nM.[8] |
| Chloroimidazole derivative | Bradykinin B1 Receptor | Highly potent antagonist (IC50 = 0.3 nM).[9] |
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is a standard method for assessing the antimicrobial efficacy of compounds.
Materials:
-
Test compounds (2-bromo and 2-chloro imidazole derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested, typically adjusted to a concentration of 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbes in medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microbial strain (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for In Vitro Cytotoxicity (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
Visualizing the Workflow and Mechanisms
Diagrams are essential tools for visualizing complex experimental workflows and biological pathways.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by an imidazole derivative.
Conclusion and Future Directions
The available evidence suggests that 2-chloroimidazole derivatives are a promising class of compounds with a broad spectrum of biological activities, including antifungal, anticancer, and enzyme inhibitory effects. The structure-activity relationships for these compounds are beginning to be elucidated, providing a roadmap for the design of more potent and selective agents.
In contrast, the biological activities of 2-bromoimidazole derivatives are significantly less explored. This represents a clear knowledge gap and a compelling opportunity for future research. Direct, head-to-head comparative studies of 2-bromo and 2-chloro imidazole derivatives under identical experimental conditions are crucial to definitively delineate the influence of these two halogens on biological activity. Such studies would provide invaluable data for medicinal chemists and drug development professionals, enabling a more rational design of next-generation imidazole-based therapeutics.
References
-
Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry. 2022 Jan 18;16(1):4. Available from: [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biomedicine & Pharmacotherapy. 2023 Apr;160:114324. Available from: [Link]
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Review on antimicrobial activity of 2- substitude-benzimidazole compouds. GSC Biological and Pharmaceutical Sciences. 2024 Nov 21;21(2):149-161. Available from: [Link]
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Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. Available from: [Link]
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Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2012;27(3):356-65. Available from: [Link]
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Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco. 1997 Feb;52(2):99-103. Available from: [Link]
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A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. 2017;6(8):486-503. Available from: [Link]
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Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. 1982 Jun;25(6):666-70. Available from: [Link]
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Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives. Molecules. 2019 Feb 28;24(5):864. Available from: [Link]
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Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Semantic Scholar. Available from: [Link]
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Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel). 2021 Jul 11;14(7):663. Available from: [Link]
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. 2025 Jun 26;22(3). Available from: [Link]
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Antimicrobial activity of a new series of benzimidazole derivatives. European Journal of Medicinal Chemistry. 2008 Jul;43(7):1377-83. Available from: [Link]
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An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2019;56(1):1-8. Available from: [Link]
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Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. Scholars Middle East Publishers. 2021 May 1;8(5):125-131. Available from: [Link]
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Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry. 2013 Mar 6;61(9):2105-12. Available from: [Link]
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules. 2001;6(10):800-806. Available from: [Link]
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2-Bromo-1H-imidazole. PubChem. Available from: [Link]
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Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals (Basel). 2024 Apr 2;17(4):468. Available from: [Link]
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Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure. 2024;1301:137351. Available from: [Link]
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Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel). 2021 Jul 11;14(7):663. Available from: [Link]
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A Comparative Guide to Catalysts for Imidazole C-N Coupling Reactions: A Senior Application Scientist's Perspective
The N-aryl imidazole motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in blockbuster pharmaceuticals, such as the anti-leukemia drug Nilotinib, and in functional organic materials underscores the critical importance of efficient and versatile synthetic methods for its construction.[1] The formation of the C-N bond between an imidazole and an aryl group, however, presents unique challenges due to the electronic properties and potential for catalyst inhibition by the imidazole ring itself.[2][3]
This in-depth guide provides a comparative analysis of the predominant catalytic systems employed for imidazole C-N coupling reactions. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for their specific synthetic challenges.
The Two Pillars of Imidazole N-Arylation: Palladium and Copper
The landscape of imidazole C-N coupling is dominated by two transition metals: palladium and copper. While both can effectively forge the desired bond, they operate through distinct mechanisms and present different profiles regarding cost, functional group tolerance, and reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination: Precision and Scope
The advent of the Buchwald-Hartwig amination revolutionized C-N cross-coupling, offering a highly versatile and predictable method.[4] This reaction class has been successfully applied to the N-arylation of imidazoles, proving indispensable in complex molecule synthesis.[1][5]
Mechanistic Rationale: The catalytic cycle, a hallmark of palladium cross-coupling chemistry, proceeds through a sequence of well-defined steps: oxidative addition, ligand substitution, deprotonation, and reductive elimination. The choice of ligand is paramount, as it governs the stability and reactivity of the palladium center throughout the cycle.[4][5][6]
Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination. This diagram illustrates the key steps involving the palladium catalyst, from the initial oxidative addition of the aryl halide to the final reductive elimination that forms the product.
Catalyst System and Performance: Early Buchwald-Hartwig systems often struggled with N-heterocycles, which can act as catalyst poisons.[2][3] The development of sterically hindered biarylphosphine ligands, such as BrettPhos, was a significant breakthrough.[6][7] These bulky ligands create a coordinatively unsaturated and highly reactive palladium center that facilitates the key steps of the catalytic cycle while preventing the formation of inactive catalyst species.
A critical consideration is that imidazoles can bind to the palladium center and inhibit catalysis.[2] To circumvent this, a common strategy involves pre-forming the active catalyst by heating the palladium source and the ligand before introducing the imidazole substrate.[2] This ensures the formation of the desired monoligated Pd(0) complex necessary for efficient oxidative addition.[7]
Copper-Catalyzed Coupling: The Workhorse Reimagined
Copper-catalyzed C-N couplings, historically known as the Ullmann condensation or Goldberg reaction, are the oldest methods for this transformation.[8] While traditional Ullmann conditions were often harsh (high temperatures, stoichiometric copper), modern advancements have led to milder, more efficient, and truly catalytic systems.[9][10][11]
Mechanistic Considerations: The mechanism of copper-catalyzed N-arylation is more debated than its palladium counterpart. While a Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination is often proposed, other pathways may also be operative.[8][12] The key steps generally involve the formation of a copper-amide species which then reacts with the aryl halide.
Figure 2: Proposed Cu(I)/Cu(III) Catalytic Cycle for Ullmann-Type Coupling. This illustrates a plausible pathway where the copper(I) catalyst undergoes oxidative addition to a copper(III) intermediate before reductive elimination.
Catalyst System and Performance: The renaissance of the Ullmann reaction is largely due to the introduction of ligands that solubilize the copper salt and accelerate the reaction.[10] Common and effective ligands include diamines (e.g., 1,10-phenanthroline), amino acids, and ethylene glycol.[10][13][14] These ligands prevent copper agglomeration and facilitate a homogeneous catalytic cycle.
An alternative and widely used copper-catalyzed approach is the Chan-Evans-Lam (CEL) coupling, which typically employs aryl boronic acids as the coupling partner instead of aryl halides.[15] This method often proceeds under milder, aerobic conditions.[15]
Comparative Performance Data
The choice of catalyst is often dictated by the specific substrates and desired reaction conditions. The following tables summarize representative experimental data for both palladium and copper-catalyzed systems.
Table 1: Palladium-Catalyzed Imidazole N-Arylation
| Catalyst (mol%) | Ligand (mol%) | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | Xantphos (4) | 4-Bromotoluene | Cs₂CO₃ | Dioxane | 110 | 24 | 95 | |
| Pd(OAc)₂ (2) | BrettPhos (4) | 4-Chloro-anisole | NaOtBu | Toluene | 100 | 3 | 98 | |
| Pd precatalyst (1) | L1 (1) | Aryl Bromide | K₃PO₄ | t-AmylOH | 110 | 12 | 85-95 | |
| Pd(OAc)₂ (1-2) | L4 (1-2) | 4-Bromo-1H-imidazole | LHMDS | THF | rt | 12 | 70-85 | [3] |
Table 2: Copper-Catalyzed Imidazole N-Arylation
| Catalyst (mol%) | Ligand (mol%) | Aryl Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | 1,10-Phenanthroline (10) | 4-Iodotoluene | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | [13] |
| Cu(OAc)₂ (10) | None | Phenylboronic Acid | Pyridine | CH₂Cl₂ | rt | 72 | 90 | |
| CuI (1) | 8-Hydroxyquinoline-N-oxide (2) | 4-Bromobenzonitrile | K₂CO₃ | DMSO | 120 | 24 | 95 | [9] |
| Cu(OTf)₂ (8) | L2 (8) | Phenylboronic Acid | K₂CO₃ | MeOH | 60 | 12 | 85 | [15] |
Experimental Protocol: A Validated Procedure
This section provides a detailed, self-validating protocol for a robust and high-yielding imidazole N-arylation using a modern copper-catalyzed system. The rationale behind each step is explained to ensure reproducibility and understanding.
Reaction: N-Arylation of Imidazole with 4-Bromobenzonitrile using a CuI/8-Hydroxyquinoline-N-oxide System
This protocol is adapted from a highly efficient method that demonstrates excellent functional group tolerance.[9]
Materials:
-
Copper(I) Iodide (CuI)
-
8-Hydroxyquinoline-N-oxide (Ligand)
-
Imidazole
-
4-Bromobenzonitrile
-
Potassium Carbonate (K₂CO₃), finely ground
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
Vessel Preparation: A Schlenk tube is charged with a magnetic stir bar, CuI (9.5 mg, 0.05 mmol, 1 mol%), and 8-hydroxyquinoline-N-oxide (16.1 mg, 0.1 mmol, 2 mol%).
-
Rationale: Using a Schlenk tube allows for the maintenance of an inert atmosphere, which, while not always strictly necessary for modern Ullmann reactions, is good practice to prevent potential oxidation of the Cu(I) catalyst, ensuring reproducibility.
-
-
Addition of Solids: To the tube, add 4-bromobenzonitrile (910 mg, 5.0 mmol, 1.0 equiv), imidazole (408 mg, 6.0 mmol, 1.2 equiv), and finely ground K₂CO₃ (1.38 g, 10.0 mmol, 2.0 equiv).
-
Rationale: A slight excess of the imidazole is used to ensure complete consumption of the limiting aryl bromide. Finely grinding the base increases its surface area, leading to more efficient deprotonation of the imidazole, a crucial step for forming the active copper-imidazolide species.
-
-
Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Anhydrous DMSO (5 mL) is added via syringe.
-
Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reactants and salts, promoting a homogeneous reaction. Its high boiling point is suitable for the required reaction temperature.
-
-
Reaction: The reaction mixture is vigorously stirred and heated to 120 °C in a pre-heated oil bath for 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and water (50 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-(4-cyanophenyl)imidazole.
-
Rationale: A standard aqueous workup removes the inorganic base and residual DMSO. Column chromatography is a reliable method for isolating the desired product from any unreacted starting materials or minor byproducts.
-
Conclusion: Selecting the Right Tool for the Job
Both palladium and copper-based catalysts are powerful tools for the synthesis of N-aryl imidazoles.
-
Palladium-catalyzed Buchwald-Hartwig amination offers exceptional scope and functional group tolerance, often proceeding with lower catalyst loadings.[6] The development of specialized ligands has largely overcome the initial challenges of coupling N-heterocycles.[3][7] It remains the method of choice for particularly complex substrates or when coupling challenging aryl chlorides.
Ultimately, the optimal catalyst depends on the specific synthetic target, cost considerations, and available laboratory resources. By understanding the underlying principles and comparative performance of these systems, researchers can confidently navigate the challenges of imidazole C-N bond formation and accelerate their research and development efforts.
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Jones, et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
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Arvidsson, P. I., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Ma, D., et al. (2007). New Ligands for Copper-Catalyzed C–N Coupling Reactions with Aryl Halides. The Journal of Organic Chemistry. [Link]
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Daugulis, O., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. PubMed Central. [Link]
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Various Authors. (n.d.). C−N coupling of imidazoles with phenylboronic acids. ResearchGate. [Link]
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Palaniswamy, et al. (2019). Framework‐Copper‐Catalyzed C−N Cross‐Coupling of Arylboronic Acids with Imidazole: Convenient and Ligand‐Free Synthesis of N‐Arylimidazoles. ChemistrySelect. [Link]
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Klapars, A., & Buchwald, S. L. (2002). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]
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Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society. [Link]
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Various Authors. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
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Monnier, F., & Taillefer, M. (2011). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]
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Gautam, D., et al. (n.d.). Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides/Bromides with Amines Under Solvent-, Inert gas-, and Base-free Ambience. Supporting Information. [Link]
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Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Various Authors. (n.d.). Copper-catalyzed cascade C-N coupling/C-H amination: one pot synthesis of imidazo[1,2-b]indazole. J-GLOBAL. [Link]
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Liu, Y., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Scirp.org. [Link]
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Various Authors. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books. [Link]
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Varrone, M., et al. (2008). Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating. ResearchGate. [Link]
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Albkuri, M. F., et al. (2019). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate. [Link]
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LibreTexts contributors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. [Link]
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Various Authors. (n.d.). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. OUCI. [Link]
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Various Authors. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]
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Jana, A., et al. (2018). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. ResearchGate. [Link]
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Various Authors. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]
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Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]
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Various Authors. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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A Researcher's Guide to Cost-Effective Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole
For researchers and drug development professionals, the efficient and economical synthesis of key building blocks is paramount. 4-bromo-1,2-dimethyl-1H-imidazole stands as a critical intermediate in the synthesis of a diverse range of bioactive molecules, including inhibitors for cathepsin K, xanthine oxidase, and various kinases[1]. However, historical synthetic routes have presented significant challenges in terms of scalability, cost, and purity. This guide provides a comparative analysis of synthetic methodologies for 4-bromo-1,2-dimethyl-1H-imidazole, highlighting a modern, cost-effective, and scalable approach, supported by experimental data.
The Challenge: Overcoming Regioisomeric Impurities and Low Yields
A previously reported synthesis of 4-bromo-1,2-dimethyl-1H-imidazole involved the methylation of 5-bromo-2-methyl-1H-imidazole[1]. While seemingly straightforward, this approach is fraught with difficulties that render it unsuitable for large-scale production. The primary drawback is the formation of a mixture of two regioisomers: the desired 4-bromo-1,2-dimethyl-1H-imidazole and the undesired 5-bromo-1,2-dimethyl-1H-imidazole.
The separation of these isomers is a significant challenge, often requiring tedious and expensive purification techniques like preparative thin-layer chromatography (TLC). This not only increases the cost and time of the synthesis but also drastically reduces the overall yield of the desired product to a meager 23%[1]. For drug development programs requiring large quantities of this intermediate, this route is simply not viable.
The Solution: A Scalable and High-Yielding Approach
A more recent and vastly improved synthesis, developed by Vetrichelvan and his team, offers a robust and commercially viable alternative[1][2][3][4][5][6]. This method circumvents the issue of regioisomer formation by starting with 1,2-dimethylimidazole and employing a selective bromination-debromination strategy. This process has been demonstrated to be scalable from 100 g to 1 kg, with an impressive isolated yield of approximately 92%[3].
The core of this innovative approach lies in the careful selection of reagents and reaction conditions to control the selectivity of the bromination and the subsequent selective removal of one bromine atom.
Comparative Analysis of Synthetic Routes
| Parameter | Previous Method (Methylation of 5-bromo-2-methyl-1H-imidazole) | Optimized Method (from 1,2-dimethylimidazole) |
| Starting Material | 5-bromo-2-methyl-1H-imidazole | 1,2-dimethylimidazole |
| Key Challenge | Formation of regioisomers (4-bromo and 5-bromo) | Selective bromination and debromination |
| Purification | Preparative TLC required for isomer separation | Standard crystallization |
| Overall Yield | ~23%[1] | ~92%[3] |
| Scalability | Poor, due to purification challenges | Excellent, demonstrated up to 1 kg scale[3] |
| Cost-Effectiveness | Low, due to low yield and expensive purification | High, due to high yield and simple purification |
Experimental Protocols
Optimized Synthesis of 4-bromo-1,2-dimethyl-1H-imidazole
This protocol is based on the cost-effective and scalable method.
Step 1: Dibromination of 1,2-dimethylimidazole
-
To a solution of 1,2-dimethylimidazole in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS) or bromine at a controlled temperature.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up to isolate the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole.
Step 2: Selective Monodebromination
-
The crude 4,5-dibromo-1,2-dimethyl-1H-imidazole is dissolved in an appropriate solvent.
-
A Grignard reagent, such as isopropyl magnesium chloride, is added slowly at a low temperature. The use of a Grignard reagent is a key innovation for achieving selective debromination[1][2][4][5][6].
-
The reaction is quenched, and the product is extracted.
-
The crude product is then purified by crystallization to afford pure 4-bromo-1,2-dimethyl-1H-imidazole.
Mechanistic Insights and Rationale
The success of the optimized method hinges on the differential reactivity of the C4 and C5 positions of the imidazole ring and the subsequent selective removal of one bromine atom. The initial dibromination occurs readily due to the electron-rich nature of the imidazole ring.
The key to the high yield and purity is the selective monodebromination. The choice of isopropyl magnesium chloride is critical; it is a bulky Grignard reagent that preferentially removes the more sterically accessible bromine atom at the 5-position, leaving the desired 4-bromo product intact.
Visualizing the Synthetic Workflows
Caption: Comparison of synthetic workflows for 4-bromo-1,2-dimethyl-1H-imidazole.
Conclusion
For researchers engaged in the synthesis of complex bioactive molecules, the adoption of efficient and scalable synthetic routes for key intermediates is crucial. The optimized synthesis of 4-bromo-1,2-dimethyl-1H-imidazole from 1,2-dimethylimidazole represents a significant advancement over previous methods. Its high yield, scalability, and avoidance of problematic regioisomeric impurities make it the preferred method for any research or development program requiring this valuable building block. By understanding the underlying principles and experimental details of this improved synthesis, scientists can save considerable time and resources, accelerating the pace of drug discovery and development.
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-
Thieme Chemistry. (2023). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts. [Link]
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Vetrichelvan, M., et al. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. ResearchGate. [Link]
-
SciSpace. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthetic 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity directly influences the impurity profile of the subsequent synthetic steps and, ultimately, the final drug substance.
This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this compound. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, empowering you to design and implement robust, self-validating purity assessment protocols.
The Criticality of Purity: More Than Just a Number
The presence of impurities in a synthetic intermediate like this compound can have far-reaching consequences. These impurities can be unreacted starting materials, by-products from side reactions, or degradation products. Their impact can range from reduced yield in subsequent reactions to the introduction of potentially toxic components into the final drug product. Therefore, a rigorous and multi-faceted approach to purity assessment is not just good practice; it is a regulatory and scientific necessity.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the potential impurities. For a heterocyclic aldehyde like this compound, a combination of chromatographic and spectroscopic methods provides the most comprehensive purity profile.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[1] | May not detect highly volatile or thermally labile impurities. | Primary method for purity and impurity quantification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard.[2] | A primary ratio method, highly accurate and does not require a reference standard of the analyte.[2] | Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures. | Orthogonal method for purity verification and quantification of major components. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Screening for volatile residual solvents and impurities. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis of molecules. | Provides molecular weight and structural information for impurity identification. | Not inherently quantitative without chromatographic separation. | Structure elucidation of unknown impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation by molecular vibrations. | Confirms the presence of key functional groups. | Not suitable for quantification of minor components. | Identity confirmation and detection of gross functional group impurities. |
The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
For routine purity assessment of this compound, reverse-phase HPLC (RP-HPLC) is the undisputed method of choice. Its ability to separate a wide range of non-volatile organic molecules with high resolution and sensitivity makes it ideal for detecting and quantifying process-related impurities and degradation products.[1]
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust starting point for the development of a validated RP-HPLC method for this compound. Method validation should be performed in accordance with ICH guidelines to ensure accuracy, precision, specificity, linearity, and range.[3]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the analyte).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).
Caption: Workflow for HPLC purity analysis.
An Orthogonal Approach: Quantitative NMR (qNMR)
While HPLC is a powerful separation technique, it relies on the response of a detector which can vary between different compounds. Quantitative NMR (qNMR) offers a fundamentally different and orthogonal approach to purity assessment.[2] It is a primary ratio method, meaning the signal intensity is directly proportional to the number of protons contributing to it, allowing for a direct comparison of the analyte to a certified internal standard without the need for a reference standard of the analyte itself.[2]
Experimental Protocol: Purity Determination by qNMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-precision sample tube.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
Data Analysis:
The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Identifying the Unseen: The Role of Forced Degradation Studies
To develop a truly robust and stability-indicating analytical method, it is crucial to understand the potential degradation pathways of this compound. Forced degradation studies involve subjecting the compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[4][5] Analysis of these stressed samples by HPLC-MS/MS allows for the identification of potential degradants and ensures that the analytical method can separate them from the main peak.[6][7]
Caption: A comprehensive strategy for purity assessment.
Alternative Synthetic Intermediates: A Brief Comparison
The synthesis of this compound typically involves the construction of the imidazole ring followed by bromination and formylation, or vice versa. The choice of starting materials can influence the impurity profile.
-
Starting from 1-methyl-1H-imidazole: This common precursor can be formylated at the 5-position followed by bromination at the 2-position. A potential impurity could be the isomeric 4-bromo product.
-
Starting from a pre-brominated imidazole: Synthesizing 2-bromo-1-methyl-1H-imidazole first and then introducing the carbaldehyde group can be an alternative. However, directing the formylation to the 5-position can be challenging and may lead to other isomers.
-
Van Leusen Imidazole Synthesis: This powerful reaction allows for the construction of the imidazole ring from tosylmethyl isocyanide (TosMIC) and an aldimine.[8] By choosing the appropriate starting materials, this method can offer a more controlled synthesis with a potentially cleaner impurity profile.
The choice of synthetic route and the corresponding intermediates should be carefully considered, as it directly impacts the types of impurities that need to be monitored during purity analysis.
Conclusion
The purity assessment of this compound is a critical aspect of ensuring the quality and safety of pharmaceuticals. A multi-pronged approach, with RP-HPLC as the primary quantitative technique, supported by an orthogonal method like qNMR, provides a high degree of confidence in the purity value. Complementary techniques such as GC-MS and MS are invaluable for identifying volatile impurities and elucidating the structure of unknown components. By understanding the principles behind these methods and implementing a robust, validated analytical strategy, researchers and drug development professionals can ensure the integrity of this vital synthetic intermediate.
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Forced Degradation Studies. SciSpace. Available at: [Link]
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Forced Degradation Studies. MedCrave online. Available at: [Link]
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Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde 7. Conditions. ResearchGate. Available at: [Link]
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(PDF) Forced Degradation Studies. ResearchGate. Available at: [Link]
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Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. TÜBİTAK Academic Journals. Available at: [Link]
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1-Methyl-1H-imidazole-5-carbaldehyde: A Cornerstone for Custom Synthesis Projects. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Available at: [Link]
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Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]
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Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH. Available at: [Link]
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. NIH. Available at: [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
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A Comparative Spectroscopic Guide to 2,4- and 2,5-Disubstituted Imidazoles: Navigating Isomeric Differentiation
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, frequently appearing in biologically active molecules.[1] The precise substitution pattern on the imidazole ring is critical to a compound's function, making the unambiguous identification of isomers a paramount task in synthesis and drug development. This guide provides a comprehensive spectroscopic comparison of 2,4- and 2,5-disubstituted imidazoles, offering experimental insights and data to aid in their differentiation.
The challenge in distinguishing between 2,4- and 2,5-disubstituted imidazoles arises from their identical molecular weight and often similar physical properties. However, their distinct electronic and steric environments give rise to subtle yet discernible differences in their spectroscopic signatures. This guide will delve into the nuances of UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to provide a clear roadmap for isomeric assignment.
The Structural Isomers: 2,4- vs. 2,5-Disubstitution
The core of our comparison lies in understanding the structural differences between these two classes of isomers. The numbering of the imidazole ring dictates the positions of the substituents, leading to unique electronic distributions and steric interactions that are reflected in their spectroscopic data.
Caption: General structures of 2,4- and 2,5-disubstituted imidazoles.
UV-Visible Spectroscopy: A First Glimpse
UV-Vis spectroscopy, while often not definitive on its own, can provide initial clues to the substitution pattern. The electronic transitions within the imidazole ring are sensitive to the nature and position of the substituents. Imidazole itself exhibits a characteristic absorption peak around 217 nm, attributed to a π → π* transition of the C=N bond.[2]
| Isomer Type | Typical λmax (nm) | Observations |
| 2,4-Disubstituted | 210-290 | The position of λmax is influenced by the electronic properties of the substituents. Electron-donating groups may cause a bathochromic (red) shift, while electron-withdrawing groups can lead to a hypsochromic (blue) shift. |
| 2,5-Disubstituted | 215-300 | Similar to the 2,4-isomers, the absorption is dependent on the substituents. However, direct conjugation between a substituent at the 2-position and another at the 5-position can sometimes lead to a more pronounced red shift compared to the 2,4-isomer. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 0.1 mmol/L) of the imidazole derivatives in a UV-transparent solvent such as ethanol or methanol.[2]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the samples over a wavelength range of 200-400 nm, using the pure solvent as a reference.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.
Infrared Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and gaining insight into the molecular structure. The key vibrational modes to examine for disubstituted imidazoles are the N-H and C=N stretching frequencies.
| Vibrational Mode | 2,4-Disubstituted (cm⁻¹) | 2,5-Disubstituted (cm⁻¹) | Key Distinctions |
| N-H Stretch | 3400 - 3100 (broad) | 3400 - 3100 (broad) | The broadness is due to hydrogen bonding. The exact position can be influenced by the steric hindrance around the N-H group, which may differ between isomers. |
| C=N Stretch | 1680 - 1600 | 1670 - 1590 | The position of this band is sensitive to the electronic effects of the substituents. Differences in conjugation between the C=N bond and the substituents can lead to small but measurable shifts.[3] |
| Ring Vibrations | 1600 - 1400 | 1600 - 1400 | Multiple bands in this region correspond to the stretching of C=C and C-N bonds within the imidazole ring. The pattern of these bands can be a fingerprint for a specific substitution pattern.[4] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Samples can be analyzed as neat solids (using an ATR accessory), as KBr pellets, or as a solution in a suitable IR-transparent solvent.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the positions and relative intensities of the N-H, C=N, and ring stretching vibrations.
Caption: Workflow for FT-IR analysis of imidazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for the unambiguous differentiation of 2,4- and 2,5-disubstituted imidazoles. The chemical shifts of the imidazole ring protons and carbons are highly sensitive to the substitution pattern.
¹H NMR Spectroscopy
In many cases, 2,4-disubstituted imidazoles will show two distinct signals for the two imidazole ring protons, while symmetrically substituted 2,5-isomers may show only one. However, for unsymmetrical 2,5-disubstituted imidazoles, two signals will also be present. The key is to analyze the chemical shifts and coupling constants.
| Isomer Type | Expected ¹H NMR Signals (Imidazole Ring) | Typical Chemical Shift Range (ppm) |
| 2,4-Disubstituted | Two singlets or doublets (depending on coupling to substituents) | H-5: ~7.0-7.5, H-2 proton is absent. |
| 2,5-Disubstituted | One singlet (symmetrical) or two singlets/doublets (unsymmetrical) | H-4: ~7.2-7.8, H-2 proton is absent. |
Note: The N-H proton often appears as a broad singlet between 10-13 ppm and may not be observed due to exchange.
¹³C NMR Spectroscopy
¹³C NMR provides even clearer differentiation. The chemical shifts of the imidazole ring carbons are highly dependent on their electronic environment. A significant difference in the chemical shifts of C4 and C5 is often observed and can be diagnostic.[5]
| Isomer Type | C2 (ppm) | C4 (ppm) | C5 (ppm) | Key Differentiator |
| 2,4-Disubstituted | ~145-150 | ~135-140 | ~115-125 | The chemical shifts of C4 and C5 are typically well-separated. |
| 2,5-Disubstituted | ~145-150 | ~120-130 | ~120-130 | The chemical shifts of C4 and C5 are often closer together, and in symmetrical cases, they are equivalent. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).[6]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for definitive assignments.
-
Analysis: Compare the chemical shifts and multiplicities of the imidazole ring protons and carbons.
Caption: Decision tree for isomer differentiation using NMR.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized compounds. While 2,4- and 2,5-disubstituted imidazoles have the same molecular weight, their fragmentation patterns under techniques like electron impact (EI) ionization can sometimes differ, providing additional structural clues. The molecular ion peak (M⁺) is typically pronounced in the mass spectra of imidazoles.[7]
Common Fragmentation Pathways:
-
Loss of HCN: A common fragmentation pathway for the imidazole ring.
-
Loss of substituents: Cleavage of the bonds between the imidazole ring and the substituents.
-
Ring cleavage: More extensive fragmentation of the imidazole ring.
The relative abundances of these fragment ions can vary between the isomers due to differences in bond strengths and the stability of the resulting fragments.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a GC/LC interface).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI, EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion.
-
Analysis: Compare the fragmentation patterns of the two isomers, paying attention to the relative intensities of key fragment ions.
Conclusion
The differentiation of 2,4- and 2,5-disubstituted imidazoles is a critical step in chemical synthesis and drug discovery. While UV-Vis and IR spectroscopy can offer preliminary insights, NMR spectroscopy stands out as the most definitive method for unambiguous isomer assignment . A combined approach, utilizing all four spectroscopic techniques, provides the most robust and reliable characterization. By carefully analyzing the subtle differences in their spectroscopic signatures, researchers can confidently determine the substitution pattern of their synthesized imidazole derivatives.
References
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Li, J. J., et al. (2005). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Organic Process Research & Development, 9(6), 863-865. [Link]
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de la Torre, B. G., & Albericio, F. (2020). Methods for the synthesis of 2,4-disubstituted imidazoles. Molecules, 25(24), 5919. [Link]
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Guchhait, S. K., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5018-5028. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
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Stoychev, G. L., et al. (2019). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. Nature Communications, 10(1), 1-8. [Link]
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Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. [Link]
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Quintyn, R. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 92(1), 1233-1240. [Link]
-
Guchhait, S. K., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5018-5028. [Link]
-
Bentabed-Ababsa, G., et al. (2018). An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities. Molecules, 23(11), 2999. [Link]
-
Al-Masoudi, N. A., et al. (2013). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. Arabian Journal of Chemistry, 10, S272-S277. [Link]
-
Reddy, C. S., et al. (2011). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Der Pharma Chemica, 3(6), 488-493. [Link]
-
Maxut, A., et al. (2015). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere, 6(9), 1269-1288. [Link]
-
Stoyanov, S., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(11), 3321. [Link]
-
Kavadias, G., Luh, B., & Saintonge, R. (1982). Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry, 60(6), 723-730. [Link]
-
Gholipour, S., & Ghorbanloo, M. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5-diphenyl-1H-imidazoles in solution. Chemical Papers, 77(4), 2095-2104. [Link]
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A Senior Application Scientist's Guide to Evaluating the Reaction Kinetics of Imidazole Aldehyde Condensation
Introduction: The Central Role of Imidazole Scaffolds and the Need for Kinetic Understanding
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, from antifungal agents to anti-cancer drugs. Its prevalence stems from its unique electronic properties and its ability to act as a proton donor, acceptor, and a coordinating ligand for metal ions in biological systems. The synthesis of substituted imidazoles, often achieved through the condensation of aldehydes with dicarbonyl compounds and an ammonia source (a variation of the Radziszewski synthesis), is a cornerstone reaction for drug discovery pipelines.[1][2]
However, moving from a successful benchtop synthesis to a scalable, optimized, and reproducible process demands a deep understanding of the reaction's kinetics. How fast does the reaction proceed? What is the rate-limiting step? How do reactant concentrations, temperature, and catalysts influence the formation of the desired product versus impurities?
This guide provides a comprehensive framework for designing and executing kinetic studies of imidazole aldehyde condensations. We will move beyond simple endpoint analysis to explore the "why" behind experimental design, compare state-of-the-art analytical methodologies, and provide a logical workflow for data interpretation. Our focus is on building a robust, self-validating experimental system that yields trustworthy and actionable kinetic data.
The Mechanistic Landscape: Parallels with Aldol Condensation
The multi-component condensation to form an imidazole ring is complex. However, its fundamental steps share mechanistic principles with the well-studied aldol condensation.[3][4] Understanding this parallel is key to designing insightful kinetic experiments. The reaction generally proceeds through the formation of a nucleophilic intermediate (often an enolate or diimine species), which then attacks a carbonyl electrophile (the aldehyde).[5][6] This is followed by cyclization and a series of dehydration steps to yield the aromatic imidazole ring. The rate-determining step could be the initial nucleophilic attack or a subsequent cyclization or dehydration event, depending on the specific reactants and conditions.[3]
Caption: A generalized mechanistic pathway for imidazole synthesis via condensation.
Designing a Robust Kinetic Study: A Self-Validating Workflow
The primary goal of a kinetic experiment is to measure the rate of change of concentration of a reactant or product over time. To ensure data integrity, the experimental setup must be meticulously controlled. Factors such as temperature, concentration, and catalyst loading must be precisely managed to isolate the variable being studied.[7]
Experimental Protocol: General Workflow for Time-Course Analysis
This protocol outlines a universally applicable procedure for obtaining time-resolved concentration data. The key is consistency and the effective quenching of the reaction to ensure that the measured concentration accurately reflects the state of the reaction at the sampling time.
-
Reagent Preparation:
-
Prepare individual stock solutions of the aldehyde, the dicarbonyl compound (e.g., benzil), and the ammonia source (e.g., ammonium acetate) in the chosen reaction solvent. Ensure all reagents are of high purity to prevent side reactions.
-
Prepare a stock solution of the catalyst, if used.[8]
-
Prepare a quenching solution. This could be a chilled acidic or basic solution designed to instantly halt the reaction by neutralizing the catalyst or a key intermediate.
-
-
Reaction Setup:
-
Add the dicarbonyl, ammonia source, and solvent to a jacketed reaction vessel connected to a circulating water bath set to the desired temperature (e.g., 60 °C).
-
Allow the solution to equilibrate thermally for at least 15-20 minutes with consistent stirring.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the aldehyde stock solution. This moment is time zero (t=0) .
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture using a calibrated pipette.
-
Immediately dispense the aliquot into a vial containing a measured volume of the quenching solution. Mix thoroughly.
-
-
Sample Preparation for Analysis:
-
Dilute the quenched sample with the appropriate mobile phase or solvent to a concentration suitable for the chosen analytical method.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates before analysis.
-
-
Analysis:
-
Analyze the prepared samples using a pre-developed and validated analytical method (e.g., HPLC-UV).
-
Run a set of calibration standards for all quantifiable species (reactants and products) to convert instrumental signals (e.g., peak area) into concentrations.
-
Caption: Experimental workflow for a kinetic analysis using time-course sampling.
Comparative Guide to Analytical Methodologies
The choice of analytical technique is critical and depends on the specific characteristics of the reacting system. The ideal method offers high specificity, sensitivity, and the required temporal resolution.[9]
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectroscopy | Nuclear Magnetic Resonance (NMR) |
| Principle | Physical separation of components followed by detection (e.g., UV). | Measures absorbance of light by chromophores. | Detects changes in the magnetic environment of atomic nuclei. |
| Specificity | Very High: Can resolve reactants, intermediates, and products into distinct peaks.[9] | Low to Medium: Prone to interference if multiple species absorb at similar wavelengths.[3] | High: Can distinguish molecules based on unique chemical shifts. |
| Sensitivity | High: Can detect species at µM to nM concentrations. | Medium: Typically requires µM to mM concentrations. | Low: Generally requires mM concentrations or higher. |
| Temporal Resolution | Discrete: Requires quenching and offline analysis for each time point. | Continuous: Can be used for in-situ, real-time monitoring with a fiber-optic probe. | Discrete or Semi-continuous: Can monitor reactions in the NMR tube, but scans take time. |
| Key Advantage | Simultaneously quantifies multiple species with high confidence. | Simplicity and ability to monitor fast reactions in real-time. | Provides unambiguous structural information. |
| Best For... | Complex reaction mixtures with multiple potential products or intermediates. | Systems where the product has a strong, unique UV-Vis absorbance compared to reactants. | Mechanistic studies where identifying intermediates is crucial. |
Protocol Spotlight: Kinetic Analysis by HPLC-UV
HPLC is often the method of choice for its robustness and specificity.[9][10]
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, and an autosampler.
-
Method Development:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure good peak shape) is a common starting point. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Select a wavelength where the imidazole product has strong absorbance but the aldehyde reactant has minimal absorbance, if possible. A diode array detector (DAD) is invaluable for identifying optimal wavelengths.
-
Injection Volume: 10 µL.
-
-
Calibration:
-
Prepare a series of at least five standard solutions of the purified imidazole product and the starting aldehyde of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration. The curve must have a correlation coefficient (R²) > 0.995 for reliable quantification.
-
-
Sample Analysis:
-
Inject the prepared (quenched, diluted, filtered) samples from the kinetic run.
-
Integrate the peak areas corresponding to the aldehyde and the imidazole product.
-
Use the calibration curve equation to convert the peak areas into molar concentrations for each time point.
-
From Raw Data to Kinetic Insights
Once you have a time-course of concentration data, the next step is to determine the rate law, which describes how the reaction rate depends on the concentration of each reactant. The rate law takes the form: Rate = k[Aldehyde]^x[Dicarbonyl]^y[Ammonia Source]^z.
The method of initial rates is a powerful technique for this. By systematically varying the initial concentration of one reactant while holding the others constant and measuring the initial reaction rate, one can determine the order (x, y, z) with respect to each reactant.
Alternatively, graphical methods using integrated rate laws can be employed, especially if pseudo-order conditions are used (i.e., the concentration of all but one reactant is in large excess, making them effectively constant).
Caption: Logical workflow for determining the reaction rate law from experimental data.
Conclusion
Evaluating the reaction kinetics of imidazole aldehyde condensation is not merely an academic exercise; it is a critical step in the development of robust and efficient synthetic processes for vital pharmaceutical compounds. By combining a meticulously controlled experimental workflow with the appropriate high-specificity analytical methodology like HPLC, researchers can gain profound insights into the reaction mechanism and influencing factors. This guide provides the strategic framework and detailed protocols necessary to move beyond anecdotal observations to generate the quantitative, trustworthy data required for true scientific advancement and process optimization in drug development.
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Kua, J., Krizner, H. E., & De Haan, D. O. (2011). Thermodynamics and kinetics of imidazole formation from glyoxal, methylamine, and formaldehyde: a computational study. The Journal of Physical Chemistry A, 115(9), 1667–1675. [Link]
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Kua, J., Krizner, H. E., & De Haan, D. O. (2011). Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study. University of San Diego. [Link]
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A Comparative Guide to Imidazole Synthesis: Benchmarking New Methodologies Against Established Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of the imidazole scaffold is a cornerstone of advancing new therapeutic agents. This guide provides an objective comparison of prominent imidazole synthesis methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Consequently, a variety of synthetic routes have been developed over the years, each with its own set of advantages and limitations. This comparative study examines the classical Debus-Radziszewski synthesis alongside modern microwave-assisted and copper-catalyzed approaches, offering a comprehensive overview of their performance.
Established Protocol: The Debus-Radziszewski Synthesis
First reported in 1858, the Debus-Radziszewski reaction is a classic multi-component synthesis that has been a long-standing method for producing substituted imidazoles.[4][5][6] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine).[4] This method is particularly effective for the synthesis of 2,4,5-trisubstituted imidazoles.
Causality Behind Experimental Choices
The choice of reactants in the Debus-Radziszewski synthesis is dictated by the desired substitution pattern on the final imidazole ring. The 1,2-dicarbonyl compound forms the C4-C5 bond backbone, the aldehyde provides the C2 carbon and its substituent, and ammonia or a primary amine provides the nitrogen atoms at positions 1 and 3.[4] Glacial acetic acid is often used as the solvent as it also acts as a catalyst, protonating the carbonyl groups and facilitating the condensation reactions. Ammonium acetate is a convenient source of ammonia.[7][8] The reaction is typically carried out at elevated temperatures to overcome the activation energy of the multiple condensation and cyclization steps.
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (at least 2 mmol, often in excess) in glacial acetic acid (10-20 mL).[7][9]
-
Heat the reaction mixture to reflux (typically 100-120°C) with stirring.[7][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the specific substrates and scale.[7][10]
Work-up:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water.[7]
-
Neutralize the aqueous mixture with a base, such as ammonium hydroxide.[7]
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7][9]
Novel Methodology 1: Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique in modern organic chemistry, offering significant advantages over conventional heating methods.[11][12] For imidazole synthesis, this translates to dramatically reduced reaction times, often improved yields, and alignment with the principles of green chemistry.[1][11][13]
Causality Behind Experimental Choices
Microwave irradiation accelerates chemical reactions through efficient and uniform heating of the reaction mixture. Polar molecules, such as the reactants and solvents used in imidazole synthesis, absorb microwave energy directly, leading to rapid temperature increases and localized superheating that can enhance reaction rates.[11] This often allows for reactions to be completed in minutes rather than hours.[14][15] The use of solvent-free conditions or high-boiling, microwave-compatible solvents is common to take full advantage of the microwave effect. Catalysts, such as glacial acetic acid or solid supports like acidic alumina, are still often employed to facilitate the reaction.[16][17]
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole
Reaction Setup:
-
In a microwave-safe reaction vessel, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (excess, e.g., 2.5 mmol).[15]
-
Add a catalytic amount of glacial acetic acid or a solid catalyst like glyoxylic acid (5 mol%).[15][17] The reaction can also be performed under solvent-free conditions.[14][15]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140°C) or power (e.g., 800W) for a short duration, typically ranging from 1.5 to 10 minutes.[15][17][18][19] Monitor the reaction progress by TLC if possible with the available equipment.
Work-up:
-
After the reaction is complete and the vessel has cooled, add water to the mixture.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.[15]
Novel Methodology 2: Copper-Catalyzed Synthesis
Transition metal catalysis has revolutionized organic synthesis, and the construction of imidazoles is no exception. Copper catalysts, in particular, have been found to be effective in promoting the multi-component synthesis of imidazoles under milder conditions than traditional methods.
Causality Behind Experimental choices
Copper catalysts, such as copper(I) iodide (CuI) or copper(II) acetate (Cu(OAc)2), can act as Lewis acids to activate the carbonyl groups of the aldehyde and 1,2-dicarbonyl compound, making them more susceptible to nucleophilic attack.[20] The catalyst can also facilitate the oxidative C-H functionalization and subsequent cyclization steps. The choice of a specific copper catalyst and ligands can influence the reaction's efficiency and substrate scope. These reactions can often be performed in more environmentally benign solvents than glacial acetic acid and at lower temperatures.
Experimental Protocol: Copper-Catalyzed Synthesis of 2,4,5-Triphenyl-1H-imidazole
Reaction Setup:
-
To a round-bottom flask, add benzil (1 mmol), benzaldehyde (1 mmol), ammonium acetate (3 mmol), and a catalytic amount of a copper catalyst (e.g., 10 mol% of a nanocopper catalyst).[21]
-
The reaction can be conducted at room temperature with stirring for an extended period (e.g., 24 hours) or heated to a moderate temperature (e.g., 80°C) to reduce the reaction time.[21][22] The reaction progress is monitored by TLC.
Work-up:
-
Upon completion of the reaction, dilute the mixture with water.[21]
-
Filter the solid product, wash with water, and recrystallize from ethanol to remove the catalyst and obtain the pure imidazole compound.[21]
Comparative Performance Analysis
| Parameter | Debus-Radziszewski Synthesis | Microwave-Assisted Synthesis | Copper-Catalyzed Synthesis |
| Reaction Time | 1 - 24 hours[7][10] | 1.5 - 10 minutes[15][17][18][19] | 1 - 24 hours (depending on temperature)[9][21][22] |
| Typical Yield | Good to excellent (can be >80%) | Excellent (often >90%)[1][16] | Good to excellent (can be >90%) |
| Temperature | 100 - 120°C (Reflux)[7][10] | 120 - 140°C[18] | Room temperature to 80°C[21][22] |
| Catalyst | Glacial Acetic Acid (reagent & catalyst)[7] | Various (e.g., Glacial Acetic Acid, solid acids)[15][17] | Copper salts (e.g., CuI, nanocopper)[21] |
| Solvent | Glacial Acetic Acid[7] | Often solvent-free or high-boiling polar solvents[14][15] | Various (can be performed in greener solvents) |
| Scalability | Established for industrial scale[4] | Can present challenges in uniform irradiation for large volumes | Generally good, catalyst cost and removal can be a factor |
| Safety & Green Aspects | Use of corrosive glacial acetic acid, long heating times | Reduced energy consumption and reaction time, potential for solvent-free conditions[1][11] | Milder reaction conditions, but metal catalyst requires handling and disposal considerations |
| Substrate Scope | Broad for 1,2-dicarbonyls and aldehydes | Very broad, often tolerant of various functional groups[18] | Good, but can be sensitive to certain functional groups that may interact with the catalyst |
In-Depth Discussion
The Debus-Radziszewski synthesis , while a classic and reliable method, often suffers from long reaction times and the use of a corrosive and high-boiling solvent in glacial acetic acid.[1] Its scalability is well-documented, making it a workhorse in industrial applications for specific targets.
Microwave-assisted synthesis offers a clear advantage in terms of speed and efficiency.[11][12] The dramatic reduction in reaction time from hours to minutes is a significant factor for high-throughput synthesis and rapid lead optimization in drug discovery. The ability to perform these reactions under solvent-free conditions further enhances its green credentials.[14][15] However, scaling up microwave reactions can be challenging due to the penetration depth of microwaves and ensuring uniform heating in large reaction volumes.
Copper-catalyzed methods provide a middle ground, often allowing for milder reaction conditions than the classical approach. The ability to run these reactions at or near room temperature can be beneficial for sensitive substrates. The primary considerations for this method are the cost of the catalyst and the need for its removal from the final product, which can add extra purification steps. The development of reusable and easily separable nanocatalysts is an active area of research to address these issues.[20]
Visualizing the Workflow
Debus-Radziszewski Synthesis Workflow
Caption: Workflow for the Debus-Radziszewski imidazole synthesis.
Microwave-Assisted Synthesis Workflow
Caption: Workflow for the microwave-assisted imidazole synthesis.
Copper-Catalyzed Synthesis Workflow
Caption: Workflow for the copper-catalyzed imidazole synthesis.
Conclusion and Future Outlook
The choice of an optimal synthetic route to the imidazole core is a critical decision in the workflow of medicinal and materials chemistry. While the Debus-Radziszewski synthesis remains a viable and scalable option, its drawbacks in terms of reaction time and harsh conditions are significant. For laboratory-scale synthesis, rapid analog creation, and adherence to green chemistry principles, microwave-assisted synthesis presents a compelling and often superior alternative. Copper-catalyzed methods offer a valuable tool for synthesizing imidazoles under milder thermal conditions, which can be crucial for delicate substrates.
The future of imidazole synthesis will likely see a continued push towards more sustainable and efficient methodologies. This includes the development of novel, recyclable, and highly active catalysts, as well as the expanded use of enabling technologies like flow chemistry to address the scalability of modern synthetic methods. For the researcher, a thorough understanding of the principles and practicalities of both established and novel methods is paramount to making informed decisions that will accelerate their research programs.
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ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. (2000). ResearchGate. Retrieved from [Link]
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Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 2,4,5-triphenylimidazole by using copper catalyst at room temperature. (n.d.). ResearchGate. Retrieved from [Link]
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MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACIAL ACETIC ACID AS A CATALYST IN SOLVENT FREE CONDITION. (n.d.). Jetir.org. Retrieved from [Link]
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MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME 2-SUBSTITUTED- 4,5-DIPHENYLIMIDAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
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Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). ResearchGate. Retrieved from [Link]
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Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction. (2020). Organic Letters, 22(15), 5885–5889. [Link]
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Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (2021). National Institutes of Health. Retrieved from [Link]
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964. [Link]
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Multicomponent Synthesis of 2-Imidazolines. (2006). The Journal of Organic Chemistry, 71(13), 4896–4903. [Link]
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Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. (2020). The Journal of Organic Chemistry, 85(1), 518–528. [Link]
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An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. (2024). Organic Process Research & Development. [Link]
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Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
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Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (n.d.). Bentham Science. Retrieved from [Link]
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EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
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Synthesis of 2, 4, 5 - Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory Activity. (2013). SciSpace. Retrieved from [Link]
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Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2024). MDPI. Retrieved from [Link]
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(PDF) Microwave-assisted synthesis and thermal properties of 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole. (2024). ResearchGate. Retrieved from [Link]
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A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]
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Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. (2012). Science Alert. Retrieved from [Link]
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MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
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The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2024). National Institutes of Health. Retrieved from [Link]
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Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (2016). sctunisie.org. Retrieved from [Link]
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Synthesis Of 2, 4, 5 -Triphenyl Imidazole. (2023). IJCRT.org. Retrieved from [Link]
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Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. (n.d.). Scribd. Retrieved from [Link]
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The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. (n.d.). Retrieved from [Link]
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Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. (2024). ResearchGate. Retrieved from [Link]
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RESEARCH ARTICLE. (2024). Int. J. Adv. Res., 12(10), 199-216. [Link]
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One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. (2020). RSC Publishing. Retrieved from [Link]
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SYNTHESIS OF 2, 4, 5- TRIPHENYL IMIDAZOLE DERIVATIVES AND BIOLOGICAL EVALUATION FOR THEIR ANTIBACTERIAL AND ANTI-INFLAMMATORY ACTIVITY. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
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Synthesis, Characterization, and Catalytic Properties of Magnetic Fe3O4@FU: A Heterogeneous Nanostructured Mesoporous Bio-Based Catalyst for the Synthesis of Imidazole Derivatives. (2020). National Institutes of Health. Retrieved from [Link]
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Synthesis of imidazole derivatives from the reaction of benzil... (n.d.). ResearchGate. Retrieved from [Link]
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One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). Asian Journal of Chemistry, 24(10), 4611-4613. [Link]
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A Comparative Guide to Isomer Separation Techniques for Brominated Methylimidazoles
Introduction: The Analytical Challenge of Brominated Methylimidazole Isomers
Brominated methylimidazoles are a critical class of heterocyclic compounds, frequently serving as key intermediates in the synthesis of pharmaceuticals and specialty materials. Their utility is often dictated by the specific substitution pattern of the bromine atom on the imidazole ring. The synthesis of these compounds, for instance, the bromination of 1-methylimidazole, can yield a mixture of positional isomers, such as 2-bromo-, 4-bromo-, and 5-bromo-1-methylimidazole. These isomers possess nearly identical molecular weights and polarities, making their separation a significant analytical and preparative challenge.[1][2]
This guide provides an in-depth comparison of the primary analytical and preparative techniques used to resolve these challenging isomer mixtures. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each separation, offering field-proven insights to guide your methodological choices. For researchers in synthetic chemistry and drug development, mastering these separations is paramount for ensuring the purity, efficacy, and safety of the final product.
Part 1: Analytical Scale Separation Techniques
For quantitative analysis, impurity profiling, and reaction monitoring, chromatographic and electrophoretic methods offer the high resolution required to distinguish between closely related positional isomers.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC stands as the most prevalent technique for the analysis of imidazole derivatives due to its high efficiency, robustness, and adaptability.[3][4] The choice of stationary phase chemistry is the most critical factor in achieving the separation of brominated methylimidazole isomers.
Causality Behind Column Selection:
-
Standard C18 (Reversed-Phase): While ubiquitous, standard C18 columns separate primarily based on hydrophobicity. Positional isomers of brominated methylimidazole exhibit minimal differences in hydrophobicity, often resulting in poor resolution or complete co-elution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar molecules like imidazoles, HILIC can be a superior choice.[5] It utilizes a polar stationary phase with a primarily organic mobile phase, establishing a water-enriched layer on the particle surface into which analytes partition. This can better exploit subtle differences in polarity and hydrogen bonding capability among isomers.
-
Pentafluorophenyl (PFP) Phases: PFP columns represent a significant advancement for separating halogenated aromatic isomers.[6] The highly electronegative fluorine atoms on the phenyl ring create a "pi-acidic" surface that engages in multiple interaction modes beyond simple hydrophobicity, including pi-pi stacking, dipole-dipole interactions, and shape selectivity. These alternative mechanisms are highly sensitive to the precise positioning of the bromine atom on the imidazole ring, often yielding baseline separation where C18 columns fail.
Experimental Protocol: HPLC-UV Separation using a PFP Column
This protocol is a self-validating system for the baseline separation of a hypothetical mixture of 2-bromo-, 4-bromo-, and 5-bromo-1-methylimidazole.
-
System Preparation: Use an HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: PFP Column (e.g., 100 x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Ramp linearly from 5% to 40% B
-
8-9 min: Hold at 40% B
-
9.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.[4]
-
Injection Volume: 2 µL.
-
-
Sample Preparation: Dissolve the isomer mixture in a 50:50 Water:Acetonitrile solution to a final concentration of 0.1 mg/mL.
-
Analysis: Inject the sample and integrate the resulting peaks. The different interaction mechanisms of the PFP phase should result in distinct retention times for each isomer.
Comparative Performance Data
| Parameter | Standard C18 Column | PFP Column (Recommended) | Causality |
| Resolution (Rs) between 4- and 5-bromo isomers | < 1.0 (Co-elution likely) | > 2.0 (Baseline separation) | PFP phase offers unique pi-pi and dipole interactions sensitive to isomer structure.[6] |
| Retention Factor (k') | Low to moderate | Moderate | Enhanced retention due to multiple interaction modes. |
| Peak Shape | Good | Excellent | PFP phases can reduce unwanted silanol interactions, leading to sharper peaks. |
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Capillary Electrophoresis (CE): Separation Based on Charge and Size
CE is a high-efficiency separation technique that operates on a fundamentally different principle than chromatography. S[8]eparation occurs in a narrow fused-silica capillary under a strong electric field, based on the analytes' charge-to-size ratio. This makes it an excellent orthogonal technique to HPLC and GC.
Causality Behind CE Separation:
Brominated methylimidazole isomers are weak bases. In an acidic buffer (pH < 6), the imidazole ring becomes protonated, acquiring a positive charge. Although the isomers have the same nominal charge and similar size, subtle differences in their pKa values (due to the electron-withdrawing effect of bromine at different positions) can lead to slight differences in their average effective charge. This small difference in the charge-to-size ratio is what allows CE to resolve them. T[9]o enhance selectivity, additives can be included in the background electrolyte (BGE):
-
Cyclodextrins (CDs): These chiral, bucket-shaped molecules can form inclusion complexes with the isomers. D[10]ifferences in how well each isomer fits into the CD cavity create differential migration times, significantly improving resolution.
-
Ionic Liquids (ILs): Imidazolium-based ILs can be added to the BGE to dynamically coat the capillary wall, altering the electroosmotic flow (EOF) and reducing analyte-wall interactions, which leads to sharper peaks and better reproducibility.
[11]Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
System Preparation: Use a CE system with a UV detector. Condition a new fused-silica capillary (e.g., 50 cm total length, 50 µm I.D.) by flushing sequentially with 1 M NaOH, water, and the background electrolyte.
-
CE Conditions:
-
Capillary: Fused Silica, 50 µm I.D., 40 cm effective length.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5. (For enhanced resolution, add 15 mM beta-cyclodextrin).
-
Voltage: 20 kV (positive polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds).
-
Detection: 210 nm.
-
-
Sample Preparation: Dissolve the isomer mixture in the BGE to a concentration of 0.1 mg/mL.
-
Analysis: Apply the voltage and record the electropherogram. Cations will migrate towards the cathode, with separation based on their effective mobility.
Part 2: Preparative Scale Separation
When the goal is to isolate grams or more of a single pure isomer, analytical techniques are not scalable. Here, classical purification methods are employed.
Fractional Crystallization: Exploiting Solubility Differences
Crystallization is a powerful, cost-effective technique for purifying solids. F[12]ractional crystallization separates a mixture of compounds by leveraging their different solubilities in a particular solvent at varying temperatures.
Causality Behind Solvent Choice and Procedure:
The success of fractional crystallization hinges on finding a solvent system where one isomer is significantly less soluble than the others at a low temperature. The ideal solvent should dissolve the entire mixture when hot but, upon cooling, allow the desired isomer to crystallize out selectively while the other isomers remain in the supernatant (the solution above the solid). T[12][13]his process often requires empirical screening of various solvents.
General Protocol: Isomer Purification by Recrystallization
-
Solvent Screening: Test the solubility of the isomer mixture in small amounts of various solvents (e.g., toluene, ethyl acetate, isopropanol, water) at room temperature and upon heating. Look for a solvent that provides a large solubility differential upon cooling.
-
Dissolution: Place the crude isomer mixture in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is just completely dissolved. Do not add excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower, more selective crystal growth, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven.
-
Purity Check: Analyze the purity of the crystals and the remaining mother liquor by HPLC to assess the efficiency of the separation. The process may need to be repeated for higher purity.
Fractional Crystallization Workflow
Caption: The fundamental steps of purification by fractional crystallization.
Comparative Summary and Recommendations
Choosing the optimal separation technique depends entirely on the analytical goal.
| Technique | Separation Principle | Throughput | Scalability | Best For... | Key Consideration |
| HPLC (PFP Column) | Multi-modal interactions (hydrophobic, pi-pi, dipole) | High | Analytical | Baseline separation for quantification and impurity profiling of all isomers. | Column chemistry is critical; PFP phases are highly recommended. |
| GC-MS | Volatility & Polarity | Medium | Analytical | High-sensitivity analysis, orthogonal confirmation. | Requires a robust and reproducible derivatization step. |
| Capillary Electrophoresis | Charge-to-Size Ratio | High | Analytical | Orthogonal method development, separation of highly polar or ionic species. | BGE pH and additives (e.g., cyclodextrins) are key to resolution. |
| Fractional Crystallization | Differential Solubility | Low | Preparative | Isolating large quantities of a single, pure isomer. | Finding the right solvent system is empirical and can be time-consuming. |
Authoritative Recommendation:
For routine analytical tasks , including purity assessment and quantitative analysis of brominated methylimidazole isomer mixtures, HPLC with a PFP stationary phase is the most robust and reliable starting point. Its unique selectivity mechanisms are well-suited for this specific chemical challenge. For method validation and as a powerful problem-solving tool, Capillary Electrophoresis provides an excellent orthogonal separation. When the objective is to isolate a single isomer in bulk , fractional crystallization should be the first technique explored due to its scalability and cost-effectiveness, with HPLC serving as the essential tool to guide and verify the purification process.
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Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. (2015). ResearchGate. Available at: [Link]_
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A Comparative Analysis of the Antifungal Efficacy of Imidazole-Based Compounds and Standard Antimycotic Agents
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This has catalyzed an urgent search for novel antifungal agents with improved efficacy and novel mechanisms of action. Among the promising candidates, derivatives of the imidazole scaffold, particularly imidazole-5-carbaldehyde and related structures, have garnered significant attention for their potential as potent antifungal therapeutics.
This guide provides a comparative analysis of the antifungal activity of novel imidazole derivatives against established standard antifungal drugs. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing antifungal susceptibility, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Mechanism of Action: Targeting Fungal Cell Integrity
The primary mechanism of action for the majority of azole antifungal drugs, including well-known imidazoles like ketoconazole and miconazole, is the disruption of fungal cell membrane integrity.[1][2][3] This is achieved by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14-α-demethylase, which is a fungal cytochrome P450 enzyme.[4][5][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[3] By inhibiting its synthesis, imidazole derivatives lead to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structural integrity of the cell membrane and leading to cell death.[1][7]
Beyond this primary mechanism, some studies suggest that imidazole derivatives may also exert their antifungal effects through other means, such as inducing the production of reactive oxygen species (ROS), which can cause widespread cellular damage.[2][8] Furthermore, these compounds can inhibit the transformation of Candida albicans from its yeast form to the more invasive hyphal form, a key step in its pathogenesis.[1][2]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of imidazole antifungals.
Comparative In Vitro Antifungal Activity
The efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the MIC values for several novel imidazole derivatives and standard antifungal drugs against common fungal pathogens.
Table 1: Antifungal Activity (MIC in µg/mL) of Selected Imidazole Derivatives
| Compound/Derivative | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference(s) |
| Imidazole Derivative (Im-3, para-Cl) | 2 | 4 | 2 | [9] |
| Imidazole Derivative (Im-1, para-NO2) | 4 | 8 | 4 | [9] |
| 4(5)-Imid. Thiosemicarbazone (ImT) | >438 | >438 | - | [10] |
| 4(5)-Imid. p-Cl-benzoyl hydrazone | >292 | >292 | - | [10] |
| Imidazole Derivative (5m) | 6 (IC50) | - | - | [11] |
| Imidazole Derivative (5e) | 25 (IC50) | - | - | [11] |
| Imidazole Derivative (SAM3) | 62.5 - 500 | - | - | [12] |
Note: Some values are reported as IC50 (half-maximal inhibitory concentration).
Table 2: Antifungal Activity (MIC in µg/mL) of Standard Antifungal Drugs
| Standard Drug | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference(s) |
| Fluconazole | 0.25 - 128 | 4 | 4 | [9][13] |
| Luliconazole | 0.007 - 2 | - | - | [13] |
| Amphotericin B | - | 0.25 - 4 | - | [14] |
| Itraconazole | - | 0.25 - >16 | - | [14] |
| Voriconazole | - | 0.125 - 16 | - | [14] |
| Posaconazole | - | 0.016 - 0.125 | - | [14] |
| Caspofungin (MEC) | - | 0.008 - 0.031 | - | [14] |
Note: MEC (Minimum Effective Concentration) is used for echinocandins like Caspofungin.
From the data, it is evident that certain novel imidazole derivatives exhibit promising antifungal activity, with some showing efficacy comparable to or even exceeding that of the standard drug Fluconazole against specific fungal strains.[9] For instance, the imidazole derivative with a para-chloro substitution (Im-3) demonstrated an MIC of 2 µg/mL against Candida albicans and Cryptococcus neoformans.[9] This highlights the potential for structural modifications to the imidazole scaffold to enhance antifungal potency.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methods are crucial. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining MICs.[15][16][17][18][19]
Causality Behind Experimental Choices:
-
Medium: RPMI-1640 medium is used as it is a chemically defined medium that supports the growth of most clinically relevant fungi and has minimal interference with the activity of antifungal agents. It is buffered with MOPS to maintain a stable pH, which is critical as the activity of some antifungals can be pH-dependent.[19]
-
Inoculum Preparation: The inoculum density is meticulously standardized to ensure that the test results are consistent. A fungal suspension is prepared and adjusted to a specific turbidity (0.5 McFarland standard), which corresponds to a known concentration of fungal cells.[16] This prevents variations in the initial number of fungal cells from influencing the final MIC reading.
-
Serial Dilutions: A two-fold serial dilution of the antifungal agent is prepared. This allows for the determination of the MIC over a broad range of concentrations.
-
Incubation: Plates are incubated at 35°C for 24-48 hours. This temperature is optimal for the growth of most pathogenic fungi. The incubation time is also standardized to allow for sufficient growth in the control wells while preventing overgrowth that could obscure the results.[19]
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth in the control well. For azoles, this is typically a prominent decrease in turbidity.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the imidazole derivatives and standard antifungal drugs in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile RPMI-1640 medium (buffered with MOPS) into each well of a 96-well microtiter plate.
-
Add 100 µL of the antifungal stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well. This will result in a range of drug concentrations.
-
Include a drug-free well to serve as a positive control for fungal growth and a well with only medium to serve as a negative control for sterility.
-
-
Inoculum Preparation:
-
From a fresh culture of the fungal isolate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Inoculation of Plates:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate (except the negative control well). This will bring the final volume in each well to 200 µL and will halve the drug concentrations to their final test concentrations.
-
-
Incubation:
-
Cover the plates and incubate at 35°C for 24 to 48 hours, depending on the fungal species being tested.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates or use a microplate reader to determine the MIC. The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the positive control well.
-
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Conclusion and Future Directions
The data presented in this guide underscore the potential of imidazole-5-carbaldehyde derivatives and related compounds as a promising avenue for the development of new antifungal agents. Several of the synthesized derivatives have demonstrated significant in vitro activity against clinically important fungal pathogens, in some cases rivaling or surpassing the efficacy of standard therapies.
The path forward requires a multi-pronged approach. Extensive structure-activity relationship (SAR) studies are necessary to optimize the imidazole scaffold for enhanced potency, a broader spectrum of activity, and improved pharmacological properties.[5][6] Further investigations into their precise mechanisms of action may reveal novel cellular targets and help to circumvent existing resistance mechanisms. Ultimately, promising lead compounds will need to be advanced through preclinical and clinical development to evaluate their safety and efficacy in vivo. The continued exploration of the chemical space around the imidazole core holds great promise for replenishing our arsenal in the ongoing fight against life-threatening fungal infections.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
This document provides a detailed, procedural guide for the proper and safe disposal of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde. As a brominated heterocyclic compound, this substance requires specific handling and disposal protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. Adherence to these procedures is critical for any researcher, scientist, or drug development professional working with this class of chemical.
Core Safety Directives: Hazard Identification and Personal Protection
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[4]
Table 1: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][5] | Protects against splashes and dust, preventing severe eye irritation or damage.[1][2] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile), inspected for integrity before use.[4] | Prevents skin contact, which can cause irritation or burns.[4][6] |
| Body Protection | A laboratory coat and long-sleeved clothing are necessary to prevent skin exposure.[4] | Minimizes the risk of accidental skin contact with the chemical. |
| Respiratory Protection | All handling should occur in a chemical fume hood.[4] If a hood is not available, a NIOSH/MSHA approved respirator is required.[1] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[2][4] |
The Principle of Halogenated Waste Segregation: A Critical Step
The foundational principle for disposing of this compound is its classification as a halogenated organic waste .[7] This classification is due to the presence of the bromine atom. Halogenated wastes cannot be mixed with non-halogenated organic wastes.[4][7][8]
Causality: The reason for this strict segregation lies in the final disposal method. Halogenated organic compounds are typically destroyed via high-temperature incineration at specialized, regulated hazardous waste facilities.[4][7] Mixing them with non-halogenated solvents complicates the incineration process, can release corrosive byproducts like hydrogen bromide, and significantly increases disposal costs.[1][4]
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash .[2][4][5]
Step 1: Waste Collection
-
Collect all waste materials containing this compound, including residual amounts of the pure compound, reaction mixtures, and contaminated disposable items (e.g., gloves, weighing paper, pipette tips).[4]
-
Place these materials into a dedicated hazardous waste container clearly designated for "Halogenated Organic Waste" .[7][8]
Step 2: Container Selection and Labeling
-
Use a chemically compatible, sealable, and airtight waste container.[9][10] The container must be in good condition with a secure, threaded cap to prevent leaks or spills.[4][8]
-
The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[9][10]
-
The label must include the full, unabbreviated chemical name: "this compound".[4] If other halogenated compounds are present, their full names and approximate percentages must also be listed.[4]
Step 3: Temporary Storage (Satellite Accumulation)
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]
-
The storage area must be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4][9][10]
-
Keep the waste container tightly closed at all times, except when actively adding waste.[4][8]
Step 4: Arranging Final Disposal
-
Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]
-
Follow all institutional procedures for waste handover and documentation.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure : Evacuate all non-essential personnel from the immediate spill area.[4]
-
Ventilate : Ensure the area is well-ventilated, performing the cleanup within a chemical fume hood if possible.[4]
-
Contain : For solid spills, carefully sweep or scoop the material to avoid generating dust.[5] For liquid spills or solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4]
-
Collect : Place all contaminated absorbent material and cleanup debris into a new, properly labeled hazardous waste container as described in Section 3.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Treat all cleanup materials as halogenated hazardous waste and dispose of them according to the protocol above.[9]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde | C6H7BrN2O. PubChem. Available from: [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials. EPA Nepis. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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